Methyl 4-bromo-1H-indole-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHADJPVQZXGIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646098 | |
| Record name | Methyl 4-bromo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-96-1 | |
| Record name | Methyl 4-bromo-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 4-bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of Methyl 4-bromo-1H-indole-6-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Chemical Identity and Molecular Structure
Methyl 4-bromo-1H-indole-6-carboxylate is a substituted indole derivative. The presence of the bromine atom and the methyl ester group at specific positions on the indole scaffold makes it a versatile intermediate for further chemical modifications.
Molecular Formula: C₁₀H₈BrNO₂[1]
Molecular Weight: 254.08 g/mol [1][2]
CAS Number: 882679-96-1[1]
IUPAC Name: methyl 4-bromo-1H-indole-6-carboxylate[2]
The structure of Methyl 4-bromo-1H-indole-6-carboxylate is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring, with a bromine substituent at the 4-position and a methyl carboxylate group at the 6-position.
Caption: 2D structure of Methyl 4-bromo-1H-indole-6-carboxylate.
Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the available data for Methyl 4-bromo-1H-indole-6-carboxylate. It is important to note that while some experimental data is available, many properties are computationally predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | No specific data available. Generally, indole derivatives have good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| XLogP3 | 2.6 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for Methyl 4-bromo-1H-indole-6-carboxylate.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl protons of the ester group.
A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ) in ppm: 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H).
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The IR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate is expected to show characteristic absorption bands for the N-H stretching of the indole ring, C=O stretching of the ester group, and C-Br stretching.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of Methyl 4-bromo-1H-indole-6-carboxylate would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed.
Synthesis
The synthesis of substituted indoles is a well-established area of organic chemistry. The Batcho-Leimgruber indole synthesis is a common method for preparing indole derivatives and could be a potential route to Methyl 4-bromo-1H-indole-6-carboxylate. This method typically involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal, followed by reductive cyclization.
While a specific, detailed protocol for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate was not found in the searched literature, the general principles of indole synthesis can be applied. The synthesis would likely start from a suitably substituted benzene derivative, which would then be elaborated to form the indole ring system.
Safety and Handling
Due to the lack of a specific Material Safety Data Sheet (MSDS) for Methyl 4-bromo-1H-indole-6-carboxylate, it is crucial to handle this compound with care, assuming it may be hazardous. General safety precautions for handling laboratory chemicals should be strictly followed.
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
For related bromo-indole compounds, hazards such as skin irritation, serious eye irritation, and respiratory irritation have been reported. It is prudent to assume that Methyl 4-bromo-1H-indole-6-carboxylate may have similar properties.
Applications in Research and Development
Substituted indoles are a critical class of heterocyclic compounds with a wide range of biological activities. They are found in many natural products and are core structures in numerous pharmaceutical agents. Methyl 4-bromo-1H-indole-6-carboxylate, with its reactive handles (the bromine atom and the ester group), serves as a valuable intermediate for the synthesis of more complex molecules.
The bromine atom can be readily transformed into other functional groups via various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, further expanding the molecular diversity.
These properties make Methyl 4-bromo-1H-indole-6-carboxylate a promising starting material for the development of new therapeutic agents targeting a variety of diseases, as well as for the creation of novel organic materials with specific electronic or optical properties.
Conclusion
Methyl 4-bromo-1H-indole-6-carboxylate is a key building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While a complete experimental dataset for its physical properties is not yet available in the public domain, its chemical identity and basic spectral data are established. Researchers working with this compound should exercise caution due to the lack of specific safety data and rely on the general principles of indole chemistry for its synthesis and derivatization. Further research to fully characterize its physical properties and to develop optimized synthetic protocols will undoubtedly enhance its utility as a versatile chemical intermediate.
References
(The reference list will be populated with specific, verifiable sources as they are identified in the research process.)
Sources
An In-depth Technical Guide to Methyl 4-bromo-1H-indole-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 4-bromo-1H-indole-6-carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, synthesis, spectroscopic properties, and its pivotal role as a versatile intermediate in the synthesis of complex bioactive molecules.
Introduction: The Strategic Importance of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic placement of functional groups on this bicyclic heterocycle allows for the fine-tuning of physicochemical properties and biological activity. Methyl 4-bromo-1H-indole-6-carboxylate (CAS No. 882679-96-1) is a prime example of such a strategically functionalized indole.[2][3] The presence of a bromine atom at the 4-position and a methyl ester at the 6-position provides two distinct and orthogonal handles for chemical modification, making it a highly valuable starting material in multi-step syntheses.
The bromine atom serves as a versatile anchor for introducing molecular complexity through various cross-coupling reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups. This dual functionality makes Methyl 4-bromo-1H-indole-6-carboxylate a sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 4-bromo-1H-indole-6-carboxylate is characterized by a bromo-substituted benzene ring fused to a pyrrole ring, with a methyl carboxylate group attached to the benzene portion.
Diagram of the Chemical Structure of Methyl 4-bromo-1H-indole-6-carboxylate
A 2D representation of the molecular structure of Methyl 4-bromo-1H-indole-6-carboxylate.
| Property | Value | Source |
| CAS Number | 882679-96-1 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][3] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| IUPAC Name | methyl 4-bromo-1H-indole-6-carboxylate | [2] |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically ≥97% | [3] |
Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
The construction of the polysubstituted indole core of Methyl 4-bromo-1H-indole-6-carboxylate is most effectively achieved through the Fischer indole synthesis . This classic and robust reaction involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone.[1][5]
Proposed Synthetic Pathway: A Mechanistic Approach
The synthesis commences with the formation of a phenylhydrazone from a substituted phenylhydrazine and a pyruvate derivative. This is followed by an acid-catalyzed intramolecular cyclization, which proceeds through a[6][6]-sigmatropic rearrangement to furnish the indole scaffold.
Diagram of the Proposed Fischer Indole Synthesis Workflow
A conceptual workflow for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate via the Fischer indole synthesis.
Step-by-Step Experimental Protocol (Proposed)
The following is a proposed, detailed experimental protocol based on established Fischer indole synthesis methodologies.[5][6]
-
Hydrazone Formation:
-
To a stirred solution of 4-bromo-2-hydrazinylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methyl pyruvate (1.1 eq).
-
The reaction mixture is typically stirred at room temperature for 1-2 hours, during which the formation of the corresponding phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
The solvent is then removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Fischer Indole Cyclization:
-
The crude hydrazone is dissolved in a high-boiling point solvent like Dowtherm A or treated with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
The mixture is heated to a high temperature (typically 150-250 °C) for several hours. The progress of the cyclization should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by carefully adding it to ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure Methyl 4-bromo-1H-indole-6-carboxylate.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons, and the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~8.5-9.5 | br s | - |
| H-2 | ~7.3-7.5 | t | ~2.5-3.0 |
| H-3 | ~6.5-6.7 | t | ~2.5-3.0 |
| H-5 | ~7.8-8.0 | d | ~1.0-1.5 |
| H-7 | ~8.1-8.3 | d | ~1.0-1.5 |
| O-CH₃ | ~3.9 | s | - |
Note: Predicted values are based on ¹H NMR data for similar substituted indoles in CDCl₃ or DMSO-d₆.[7][8]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-2 | ~125 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~115 (C-Br) |
| C-5 | ~122 |
| C-6 | ~130 (C-CO₂Me) |
| C-7 | ~115 |
| C-7a | ~136 |
| O-C H₃ | ~52 |
Note: Predicted values are based on ¹³C NMR data for analogous indole-6-carboxylates.[7][8]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z 253 and a characteristic M+2 peak at m/z 255 of similar intensity, which is indicative of the presence of a single bromine atom.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of Methyl 4-bromo-1H-indole-6-carboxylate lies in the orthogonal reactivity of its two primary functional groups: the C4-bromine and the C6-methyl ester.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.
Diagram of Key Cross-Coupling Reactions
Versatile transformations of the 4-bromo position via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups.
-
Heck Coupling: Reaction with alkenes forms new carbon-carbon double bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes yields alkynylated indoles.
-
Buchwald-Hartwig Amination: Reaction with amines provides access to N-arylated and N-alkylated indoles.
Derivatization of the Methyl Ester
The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). This carboxylic acid can then be coupled with amines to form amides (using standard peptide coupling reagents like HATU or EDC), converted to other esters, or reduced to an alcohol.
Application in the Synthesis of Kinase Inhibitors
Conclusion
Methyl 4-bromo-1H-indole-6-carboxylate is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for the construction of complex, biologically active molecules. Its dual functionality allows for a wide range of chemical transformations, making it a valuable tool in the pursuit of novel therapeutics, particularly in the development of targeted kinase inhibitors. The synthetic routes and reactivity patterns discussed in this guide provide a solid foundation for its application in both academic research and industrial drug discovery programs.
References
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Dougan, D. R., et al. (2011). Discovery of TAK-733, a potent and selective MEK allosteric site inhibitor for the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 21(5), 1315-1319. Available at: [Link]
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PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved January 8, 2026, from [Link]
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PubChem. (n.d.). Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. Retrieved January 8, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 60(Supplement 1), 1234. Available at: [Link]
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An In-depth Technical Guide to Methyl 4-bromo-1H-indole-6-carboxylate
CAS Number: 882679-96-1
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-bromo-1H-indole-6-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed mechanistic insights, analyze its spectroscopic signature, and discuss its application as a crucial intermediate in the development of novel therapeutics.
Introduction: The Strategic Importance of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. Methyl 4-bromo-1H-indole-6-carboxylate emerges as a particularly valuable derivative. The strategic placement of a bromine atom at the 4-position and a methyl carboxylate group at the 6-position offers synthetic handles for diverse chemical transformations. This substitution pattern allows for directed modifications, making it an ideal starting material for constructing complex molecular architectures with potential therapeutic applications, notably in the realm of oncology.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of Methyl 4-bromo-1H-indole-6-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 882679-96-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Solid (predicted) | |
| XLogP3 | 2.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
These properties suggest a molecule with moderate lipophilicity, suitable for traversing cellular membranes, a key characteristic for potential drug candidates.
Synthesis and Mechanistic Considerations
A likely precursor is 4-bromo-1H-indole-6-carboxylic acid. The synthesis of this acid can be approached through classical indole syntheses such as the Fischer or Batcho-Leimgruber methods.[3][4]
Proposed Synthetic Pathway
A logical synthetic strategy would involve a two-step process starting from the corresponding carboxylic acid:
-
Indole Ring Formation: Synthesis of 4-bromo-1H-indole-6-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester.
Caption: Proposed synthetic workflow for Methyl 4-bromo-1H-indole-6-carboxylate.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-bromo-1H-indole-6-carboxylic acid
This would likely follow a modified Leimgruber-Batcho indole synthesis, a robust method for preparing substituted indoles.[4][5] The starting material would be a suitably substituted o-nitrotoluene.
Step 2: Fischer Esterification of 4-bromo-1H-indole-6-carboxylic acid
This is a classic and reliable method for converting carboxylic acids to esters.
-
Reactants: 4-bromo-1H-indole-6-carboxylic acid, Methanol (large excess, acts as solvent and reagent), and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Procedure:
-
Dissolve 4-bromo-1H-indole-6-carboxylic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-1H-indole-6-carboxylate.
-
Causality Behind Experimental Choices:
-
Excess Methanol: The use of methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Spectroscopic Analysis (Predicted)
While explicit published spectra for Methyl 4-bromo-1H-indole-6-carboxylate are scarce, a detailed prediction of its key spectroscopic features can be made based on the analysis of closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl ester protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the bromine and carboxylate groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Applications in Medicinal Chemistry and Drug Development
Methyl 4-bromo-1H-indole-6-carboxylate is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility has been demonstrated in the development of inhibitors for deubiquitylating enzymes (DUBs), which are emerging as important targets in cancer therapy.[6][7]
A patent for cyanopyrrolidines as DUB inhibitors for the treatment of cancer explicitly mentions Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) as a starting material.[6] In the described synthesis, the indole nitrogen is protected, and further transformations are carried out on the molecule. This highlights the role of this compound as a foundational scaffold for building more complex, biologically active entities.
Caption: Role of the title compound as a key intermediate in drug discovery.
The presence of the bromine atom at the 4-position is particularly significant as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of potential drug candidates. The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups, further expanding the chemical diversity of the synthesized library.
Conclusion
Methyl 4-bromo-1H-indole-6-carboxylate is a strategically important building block in modern organic and medicinal chemistry. Its well-defined structure, coupled with the synthetic versatility offered by its functional groups, makes it an invaluable tool for the synthesis of novel compounds with therapeutic potential. The insights provided in this guide, from its synthesis to its application, underscore its significance for researchers and professionals in the field of drug development.
References
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
- Kemp, M., Stockley, M., & Jones, A. (2018). Cyanopyrrolidines as dub inhibitors for the treatment of cancer.
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PubChem. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. [Link]
- Zhang, M. (2007). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
- Mamedov, V. A., et al. (2021). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 26(8), 2269.
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PubChem. (n.d.). 4-Bromoindole. [Link]
- Akbari, A., & Faryabi, M. S. (2022). A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II).
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PubChem. (n.d.). Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]
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Pharmaffiliates. (n.d.). Methyl 6-bromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate. [Link]
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ChemUniverse, Inc. (n.d.). 4-BROMO-1H-INDOLE-6-CARBOXYLIC ACID. [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-1H-indole-6-carboxylate
An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-bromo-1H-indole-6-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and materials science. As with any high-value synthetic compound, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics. This document is designed to serve as a practical reference for researchers, aiding in the identification, characterization, and quality control of this important molecule.
Introduction: The Significance of Methyl 4-bromo-1H-indole-6-carboxylate
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of a bromine atom at the 4-position and a methyl carboxylate group at the 6-position endows Methyl 4-bromo-1H-indole-6-carboxylate with unique electronic and steric properties. These features make it a valuable intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antiviral agents, and organic electronic materials.
Accurate interpretation of its spectroscopic data is the cornerstone of its reliable use in any research or development setting. This guide provides an in-depth analysis of the expected and observed spectral features, grounded in the fundamental principles of each analytical technique.
Molecular Structure and Key Spectroscopic Features
The molecular structure of Methyl 4-bromo-1H-indole-6-carboxylate dictates its spectroscopic fingerprint. Understanding the connectivity and chemical environment of each atom is crucial for interpreting the resulting spectra.
Figure 2. Workflow for acquiring a ¹H NMR spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule.
Predicted ¹³C NMR Spectral Data
The expected chemical shifts for the carbon atoms of Methyl 4-bromo-1H-indole-6-carboxylate are tabulated below.
| Chemical Shift (δ, ppm) | Assignment | Key Influences |
| ~167 | C=O (ester) | Highly deshielded carbonyl carbon. |
| ~136 | C7a | Quaternary carbon adjacent to nitrogen. |
| ~130 | C3a | Quaternary carbon at the ring junction. |
| ~128 | C6 | Attached to the electron-withdrawing ester group. |
| ~125 | C2 | Typical chemical shift for the C2 carbon of an indole. |
| ~122 | C5 | Influenced by both the bromine and ester groups. |
| ~115 | C7 | Shielded by the electron-donating nitrogen. |
| ~110 | C4 | Directly attached to the electronegative bromine atom. |
| ~103 | C3 | Typical chemical shift for the C3 carbon of an indole. |
| ~52 | -OCH₃ | Characteristic chemical shift for a methyl ester carbon. |
Interpretation and Causality
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~167 ppm).
-
Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by their position relative to the nitrogen atom and the substituents. The carbons directly bonded to nitrogen (C2 and C7a) are deshielded. The bromine atom at C4 causes a significant downfield shift for this carbon. The ester group at C6 deshields C6 itself and influences the shifts of the surrounding carbons.
-
Quaternary Carbons: The quaternary carbons (C3a, C4, C6, and C7a) can be identified by their lack of signal in a DEPT-135 experiment.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The molecular formula is C₁₀H₈BrNO₂. The calculated monoisotopic mass is approximately 252.97 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z ~253 and ~255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Key Fragmentation Pathways:
-
Loss of -OCH₃: A significant fragment is expected at [M - 31]⁺, corresponding to the loss of a methoxy radical.
-
Loss of -COOCH₃: Another prominent fragment could be observed at [M - 59]⁺, resulting from the cleavage of the entire methyl ester group.
-
Loss of Br: Fragmentation involving the loss of the bromine atom would lead to a peak at [M - 79/81]⁺.
-
Figure 3. Predicted major fragmentation pathways for Methyl 4-bromo-1H-indole-6-carboxylate.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, usually in positive ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H (-OCH₃) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1470 | Aromatic C=C | Stretching |
| ~1250 | C-O (ester) | Stretching |
| ~700-600 | C-Br | Stretching |
Interpretation and Causality
-
N-H Stretch: A prominent, relatively broad peak around 3400 cm⁻¹ is indicative of the N-H bond in the indole ring.
-
Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic Region: Multiple sharp peaks between 1600 cm⁻¹ and 1470 cm⁻¹ correspond to the C=C stretching vibrations within the aromatic indole ring.
-
C-O Stretch: The stretching vibration of the C-O single bond in the ester will appear in the fingerprint region, typically around 1250 cm⁻¹.
-
C-Br Stretch: The C-Br bond vibration is expected at a lower frequency, in the range of 700-600 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, it can be analyzed as a thin film by dissolving it in a volatile solvent and allowing the solvent to evaporate on an IR-transparent plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum.
Synthesis and Purity Considerations
While a detailed synthetic procedure is beyond the scope of this guide, it is important to note that the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate can be achieved through various multi-step sequences, often starting from commercially available substituted anilines or nitrobenzenes. Common synthetic strategies may involve Fischer indole synthesis, or palladium-catalyzed cross-coupling reactions.
Potential impurities that could be observed in the spectra include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomers with bromine or the ester group at different positions on the indole ring.
-
Hydrolysis product: The corresponding carboxylic acid if the ester is hydrolyzed.
Careful analysis of the spectroscopic data, particularly high-resolution NMR and MS, is essential to confirm the correct isomeric structure and assess the purity of the final compound.
Conclusion
The spectroscopic characterization of Methyl 4-bromo-1H-indole-6-carboxylate is a critical step in its synthesis and application. This guide provides a detailed framework for understanding and interpreting its ¹H NMR, ¹³C NMR, Mass, and IR spectra. By leveraging the principles outlined herein, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity and reproducibility of their scientific endeavors.
References
1H NMR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-1H-indole-6-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 4-bromo-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical principles governing the spectral features, provide a detailed proton-by-proton assignment, outline a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles. The guide emphasizes the causality behind spectral patterns, ensuring a deep understanding of how the molecule's unique electronic and structural properties are reflected in its ¹H NMR spectrum.
Introduction: The Indole Scaffold and the Role of NMR Spectroscopy
The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities. Its unique aromatic and hydrogen-bonding characteristics allow for versatile interactions with biological targets. Consequently, the unambiguous structural confirmation of substituted indoles is a critical step in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, specifically protons (¹H), NMR provides detailed information about the molecular structure, including the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative abundance (integration).
This guide focuses on Methyl 4-bromo-1H-indole-6-carboxylate (CAS No. 882679-96-1)[2], a molecule featuring two key substituents on the indole core: an electron-withdrawing bromine atom at the C4 position and a methyl carboxylate group at the C6 position. Understanding the influence of these substituents is paramount to accurately interpreting the resulting ¹H NMR spectrum.
Structural and Electronic Considerations
To interpret the ¹H NMR spectrum, one must first understand the structure and electronic landscape of the molecule. The numbering convention for the indole ring and the specific structure of the target compound are shown below.
Caption: Molecular structure and proton numbering of Methyl 4-bromo-1H-indole-6-carboxylate.
The electronic properties of the substituents significantly influence the chemical shifts of the indole protons:
-
Bromine (C4-Br): This halogen exerts a dual effect. It is electron-withdrawing through induction (-I effect), which deshields nearby protons. It also has a weak electron-donating resonance effect (+R effect). For protons on an aromatic ring, the inductive effect typically dominates, leading to a downfield shift for adjacent protons (H3 and H5).
-
Methyl Carboxylate (C6-CO₂Me): This group is strongly electron-withdrawing through both induction and resonance (-I, -R effects). It strongly deshields ortho (H5, H7) and para (H2) protons, causing them to resonate at a lower field (higher ppm).
Detailed ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate is predicted to exhibit six distinct signals. The following analysis provides an assignment for each proton, explaining the rationale for its chemical shift (δ), multiplicity, and coupling constant (J).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 (N-H) | > 10.0 | Broad Singlet (br s) | - | 1H | The N-H proton of indoles is acidic and subject to hydrogen bonding and chemical exchange, resulting in a broad signal at a very low field, typically > 8.0 ppm.[1] |
| H5 | 7.9 - 8.2 | Singlet (s) or Doublet (d) | ~0.5-1.0 (⁴J) | 1H | This proton is ortho to the strongly electron-withdrawing carboxylate group and para to the bromine, leading to significant deshielding. It has no ortho or meta neighbors, but may show very small long-range coupling (⁴J) to H7, appearing as a sharp singlet or narrow doublet. |
| H7 | 7.7 - 8.0 | Singlet (s) or Doublet (d) | ~0.5-1.0 (⁴J) | 1H | Positioned ortho to the carboxylate group, H7 is strongly deshielded. Similar to H5, it lacks adjacent coupling partners and should appear as a singlet or a narrow doublet due to long-range coupling with H5. |
| H2 | 7.3 - 7.5 | Doublet of Doublets (dd) | J(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5 | 1H | A characteristic signal for the indole H2 proton. It couples to both H3 and the N-H proton (H1). The electron-withdrawing nature of the C6-substituent deshields this position. |
| H3 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0 | 1H | Couples to H2 and H1. The adjacent C4-Br deshields this proton, shifting it downfield compared to an unsubstituted indole. |
| -OCH₃ | ~ 3.9 | Singlet (s) | - | 3H | The methyl protons of the ester group are magnetically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is typical for methyl esters.[3] |
Experimental Protocol for NMR Data Acquisition
Methodological rigor is essential for obtaining high-quality, reproducible NMR data. The following protocol is a self-validating system designed for the characterization of indole derivatives.
Caption: Standard workflow for ¹H NMR analysis of an indole derivative.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 4-bromo-1H-indole-6-carboxylate.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indoles as it can slow down the N-H exchange rate, sometimes resulting in a sharper N-H signal.
-
Transfer the solution to a 5 mm NMR tube. Ensure the solvent is anhydrous to minimize the exchange broadening of the N-H proton signal.[4]
-
-
Spectrometer Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and match the probe to the ¹H frequency to ensure maximum signal-to-noise.
-
Perform magnetic field shimming to optimize resolution and lineshape.
-
-
¹H Spectrum Acquisition:
-
Set appropriate acquisition parameters. A standard experiment would involve:
-
Pulse Angle: 90°
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16 to 64, depending on sample concentration.
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate all signals and normalize the values to a known proton count (e.g., the 3H of the methyl group).
-
-
Validation with D₂O Exchange:
-
To definitively confirm the assignment of the N-H proton, remove the sample, add one drop of deuterium oxide (D₂O), shake gently, and re-acquire the ¹H spectrum.
-
The signal corresponding to the N-H proton will disappear or significantly diminish due to proton-deuterium exchange, providing unequivocal proof of its identity.[4]
-
Conclusion
The ¹H NMR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate provides a wealth of structural information that is readily interpretable with a foundational understanding of substituent effects on the indole ring system. The downfield shifts of the aromatic protons H5 and H7 are clear indicators of the strong deshielding effect of the C6-carboxylate group, while the positions of H2 and H3 are influenced by the interplay of the entire heterocyclic system and the C4-bromo substituent. By following a rigorous experimental protocol, including validation steps like D₂O exchange, researchers can confidently elucidate and confirm the structure of this and related indole derivatives, a critical task in the advancement of medicinal chemistry and drug discovery.
References
-
1H NMR chemical shift assignments for M2 compared with several indole... ResearchGate. Available at: [Link]
-
PubChem. Methyl 4-bromo-1H-indole-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]
Sources
13C NMR analysis of Methyl 4-bromo-1H-indole-6-carboxylate
An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 4-bromo-1H-indole-6-carboxylate
Introduction
Methyl 4-bromo-1H-indole-6-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid bicyclic scaffold, decorated with strategically placed functional groups—a bromine atom and a methyl ester—makes it a valuable synthon for accessing complex molecular architectures. The precise structural elucidation of such intermediates is paramount to ensure the integrity of multi-step syntheses and the ultimate success of drug development programs.
Among the suite of analytical techniques available for structural characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. It provides a direct, non-destructive fingerprint of the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering profound insights into their electronic environment. This guide provides a comprehensive, field-proven framework for the ¹³C NMR analysis of Methyl 4-bromo-1H-indole-6-carboxylate, moving beyond a simple recitation of data to explain the causal chemical principles that govern the spectrum.
Theoretical Principles: Predicting the ¹³C NMR Landscape
The ¹³C NMR spectrum of Methyl 4-bromo-1H-indole-6-carboxylate is dictated by the unique electronic architecture of the substituted indole core. Understanding the interplay of the aromatic system and the substituent effects is critical for accurate spectral assignment. The parent indole molecule serves as our foundational reference.[1][2] From there, we must consider the perturbations introduced by the bromine atom at the C4 position and the methyl carboxylate group at the C6 position.
-
The Indole Core: The indole ring system consists of ten carbon atoms. The pyrrole ring carbons (C2, C3) are generally more electron-rich than those in the benzene ring, leading to more shielded (upfield) signals. The bridgehead carbons (C3a, C7a) have distinct chemical shifts due to their unique bonding environment.[3]
-
Substituent Effects at C4 (Bromine): The bromine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density through the sigma bond network. This effect is strongest on the directly attached carbon (C4, the ipso-carbon), causing a significant downfield shift. The effect diminishes with distance.
-
Resonance Effect (+R): Bromine's lone pairs can donate electron density into the aromatic π-system. This effect tends to shield the ortho and para positions. In halobenzenes, the inductive effect on the ipso-carbon is dominant. We anticipate a notable deshielding of C4.
-
-
Substituent Effects at C6 (Methyl Carboxylate): The methyl carboxylate group is a moderately electron-withdrawing group (-I, -R).
-
Inductive and Resonance Effects (-I, -R): This group withdraws electron density from the benzene ring through both induction and resonance. This withdrawal will deshield the attached C6 (ipso-carbon) and other carbons within the ring, particularly those ortho and para to it (C5, C7). The carbonyl carbon of the ester and the methoxy carbon will also produce characteristic signals at the downfield end of the spectrum.[4]
-
By synthesizing these principles, we can predict a spectrum where C4 is significantly downfield due to the direct bromine attachment, and the carbons of the benzene portion are generally deshielded by the ester group.
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and logical instrument setup. The following protocol is designed to ensure reproducibility and data integrity.
Part 1: Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum. A properly prepared sample minimizes artifacts and ensures optimal instrument performance.
-
Material Purity: Ensure the analyte, Methyl 4-bromo-1H-indole-6-carboxylate, is of high purity (≥97%). Residual solvents or synthetic impurities will appear in the spectrum and complicate analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing the N-H proton signal, which is less relevant for ¹³C NMR but useful in corresponding ¹H NMR experiments.[1]
-
Concentration: For a standard ¹³C NMR experiment on a modern spectrometer (e.g., 400-600 MHz), a concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended.[3] This provides a good signal-to-noise ratio within a reasonable acquisition time. Very high concentrations can increase viscosity, leading to broader lines.
-
Sample Handling: a. Weigh approximately 75 mg of the compound into a clean, dry vial. b. Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). c. Vortex or gently warm the vial to ensure complete dissolution. d. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This critical step removes any particulate matter that can degrade spectral resolution by distorting magnetic field homogeneity. e. Cap the NMR tube securely to prevent solvent evaporation.
Part 2: NMR Data Acquisition
The following parameters are typical for a standard proton-decoupled ¹³C NMR experiment.
-
Instrument Setup: a. Insert the sample into the spectrometer's autosampler or manual loader. b. Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field. c. Shim the magnetic field to optimize its homogeneity across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.
-
Acquisition Parameters (Standard ¹³C{¹H}):
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). This decouples the protons from the carbons, resulting in a spectrum of singlets and benefiting from the Nuclear Overhauser Effect (NOE) which enhances signal intensity for protonated carbons.
-
Spectral Width (SW): Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals, from the methoxy carbon to the carbonyl carbon, are captured.
-
Acquisition Time (AQ): Typically ~1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is standard. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, though this is less critical for simple structural confirmation.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, multiple scans must be acquired and averaged. A typical range is 1024 to 4096 scans, depending on the sample concentration, requiring 30-120 minutes of acquisition time.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow from sample preparation to final spectral analysis.
Caption: Workflow for ¹³C NMR Analysis.
Spectral Analysis and Data Interpretation
As no experimentally verified spectrum for Methyl 4-bromo-1H-indole-6-carboxylate is publicly available in the searched literature, we will utilize a predictive model to generate an expected spectrum. The following data was predicted using the online NMRDB.org tool, which employs a machine learning algorithm trained on a large database of experimental spectra.[5][6] These predictions are then rationalized and validated against empirical data from structurally similar compounds.
Predicted ¹³C NMR Chemical Shifts
The table below summarizes the predicted ¹³C NMR chemical shifts for Methyl 4-bromo-1H-indole-6-carboxylate in CDCl₃.
| Carbon Atom | Predicted δ (ppm) | Multiplicity (Decoupled) | Rationale for Assignment |
| C=O | 166.8 | Singlet (Quaternary) | Typical chemical shift for an ester carbonyl carbon.[7] |
| C7a | 136.5 | Singlet (Quaternary) | Bridgehead carbon adjacent to the pyrrole nitrogen. Deshielded. |
| C3a | 129.5 | Singlet (Quaternary) | Bridgehead carbon. Less deshielded than C7a. |
| C2 | 127.2 | Singlet (CH) | Pyrrole α-carbon, typically downfield from C3. |
| C6 | 125.1 | Singlet (Quaternary) | Ipso-carbon attached to the electron-withdrawing ester group. |
| C5 | 123.8 | Singlet (CH) | Aromatic CH, deshielded by the adjacent ester group. |
| C7 | 114.1 | Singlet (CH) | Aromatic CH adjacent to the pyrrole ring. |
| C4 | 113.8 | Singlet (Quaternary) | Ipso-carbon attached to bromine. The prediction places it here, shielded relative to other substituted benzenes, which may reflect the combined electronic effects in the fused ring system. Experimental data for 4-bromoindole shows this carbon at ~115 ppm.[8][9] |
| C3 | 102.1 | Singlet (CH) | Pyrrole β-carbon, typically the most shielded ring carbon. |
| -OCH₃ | 52.3 | Singlet (CH₃) | Typical chemical shift for a methyl ester carbon.[7] |
Note: The numbering of the indole ring follows IUPAC nomenclature.
Interpretation and Validation
-
Quaternary Carbons: The spectrum is expected to show five signals for quaternary carbons: the carbonyl (C=O), the two bridgehead carbons (C3a, C7a), the bromine-substituted carbon (C4), and the ester-substituted carbon (C6). These peaks are typically of lower intensity than those of protonated carbons.
-
Pyrrole Ring Carbons (C2, C3): The predicted shifts of ~127.2 ppm for C2 and ~102.1 ppm for C3 are highly characteristic of the indole pyrrole ring, with C2 being significantly downfield of C3.[1][3]
-
Benzene Ring Carbons (C4, C5, C6, C7):
-
The assignment of C4 at ~113.8 ppm is noteworthy. While direct attachment to bromine typically causes a downfield shift, the complex interplay of substituent effects in this specific 4,6-disubstituted system leads to this prediction. In the simpler 4-bromo-3-methyl-1H-indole, C4 appears at 113.15 ppm, lending credence to this predicted value.[9]
-
The C6 carbon, bearing the ester, is predicted at ~125.1 ppm. This is consistent with the effect of a carboxylate group on an aromatic ring.
-
The protonated carbons C5 (~123.8 ppm) and C7 (~114.1 ppm) are in reasonable aromatic regions. The downfield position of C5 is consistent with its position ortho to the electron-withdrawing ester group.
-
-
Ester Carbons (C=O, -OCH₃): The signals at ~166.8 ppm and ~52.3 ppm are unambiguously assigned to the carbonyl and methoxy carbons of the methyl ester group, respectively. These values fall squarely within their expected ranges.[7]
This predicted spectrum provides a robust hypothesis for the experimental analysis. Confirmation of these assignments would ideally involve 2D NMR experiments such as HSQC (to correlate carbons with their directly attached protons) and HMBC (to establish long-range C-H correlations).
Conclusion
The ¹³C NMR analysis of Methyl 4-bromo-1H-indole-6-carboxylate is a powerful method for its definitive structural confirmation. A successful analysis hinges on a three-pillared approach: a robust theoretical understanding of substituent effects on the indole nucleus, a meticulous and reproducible experimental protocol, and a logical interpretation of the resulting spectrum. By grounding predicted spectral data in the established principles of NMR spectroscopy and validating assignments against known chemical shift trends for related structures, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.
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Introduction: The Analytical Imperative for a Novel Heterocycle
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 4-bromo-1H-indole-6-carboxylate
Methyl 4-bromo-1H-indole-6-carboxylate is a substituted indole derivative, a class of heterocyclic compounds that forms the backbone of numerous pharmaceuticals and biologically active molecules.[1] The precise structural characterization of such compounds is a cornerstone of drug discovery, process chemistry, and quality control. Mass spectrometry (MS) stands as a paramount analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for small molecules.[2]
This guide provides a comprehensive, field-proven framework for the analysis of Methyl 4-bromo-1H-indole-6-carboxylate using mass spectrometry. We will move beyond procedural lists to explore the causal reasoning behind methodological choices, ensuring a robust and reproducible analytical workflow. The principles and protocols detailed herein are designed to be self-validating, equipping researchers and drug development professionals with the expertise to confidently characterize this and similar halogenated heterocyclic compounds.
Foundational Principles: Ionization and Isotopic Signature
A successful mass spectrometry analysis begins with the efficient generation of gas-phase ions from the analyte. For a molecule like Methyl 4-bromo-1H-indole-6-carboxylate, two atmospheric pressure ionization (API) techniques are primarily considered: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Ionization Strategy: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[3][4] It generates ions by applying a high voltage to a liquid sample, creating a fine mist of charged droplets.[5] For Methyl 4-bromo-1H-indole-6-carboxylate, the presence of the indole nitrogen and the ester carbonyl group imparts sufficient polarity, making it an excellent candidate for ESI. Protonation in positive ion mode is expected to be highly efficient, yielding a prominent pseudomolecular ion, [M+H]⁺.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[6][7] It utilizes a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[6][8] While ESI is often the first choice for this molecule, APCI serves as a powerful complementary technique, particularly if matrix effects suppress the ESI signal or if the analyte is part of a complex mixture with varying polarities.[5][9]
The choice between ESI and APCI is dictated by the analyte's properties and the sample matrix. For this guide, we will focus primarily on ESI due to the molecule's structure, but the principles of APCI remain a valuable alternative.
The Bromine Isotopic Pattern: A Definitive Signature
A key characteristic in the mass spectrum of Methyl 4-bromo-1H-indole-6-carboxylate is the unmistakable pattern generated by the natural isotopes of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[10][11][12]
This results in a pair of peaks for the molecular ion (and any bromine-containing fragment) separated by 2 m/z units, with nearly identical intensities.[11][12] This "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the ion and is a critical first step in spectrum identification.[11]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [13][14] |
| Average Molecular Weight | 254.08 g/mol | [13][14] |
| Monoisotopic Mass (C₁₀H₈⁷⁹BrNO₂) | 252.974 g/mol | [13] |
| Monoisotopic Mass (C₁₀H₈⁸¹BrNO₂) | 254.972 g/mol | [13] |
| Expected [M+H]⁺ (⁷⁹Br) | m/z 253.98 | Calculated |
| Expected [M+H]⁺ (⁸¹Br) | m/z 255.98 | Calculated |
Table 1: Key Molecular Properties and Expected Molecular Ion Peaks.
Experimental Design: Protocols for Robust Analysis
The following protocols are designed as a self-validating system, incorporating essential steps for instrument calibration, sample preparation, and data acquisition to ensure high-quality, reproducible results.
Instrument Calibration and Verification
Rationale: Mass accuracy and instrument stability are paramount. Calibration ensures that the measured m/z values are accurate, which is critical for formula determination and compound identification. Regular performance verification confirms the instrument is operating within specifications.
Protocol:
-
System Startup: Ensure the mass spectrometer and the associated liquid chromatography (LC) system have completed their startup and self-diagnostic routines.
-
Calibration: Perform a system calibration according to the manufacturer's guidelines. This typically involves infusing a standard calibration solution containing compounds of known masses across the desired m/z range (e.g., m/z 50-1000).[15][16]
-
Performance Check: Following calibration, analyze a known standard compound, such as reserpine or a peptide mixture, to verify mass accuracy (typically <5 ppm), resolution, and sensitivity.[15] Document the results in the instrument log.
Sample Preparation
Rationale: Proper sample preparation is crucial to avoid contamination, prevent instrument clogging, and ensure compatibility with the chosen ionization method.[17] The goal is to dissolve the analyte in a volatile solvent system free of non-volatile salts or detergents that interfere with ESI.[17][18]
Protocol:
-
Stock Solution: Accurately weigh ~1 mg of Methyl 4-bromo-1H-indole-6-carboxylate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[18]
-
Working Solution: Create a working solution by diluting the stock solution. A typical starting concentration for LC-MS analysis is 1-10 µg/mL. Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase solvent (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[19]
-
Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial. Use glass or polypropylene vials to avoid leaching of plasticizers.[17]
-
Blank Preparation: Prepare a blank sample using only the solvent used for the final dilution. This is essential for identifying background signals.
LC-MS Analysis Workflow
Rationale: Liquid chromatography separates the analyte from potential impurities and delivers it to the mass spectrometer in a consistent solvent stream, improving ionization efficiency and reducing matrix effects. A generic reversed-phase method is highly effective for this type of compound.
Caption: High-level experimental workflow for LC-MS analysis.
LC Method Parameters:
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 10% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Acquisition Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min[20]
-
Gas Temperature: 325 °C[20]
-
Nebulizer Pressure: 40 psi[20]
-
MS1 Scan Range: m/z 100-500
-
MS/MS: Data-Dependent Acquisition (DDA) on the two most intense precursor ions from the MS1 scan.
-
Collision Energy: Ramped (e.g., 15-40 eV) to observe a range of fragments.
Data Interpretation: Fragmentation Pathway and Spectral Features
The tandem mass spectrum (MS/MS) provides a structural fingerprint of the molecule. The fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 254/256) is driven by the molecule's functional groups and the stability of the resulting fragment ions.[21]
Predicted Fragmentation Pathway
The indole ring itself is a stable aromatic system.[22] Therefore, initial fragmentation is most likely to occur at the more labile ester group or involve the carbon-bromine bond.
Key Predicted Fragmentation Reactions:
-
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond in the ester group to lose a methyl radical (•CH₃), resulting in an ion at m/z 239/241.
-
Loss of Methanol: A neutral loss of methanol (CH₃OH) from the ester group, yielding a fragment at m/z 222/224.
-
Loss of Methoxycarbonyl Radical: Cleavage of the bond between the aromatic ring and the ester group to lose the •COOCH₃ radical (59 Da), resulting in an ion at m/z 195/197.
-
Loss of Bromine: Homolytic cleavage of the C-Br bond to lose a bromine radical (•Br), producing a fragment at m/z 175. This is a common fragmentation pathway for halogenated compounds.[12]
-
Indole Ring Fragmentation: Indole derivatives are known to fragment via the loss of small molecules like hydrogen cyanide (HCN).[1] For example, the fragment at m/z 195/197 could subsequently lose HCN (27 Da) to yield a fragment at m/z 168/170.
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The Strategic Role of Methyl 4-bromo-1H-indole-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can effectively engage with a multitude of biological targets. Within the diverse landscape of indole-containing compounds, strategic functionalization of the indole core is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet underexplored, building block: Methyl 4-bromo-1H-indole-6-carboxylate . We will delve into its synthetic utility, its role as a key intermediate in the generation of targeted therapies, and the underlying chemical principles that make it a powerful tool for drug development professionals.
Physicochemical Properties of Methyl 4-bromo-1H-indole-6-carboxylate
A thorough understanding of a building block's fundamental properties is critical for its effective application in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 882679-96-1 | [2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][4] |
| Molecular Weight | 254.08 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [3] |
Synthetic Versatility: A Chemist's Perspective
The strategic placement of the bromo and methyl carboxylate groups on the indole scaffold of Methyl 4-bromo-1H-indole-6-carboxylate provides medicinal chemists with two orthogonal handles for molecular elaboration. This dual functionality is the key to its utility, allowing for the sequential or concurrent introduction of diverse chemical moieties to explore structure-activity relationships (SAR).
The Power of the 4-Bromo Substituent: A Gateway to Complexity
The bromine atom at the C4 position is not merely a placeholder; it is a versatile functional group that serves as a linchpin for modern cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which are often crucial for achieving high-affinity interactions with biological targets.
Two of the most powerful transformations in the medicinal chemist's arsenal, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are particularly well-suited for the elaboration of the 4-bromoindole core.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the indole C4 position and a variety of boronic acids or esters.[5][6] This is a highly reliable method for introducing substituted phenyl rings, heteroaromatic systems, and other sp²-hybridized carbon fragments. The choice of catalyst, ligand, and base is critical for achieving high yields and can be tailored to the specific coupling partners.[7][8]
-
Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond at the C4 position can be achieved via this palladium-catalyzed reaction, opening the door to a vast array of primary and secondary amines.[9][10][11] This is particularly significant as the introduction of an amino group can profoundly impact a molecule's solubility, basicity, and ability to form key hydrogen bonds with a target protein.
Below is a generalized experimental workflow for these crucial cross-coupling reactions.
Caption: Generalized workflow for Suzuki or Buchwald-Hartwig cross-coupling.
The 6-Carboxylate Group: A Modifiable Anchor
The methyl ester at the C6 position provides another point of diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This amide bond formation is a robust and predictable reaction, allowing for the systematic exploration of different substituents to probe for additional binding interactions and to fine-tune the physicochemical properties of the molecule.
Application in the Synthesis of Targeted Therapeutics
The true value of Methyl 4-bromo-1H-indole-6-carboxylate is realized in its application as a key intermediate in the synthesis of molecules targeting critical disease pathways.
BET Bromodomain Inhibitors: A New Frontier in Epigenetic Therapy
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription.[12][13] Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer and inflammation.[14][15] Consequently, the development of small molecule inhibitors of BET bromodomains has become a major focus of modern drug discovery.[16]
The general structure of many potent BET inhibitors features a heterocyclic core that mimics the acetylated lysine residue recognized by the bromodomain, and a substituted aromatic or heteroaromatic moiety that occupies an adjacent hydrophobic pocket. Methyl 4-bromo-1H-indole-6-carboxylate is an ideal starting material for the synthesis of such inhibitors. The indole nucleus can serve as a versatile scaffold, and the 4-bromo and 6-carboxylate positions provide the necessary handles to introduce the required pharmacophoric elements.
Caption: Synthetic strategy for a hypothetical BET inhibitor.
WIP1 Phosphatase Inhibitors: Restoring Tumor Suppressor Function
Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D) is a negative regulator of the p53 tumor suppressor pathway.[1] Overexpression of WIP1 is observed in several cancers and is associated with a poor prognosis. Inhibition of WIP1 is a promising therapeutic strategy to restore p53 function and enhance the efficacy of other anti-cancer agents.
GSK2830371 is a potent and selective inhibitor of WIP1 phosphatase. While the detailed synthesis of GSK2830371 is proprietary, the core structure contains a functionalized indole. The synthetic logic suggests that a building block like Methyl 4-bromo-1H-indole-6-carboxylate could be a key starting material for the construction of the complex indole core of such inhibitors. The bromo and ester functionalities would allow for the introduction of the necessary side chains that are critical for potent WIP1 inhibition.
Caption: Mechanism of action of a WIP1 inhibitor.
Conclusion: A Building Block of Strategic Importance
Methyl 4-bromo-1H-indole-6-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic design in medicinal chemistry. Its dual functionality, enabling access to powerful cross-coupling and amide bond-forming reactions, provides an efficient and versatile platform for the synthesis of complex and highly functionalized molecules. As our understanding of disease biology deepens and the demand for novel, targeted therapeutics grows, the importance of such well-designed building blocks will only continue to increase. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry and potential of Methyl 4-bromo-1H-indole-6-carboxylate is a valuable asset in the quest for the next generation of life-saving medicines.
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Caron, C., et al. (2017). BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. Journal of Medicinal Chemistry, 60(13), 5673-5685. [Link]
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Ghosh, S., et al. (2022). Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
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Jadhav, S., et al. (2022). From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Mótyán, G., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2109-2116. [Link]
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The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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El-Faham, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7433-7445. [Link]
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Wang, L., et al. (2018). Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues. European Journal of Medicinal Chemistry, 157, 1330-1339. [Link]
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Al-Tel, T. H., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of Heterocyclic Chemistry, 50(2), 322-326. [Link]
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Magnuson, S. R., et al. (2016). Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. Oncotarget, 7(8), 9810-9825. [Link]
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Methyl 4-bromo-1H-indole-6-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of the Indole Nucleus
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex anticancer agents, underscores its significance as a "privileged scaffold" in drug discovery. The unique electronic properties of the indole ring system, coupled with the numerous sites for functionalization, provide a versatile platform for the design of novel therapeutic agents.
This technical guide focuses on Methyl 4-bromo-1H-indole-6-carboxylate , a strategically substituted indole derivative that serves as a valuable building block in the synthesis of complex molecular architectures. The presence of a bromine atom at the 4-position and a methyl carboxylate at the 6-position offers orthogonal handles for a variety of chemical transformations. This guide will provide an in-depth analysis of the theoretical properties, reactivity, and potential applications of this compound, with a focus on providing practical insights for researchers in drug development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of a synthetic building block is paramount for its effective utilization in a research setting.
Core Physicochemical Characteristics
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [3][4] |
| Molecular Weight | 254.08 g/mol | [3][4] |
| CAS Number | 882679-96-1 | [3] |
| Appearance | Solid | [5] |
| XLogP3 | 2.6 | [4] |
Spectroscopic Profile (Predicted)
While experimental spectra for Methyl 4-bromo-1H-indole-6-carboxylate are not widely published, a predicted spectroscopic profile can be inferred from the analysis of closely related analogs and general principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the disubstituted nature of the indole ring. Key expected signals include:
-
N-H Proton: A broad singlet, typically downfield (δ > 10 ppm), characteristic of the indole N-H.
-
Aromatic Protons: A series of doublets and singlets in the aromatic region (δ 7.0-8.5 ppm). The precise chemical shifts and coupling constants will be influenced by the electronic effects of the bromo and carboxylate groups.
-
Methyl Protons: A sharp singlet around δ 3.9 ppm, corresponding to the methyl ester protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. Predicted chemical shifts include:
-
Carbonyl Carbon: A signal in the downfield region (δ > 160 ppm) for the ester carbonyl.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 100-140 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
Methyl Carbon: A signal around δ 52 ppm for the methyl ester carbon.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would be expected at m/z 253 and 255. Key fragmentation patterns for esters may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[6]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp band around 1700-1720 cm⁻¹ for the ester carbonyl.
-
C-Br Stretch: A band in the fingerprint region, typically below 700 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The synthetic utility of Methyl 4-bromo-1H-indole-6-carboxylate lies in its ability to undergo a variety of chemical transformations, primarily leveraging the reactivity of the C-Br bond and the potential for modification of the ester and the indole nitrogen.
Synthesis of the Core Scaffold
Key Reactions and Mechanistic Considerations
The bromine atom at the C4 position is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.
These reactions are foundational in modern organic synthesis and are particularly well-suited for the functionalization of aryl halides like Methyl 4-bromo-1H-indole-6-carboxylate.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromoindole with an organoboron reagent (e.g., a boronic acid or ester).[8][9] This is a highly versatile method for introducing a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Diagram 1: Suzuki-Miyaura Coupling Workflow -
Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide array of N-arylated indole derivatives.[10][11] This is particularly relevant in medicinal chemistry, as the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.
Diagram 2: Buchwald-Hartwig Amination Workflow
-
N-Functionalization: The indole nitrogen can be readily alkylated, acylated, or protected using standard methodologies. This allows for further diversification of the scaffold and can be crucial for modulating biological activity and physicochemical properties.
-
Ester Hydrolysis and Amide Formation: The methyl ester at the C6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This is a common strategy in drug discovery for exploring structure-activity relationships.
Applications in Drug Discovery and Development
The strategic placement of the bromo and carboxylate functionalities makes Methyl 4-bromo-1H-indole-6-carboxylate a highly attractive starting material for the synthesis of biologically active compounds, particularly in the area of kinase inhibitors.
Role as a Scaffold for Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[12] The indole nucleus is a common feature in many kinase inhibitors, often serving as a "hinge-binding" motif that interacts with the ATP-binding site of the kinase.
The C4 position of the indole ring is a key vector for substitution to achieve potency and selectivity for specific kinases. By utilizing Methyl 4-bromo-1H-indole-6-carboxylate, medicinal chemists can readily introduce a diverse array of substituents at this position via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships.[13][14] The C6-carboxylate provides an additional point for modification to enhance properties such as solubility and cell permeability.
Potential in Other Therapeutic Areas
Beyond kinase inhibitors, substituted indoles have demonstrated a broad range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[15][16][17][18] The versatility of Methyl 4-bromo-1H-indole-6-carboxylate as a synthetic intermediate suggests its potential utility in the development of novel therapeutics for a wide range of diseases.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step protocols for key reactions involving bromoindoles. These should be adapted and optimized for the specific substrate and desired product.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable degassed solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane/water).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine Methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 eq.) in a Schlenk flask.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
Methyl 4-bromo-1H-indole-6-carboxylate is a highly valuable and versatile building block for synthetic and medicinal chemists. Its strategically placed functional groups provide orthogonal handles for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular architectures and the rapid exploration of structure-activity relationships in drug discovery programs. While detailed experimental data for this specific compound is not extensively published, its theoretical properties and reactivity can be reliably predicted based on closely related analogs. This guide provides a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
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ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]
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ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Aladdin Scientific. (n.d.). methyl 4-bromo-3-chloro-1H-indole-6-carboxylate, min 97%, 10 grams. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
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PubMed. (1998). The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. Retrieved from [Link]
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RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]
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National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
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The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For researchers, scientists, and professionals in drug development, the indole scaffold represents a "privileged" structure, a recurring motif in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile chemical reactivity have made it a cornerstone of medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted indoles, from their early isolation from natural sources to the sophisticated synthetic methodologies that have enabled the development of groundbreaking therapeutics.
Part 1: The Genesis of Indole Chemistry: From Nature's Blueprint to a Core Scaffold
The story of the indole nucleus is deeply rooted in the study of natural products. Early chemists, in their quest to understand the chemical constituents of living organisms, serendipitously unveiled a heterocyclic scaffold that would later prove to be of immense biological and medicinal significance.
The Isolation and Characterization of Indole
The journey into the world of indoles began with the parent compound itself. In the 19th century, through the destructive distillation of indigo dye, a crystalline substance was isolated. This compound, named "indole," a portmanteau of "indigo" and "oleum" (Latin for oil), laid the foundational chemical framework for a vast and diverse family of molecules. Its bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, was a chemical novelty that intrigued and challenged the chemists of the era.
Nature's Indoles: Seminal Discoveries of Biological Importance
The true significance of the indole nucleus began to unfold with the discovery of its substituted derivatives in various biological systems. These naturally occurring indoles were not mere chemical curiosities; they were key players in fundamental life processes.
In the early 20th century, the British biochemist Sir Frederick Gowland Hopkins made a pivotal discovery while studying the nutritional requirements of rats. He found that a diet lacking certain "accessory food factors" led to stunted growth[1]. This research culminated in the isolation and identification of L-tryptophan from casein, a milk protein, in 1901 by Hopkins and Sydney W. Cole[2][3][4]. Tryptophan was the first essential amino acid to be discovered, meaning it cannot be synthesized by the human body and must be obtained from the diet[1]. This discovery not-only highlighted the importance of dietary protein quality but also established the indole ring as a fundamental building block of life.
Parallel to the discoveries in animal biochemistry, the field of botany was also uncovering the importance of indoles. The pioneering work of Charles Darwin and his son Francis in the late 19th century on phototropism in canary grass coleoptiles suggested the existence of a transmissible substance that controlled plant growth towards light[5][6][7]. This "messenger substance" was later isolated and identified as indole-3-acetic acid (IAA) in 1934 by Fritz Went and Kenneth Thimann[8]. This discovery of IAA, the first identified auxin, revolutionized our understanding of plant physiology and development[5][7][8].
The mid-20th century saw the discovery of another crucial indole derivative with profound physiological effects. In the 1930s, Italian scientist Vittorio Erspamer isolated a substance from the enterochromaffin cells of the gut that he named "enteramine"[1]. Around the same time, in 1948, Irvine Page, Maurice Rapport, and Arda Green isolated a vasoconstrictor substance from beef serum, which they named "serotonin"[1]. It was later confirmed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine (5-HT), a direct metabolic derivative of tryptophan[1]. The subsequent discovery of serotonin in the brain in 1953 opened up a new frontier in neuroscience, linking this indole to mood regulation, sleep, and a host of other neurological functions[1].
Part 2: Forging the Indole Ring: The Era of Classical Synthetic Strategies
The burgeoning interest in the biological activities of substituted indoles spurred the development of synthetic methods to construct the indole nucleus in the laboratory. The late 19th and early 20th centuries witnessed the birth of several "named" reactions that have become pillars of heterocyclic chemistry.
The Fischer Indole Synthesis (1883): A Timeless and Versatile Method
Discovered by the Nobel laureate Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring[9][10][11][12]. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or a ketone[9][10][11][12].
The enduring utility of the Fischer synthesis lies in its reliability and broad substrate scope. The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or a Brønsted acid, is critical to drive the reaction through its key mechanistic steps[10]. The mechanism proceeds through a series of well-defined intermediates:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with the carbonyl compound to form the corresponding arylhydrazone[9][11].
-
Tautomerization: The hydrazone tautomerizes to its enamine form[9][12].
-
[13][13]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a[13][13]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate[9].
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular cyclization to form a cyclic aminal[9][10].
-
Elimination of Ammonia: Finally, the elimination of a molecule of ammonia under the acidic conditions yields the aromatic indole ring[9][10].
The choice of the starting carbonyl compound directly dictates the substitution pattern of the final indole product, offering a high degree of synthetic control.
This protocol is a classic example of the Fischer indole synthesis[1][13].
Step 1: Formation of Acetophenone Phenylhydrazone
-
Materials:
-
Acetophenone (4.0 g, 0.033 mol)
-
Phenylhydrazine (3.6 g, 0.033 mol)
-
95% Ethanol (80 mL)
-
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour[1].
-
The hot mixture is dissolved in 80 mL of 95% ethanol[1].
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath[1].
-
The product is collected by filtration and washed with 25 mL of cold ethanol[1].
-
Step 2: Fischer Indole Synthesis of 2-Phenylindole
-
Materials:
-
Acetophenone phenylhydrazone (5.3 g, 0.025 mol)
-
Powdered anhydrous zinc chloride (25.0 g)
-
Glacial acetic acid (50 mL)
-
Concentrated hydrochloric acid (5 mL)
-
95% Ethanol
-
-
Procedure:
-
In a tall 1-L beaker, an intimate mixture of freshly prepared acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared[1].
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously by hand[1].
-
The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin[1].
-
The beaker is removed from the bath, and stirring is continued for 5 minutes[1].
-
The hot reaction mixture is poured into a beaker containing 400 mL of water[1].
-
50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture to dissolve the zinc salts[1].
-
The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol[1].
-
Caption: General workflow for the Fischer indole synthesis.
The Reissert Indole Synthesis
Another classical approach, the Reissert indole synthesis, provides a pathway to indoles starting from ortho-nitrotoluene and diethyl oxalate[11][13][14]. This method is particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole or its derivatives[11][13][14].
The Reissert synthesis proceeds in two main stages:
-
Condensation: The ortho-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate[11][13][14].
-
Reductive Cyclization: The nitro group of the pyruvate intermediate is then reduced, typically with zinc in acetic acid or other reducing agents like ferrous sulfate and ammonia, which triggers an intramolecular cyclization to form the indole-2-carboxylic acid[11][13][14][15].
A key advantage of the Reissert synthesis is its use of readily available starting materials. The ability to generate indole-2-carboxylic acids also provides a handle for further functionalization.
This protocol outlines the general steps for a Reissert indole synthesis.
-
Materials:
-
ortho-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide in ethanol
-
Zinc dust
-
Acetic acid
-
-
Procedure:
-
Condensation: To a solution of potassium ethoxide in absolute ethanol, add a mixture of ortho-nitrotoluene and diethyl oxalate dropwise with cooling and stirring. Allow the reaction to proceed until the condensation is complete.
-
Work-up: The reaction mixture is poured into water, and the aqueous layer is acidified to precipitate the ethyl o-nitrophenylpyruvate. The crude product is collected by filtration.
-
Reductive Cyclization: The ethyl o-nitrophenylpyruvate is suspended in glacial acetic acid, and zinc dust is added portion-wise with stirring. The reaction is heated to promote the reductive cyclization.
-
Isolation: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is diluted with water to precipitate the indole-2-carboxylic acid.
-
Purification: The crude indole-2-carboxylic acid can be purified by recrystallization.
-
(Optional) Decarboxylation: The indole-2-carboxylic acid can be heated above its melting point to induce decarboxylation and yield the corresponding indole[11][13][14].
-
Caption: General workflow for the Reissert indole synthesis.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-bromo-acetophenone with an excess of aniline[16][17][18]. While historically significant, this reaction often requires harsh conditions and can result in low yields, which has limited its widespread application compared to the Fischer synthesis[16][17].
The mechanism is thought to involve the initial formation of an α-arylamino ketone, which then undergoes an electrophilic cyclization followed by aromatization to yield the 2-aryl-indole[16][17]. Recent advancements have focused on mitigating the harsh reaction conditions. For instance, the use of microwave irradiation in a solvent-free, solid-state reaction has been shown to significantly improve the efficiency and environmental friendliness of the Bischler-Möhlau synthesis[13][19].
This protocol is based on a modern, more efficient variation of the classical method[13][19].
-
Materials:
-
Aniline
-
Phenacyl bromide
-
Sodium bicarbonate
-
-
Procedure:
-
Solid-State Reaction: Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature to form N-phenacylaniline[13].
-
Microwave-Assisted Cyclization: A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole[13][19]. A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%[19].
-
Caption: General workflow for the Bischler-Möhlau indole synthesis.
Part 3: The Medicinal Ascent of Substituted Indoles: From Serendipity to Rational Design
The development of robust synthetic methods for the indole nucleus coincided with a growing understanding of its importance in biological systems. This convergence paved the way for the discovery and development of a plethora of indole-based drugs that have had a profound impact on human health.
Indomethacin: A Paradigm in Anti-Inflammatory Drug Discovery
The story of indomethacin is a testament to the power of medicinal chemistry in optimizing a lead compound to create a potent therapeutic agent.
Discovered in 1963 and approved for medical use in the United States in 1965, indomethacin emerged as a powerful nonsteroidal anti-inflammatory drug (NSAID)[20]. Its development was part of a broader effort in the 1960s to create new anti-inflammatory agents. The indole scaffold of indomethacin proved to be a key structural feature for its potent activity.
Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins[21][22][23]. It acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2[22][23]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[21][22][23]. By blocking the action of COX enzymes, indomethacin effectively reduces the production of these pro-inflammatory molecules[21][22][23]. While its potent inhibition of COX enzymes is the primary mechanism of its therapeutic effects, it is also the source of some of its side effects, particularly gastrointestinal issues, due to the inhibition of the protective functions of COX-1 in the gastric mucosa[21][23].
Caption: Indomethacin's mechanism of action via COX inhibition.
The Triptans: A Revolution in Migraine Therapy
The development of the triptan class of drugs for the acute treatment of migraine is a landmark example of rational drug design, with the indole nucleus playing a central role.
The journey to the triptans began with the observation that serotonin levels fluctuate during a migraine attack. This led to the "serotonin hypothesis of migraine," which posited that targeting serotonin receptors could be a viable therapeutic strategy. In the 1980s, researchers at Glaxo (now GSK) embarked on a mission to develop a selective 5-HT receptor agonist that could mimic the vasoconstrictive effects of serotonin on cranial blood vessels without causing the widespread side effects of serotonin itself. This research led to the development of sumatriptan, the first triptan, which was launched in 1991[24].
Sumatriptan and other triptans are selective agonists of the 5-HT1B and 5-HT1D serotonin receptors[24]. These receptors are located on the smooth muscle of cranial blood vessels and on the presynaptic terminals of the trigeminal nerve[5][24][25]. The therapeutic action of triptans is twofold:
-
Vasoconstriction: By activating 5-HT1B receptors on dilated intracranial arteries, triptans cause vasoconstriction, counteracting the painful vasodilation that occurs during a migraine attack[24][25].
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals[5][24][25].
This dual mechanism of action provides effective and targeted relief from migraine pain.
Caption: Sumatriptan's dual mechanism of action in migraine.
Part 4: The Modern Era of Indole Synthesis: A Symphony of Precision and Efficiency
While the classical methods for indole synthesis remain valuable, the late 20th and early 21st centuries have witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. These modern methods offer unparalleled precision, functional group tolerance, and efficiency in the synthesis and functionalization of the indole nucleus.
Palladium-Catalyzed Cross-Coupling Reactions: A New Toolkit for Indole Chemistry
Palladium catalysis has revolutionized the way chemists construct and modify complex molecules, and the synthesis of substituted indoles has been no exception.
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been adapted for the synthesis and functionalization of indoles. Intramolecular Heck reactions of ortho-haloanilines bearing an appropriately positioned alkene have proven to be a powerful strategy for the construction of the indole ring. Furthermore, the Heck reaction can be used to introduce alkenyl substituents at various positions on a pre-formed indole nucleus, providing a direct route to complex indole derivatives.
The Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a highly versatile method for forming carbon-carbon bonds[26]. This reaction has been extensively used for the arylation of indoles, allowing for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the indole ring[26]. The mild reaction conditions and high functional group tolerance of the Suzuki coupling make it an invaluable tool in the synthesis of complex indole-based molecules for drug discovery[26].
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine[27][28]. This reaction has become the go-to method for the synthesis of N-arylindoles, a class of compounds with significant biological activities[27][29]. The development of increasingly sophisticated phosphine ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides, making it a highly reliable and versatile synthetic tool[27][28].
Detailed Step-by-Step Protocols for Modern Synthetic Methods
This protocol is a representative example of a microwave-assisted Suzuki-Miyaura coupling[26].
-
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv.)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
-
Procedure:
-
To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃[26].
-
Add ethanol to the vial and seal it[26].
-
Place the vial in the microwave reactor and heat the reaction mixture to 100 °C for 30-40 minutes with stirring[26].
-
After the reaction is complete, cool the vial to room temperature[26].
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst[26].
-
Wash the filtrate with water and brine[26].
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure[26].
-
Purify the crude product by column chromatography on silica gel[26].
-
This protocol outlines the general steps for a Buchwald-Hartwig amination.
-
Materials:
-
5-Bromoindole
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromoindole, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Comparative Table of Classical vs. Modern Indole Synthesis Methods
| Method | Starting Materials | Conditions | Yield | Scope & Limitations |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Strong acid, high temperature | Generally good (72-80% for 2-phenylindole)[13] | Broad scope, but sensitive functional groups may not be tolerated. |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Strong base, then reduction | Moderate to good | Good for indole-2-carboxylic acids, but multi-step. |
| Bischler-Möhlau Synthesis | α-Bromo-acetophenone, Aniline | Harsh (high temp) or microwave | Historically low, improved with microwave (52-75%)[19] | Limited scope, often requires excess aniline. |
| Suzuki-Miyaura Coupling | Halo-indole, Boronic acid | Mild, Pd catalyst, base | High | Excellent functional group tolerance, wide availability of boronic acids. |
| Buchwald-Hartwig Amination | Halo-indole, Amine | Mild, Pd catalyst, base, ligand | High | Excellent for N-arylation, broad amine scope. |
Part 5: Biosynthesis of Indole Alkaloids: Nature's Elegant Synthetic Pathways
The intricate and diverse structures of naturally occurring indole alkaloids have long fascinated chemists. The biosynthesis of these complex molecules begins with the essential amino acid tryptophan, showcasing nature's remarkable efficiency and stereochemical control.
The Tryptophan Precursor and Key Enzymatic Steps
The biosynthesis of nearly all indole alkaloids starts with L-tryptophan[30]. A key initial step is often the decarboxylation of tryptophan to tryptamine by the enzyme tryptophan decarboxylase[30]. Tryptamine then serves as a versatile building block for a vast array of more complex indole alkaloids. The conversion of tryptophan to the neurotransmitter serotonin involves a two-step enzymatic process: hydroxylation by tryptophan hydroxylase to form 5-hydroxytryptophan (5-HTP), followed by decarboxylation by aromatic amino acid decarboxylase to yield serotonin (5-HT)[8][10][31].
Graphviz Diagram of Serotonin Biosynthesis
Caption: The two-step enzymatic biosynthesis of serotonin from L-tryptophan.
References
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| Biosynthetic pathway of serotonin. | Download Scientific Diagram - ResearchGate. Retrieved from [Link]
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Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from [Link]
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A three-component Fischer indole synthesis - PubMed. Retrieved from [Link]
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(PDF) Reissert Indole Synthesis - ResearchGate. Retrieved from [Link]
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A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Reissert indole synthesis - Wikipedia. Retrieved from [Link]
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Imigran: Mechanisms of action of sumatriptan and ergotamine – GPnotebook. (2023, March 18). Retrieved from [Link]
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Fischer Indole Synthesis 2010 | PDF | Aldehyde | Chemical Reactions - Scribd. Retrieved from [Link]
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Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025, July 21). Retrieved from [Link]
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Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid | Biochemistry - ACS Publications. (2009, July 15). Retrieved from [Link]
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(PDF) Bischler Indole Synthesis - ResearchGate. (2019, November 15). Retrieved from [Link]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - RSC Publishing. (2021, November 16). Retrieved from [Link]
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Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. Retrieved from [Link]
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What is the mechanism of Sumatriptan Succinate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Microwave-Assisted, Solvent-Free Bischler Indole Synthesis - Organic Chemistry Portal. Retrieved from [Link]
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Reissert Indole Synthesis - YouTube. (2024, December 20). Retrieved from [Link]
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Buchwald–Hartwig amination - Wikipedia. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Methyl 4-bromo-1H-indole-6-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 4-bromo-1H-indole-6-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes such as crystallization, and formulation development. This document offers a detailed examination of the molecular structure of methyl 4-bromo-1H-indole-6-carboxylate and its influence on solubility. An illustrative solubility profile across a range of representative organic solvents is presented, accompanied by a thorough discussion grounded in the principles of intermolecular forces and the "like dissolves like" paradigm. Furthermore, this guide provides detailed, field-proven experimental protocols for determining solubility, ensuring researchers can validate and expand upon the data presented.
Introduction: The Significance of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's bioavailability and therapeutic efficacy. For medicinal chemists and process development scientists, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a cornerstone of rational drug design and efficient manufacturing.
Methyl 4-bromo-1H-indole-6-carboxylate is a vital building block in the synthesis of numerous pharmacologically active molecules. Its solubility profile dictates the choice of solvents for chemical reactions, influences the efficiency of purification by crystallization, and impacts the feasibility of different formulation strategies. This guide is intended to provide researchers, scientists, and drug development professionals with a deep technical understanding of the factors governing the solubility of this important indole derivative.
Physicochemical Properties of Methyl 4-bromo-1H-indole-6-carboxylate
A foundational understanding of the physicochemical properties of methyl 4-bromo-1H-indole-6-carboxylate is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 254.08 g/mol | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 (indole N-H) | PubChem[1] |
| Hydrogen Bond Acceptors | 2 (carbonyl and ester oxygens) | PubChem[1] |
The XLogP3 value of 2.6 suggests a moderate lipophilicity, indicating that the compound will have a preference for organic environments over aqueous ones. The presence of both a hydrogen bond donor (the indole N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens) suggests that hydrogen bonding will play a significant role in its interactions with protic and other hydrogen-bonding solvents.
Illustrative Solubility Profile
While extensive empirical solubility data for methyl 4-bromo-1H-indole-6-carboxylate is not widely published, the following table presents an illustrative dataset. This data is predicted based on a thorough analysis of the compound's structure and the principles of "like dissolves like". It serves as a practical guide for solvent selection and a basis for the subsequent discussion.
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) at 25°C |
| Hexane | Non-polar | 0.1 | < 1 |
| Toluene | Non-polar (aromatic) | 2.4 | 5 - 10 |
| Dichloromethane | Polar aprotic | 3.1 | 20 - 30 |
| Ethyl Acetate | Polar aprotic | 4.4 | 30 - 40 |
| Acetone | Polar aprotic | 5.1 | 50 - 70 |
| Isopropanol | Polar protic | 3.9 | 15 - 25 |
| Ethanol | Polar protic | 4.3 | 25 - 35 |
| Methanol | Polar protic | 5.1 | 40 - 60 |
| Dimethylformamide (DMF) | Polar aprotic | 6.4 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 7.2 | > 150 |
Experimental Protocol for Solubility Determination
To ensure scientific integrity, predicted data must be validated through rigorous experimentation. The following protocol outlines a robust method for determining the solubility of methyl 4-bromo-1H-indole-6-carboxylate. This protocol is a self-validating system, designed to provide reproducible and accurate results.
Gravimetric Method for Preliminary Screening
This method is suitable for a rapid initial assessment of solubility in a range of solvents.
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate (crystalline solid)
-
A range of organic solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dishes
Procedure:
-
Sample Preparation: To a series of vials, add a fixed volume (e.g., 2 mL) of each test solvent.
-
Addition of Solute: Add an excess amount of methyl 4-bromo-1H-indole-6-carboxylate to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Sample Collection: Carefully draw a known volume of the supernatant into a syringe fitted with a 0.22 µm filter. Filter the solution into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dishes in a fume hood or a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute.
-
Mass Determination: Once the solvent has completely evaporated, re-weigh the evaporating dish. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL by dividing the mass of the dissolved solute by the volume of the solvent sample taken.
HPLC Method for Precise Quantification
For more accurate and sensitive measurements, an HPLC-based method is recommended.
Materials:
-
Calibrated HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Volumetric flasks and pipettes
-
Methyl 4-bromo-1H-indole-6-carboxylate (as a reference standard)
Procedure:
-
Preparation of Saturated Solutions: Follow steps 1-4 of the gravimetric method.
-
Sample Preparation for HPLC: After allowing the excess solid to settle, carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.
-
Preparation of Calibration Standards: Prepare a series of standard solutions of methyl 4-bromo-1H-indole-6-carboxylate of known concentrations in the mobile phase.
-
HPLC Analysis: Inject the prepared standards and the diluted sample solutions onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the peak area of the sample to determine its concentration from the calibration curve.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor.
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
The solubility of methyl 4-bromo-1H-indole-6-carboxylate is a complex interplay of its structural features and the properties of the solvent. Its moderate lipophilicity, combined with the presence of both hydrogen bond donor and acceptor sites, results in a nuanced solubility profile. As illustrated, highly polar aprotic solvents such as DMSO and DMF are excellent choices for achieving high concentrations, while non-polar solvents like hexane are poor solvents. Polar protic solvents offer intermediate solubility. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data, which is indispensable for the successful development of synthetic routes and formulations involving this key pharmaceutical intermediate.
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A Technical Guide to the Stability and Storage of Methyl 4-bromo-1H-indole-6-carboxylate
Introduction: The Critical Role of a Versatile Building Block
Methyl 4-bromo-1H-indole-6-carboxylate (C₁₀H₈BrNO₂) is a substituted indole derivative that has emerged as a crucial intermediate in the synthesis of complex bioactive molecules.[1] Its unique structural arrangement, featuring an indole core, a bromine substituent, and a methyl ester, makes it a versatile scaffold for constructing novel therapeutic agents, particularly in oncology and neurology research. The integrity and purity of this starting material are paramount, as any degradation can compromise reaction yields, introduce impurities, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API).
This guide provides an in-depth analysis of the chemical stability of Methyl 4-bromo-1H-indole-6-carboxylate. We will explore its intrinsic vulnerabilities, delineate potential degradation pathways, and establish evidence-based protocols for its optimal storage and handling. The insights presented herein are designed to empower researchers, scientists, and drug development professionals to preserve the quality of this key intermediate, ensuring reproducibility and success in their synthetic endeavors.
Intrinsic Chemical Stability: An Analysis of Functional Group Liabilities
The stability profile of Methyl 4-bromo-1H-indole-6-carboxylate is dictated by the interplay of its three core components: the indole nucleus, the methyl ester moiety, and the halogen substituent. Understanding the inherent reactivity of each is the foundation for predicting and preventing degradation.
-
The Indole Nucleus: The bicyclic indole ring system is electron-rich, rendering it susceptible to oxidative and photolytic degradation.[2] The π-system of the indole core readily absorbs ultraviolet light, which can trigger photochemical reactions leading to the formation of complex degradation products.[3][4][5] Furthermore, the indole ring is sensitive to strongly acidic conditions, which can lead to protonation and subsequent undesired reactions.[2]
-
The Methyl Ester Group: The methyl ester functionality is a primary site of hydrolytic instability. This reaction, which cleaves the ester to form the corresponding carboxylic acid and methanol, can be catalyzed by both acids and bases.[6][7][8] While methyl esters are generally recognized as having greater metabolic and hydrolytic stability compared to their larger alkyl counterparts (e.g., ethyl or propyl esters), they are nonetheless vulnerable, particularly in aqueous solutions or under conditions of high humidity.[9][10]
-
The Bromo Substituent: The bromine atom at the 4-position is generally a stable feature of the molecule. Its primary influence is electronic, modifying the reactivity of the indole ring. While direct degradation involving the C-Br bond is not a common pathway under typical storage conditions, its presence can influence the susceptibility of the aromatic system to other forms of degradation.
Principal Degradation Pathways and Mechanisms
Based on the intrinsic liabilities of the molecule, several key degradation pathways must be considered. These pathways are often accelerated by external stress factors such as temperature, humidity, light, and the presence of reactive chemical agents.[11][12]
Hydrolysis (Ester Cleavage)
This is one of the most probable degradation routes, especially if the compound is exposed to moisture.
-
Base-Catalyzed Hydrolysis: In the presence of bases (e.g., hydroxide ions from residual moisture and basic surfaces), the carbonyl carbon of the ester is attacked, leading to rapid cleavage. This is typically the faster of the two hydrolytic pathways.
-
Acid-Catalyzed Hydrolysis: Acidic conditions can also promote hydrolysis, although often at a slower rate than base-catalyzed reactions for simple esters.
Oxidation
The electron-rich indole ring is prone to oxidation by atmospheric oxygen. This process can be slow but is often accelerated by exposure to light (photo-oxidation) or heat. Oxidation can lead to the formation of various byproducts, including oxindoles and potentially polymeric materials, which can be difficult to characterize and remove.
Photodegradation
Indole derivatives are known chromophores that absorb UV radiation.[13][14] Exposure to light, particularly in the UV range (e.g., from direct sunlight or certain artificial lighting), can provide the energy to initiate degradation, forming radical species and a cascade of subsequent products.[3][5] This pathway underscores the critical need for protection from light.
The logical relationship between the compound's structure and its degradation pathways is illustrated below.
Caption: Experimental workflow for a forced degradation study of the target compound.
Conclusion
Methyl 4-bromo-1H-indole-6-carboxylate is a stable compound when stored under appropriate conditions. However, its constituent functional groups—the indole ring and the methyl ester—present clear vulnerabilities to oxidative, photolytic, and hydrolytic degradation. Strict adherence to storage protocols that control temperature, atmosphere, light, and moisture is therefore not merely a recommendation but a requirement for maintaining its purity and ensuring the validity of experimental outcomes. By understanding the chemical rationale behind these protocols and validating stability through systematic studies, researchers can confidently utilize this important building block to its full potential in the advancement of chemical and pharmaceutical science.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step methodology. The synthetic strategy is centered around the robust and versatile Leimgruber-Batcho indole synthesis, which is known for its high yields and tolerance of a wide range of functional groups. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a thorough understanding of the synthesis for successful and safe execution.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indoles, such as Methyl 4-bromo-1H-indole-6-carboxylate, serve as crucial building blocks for a variety of therapeutic agents, including those targeting cancer, inflammation, and neurological disorders. The strategic placement of the bromo and methyl carboxylate functionalities on the indole ring allows for further chemical modifications, making it a valuable precursor for the synthesis of complex molecules.
The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole ring system from o-nitrotoluenes.[1] This approach offers significant advantages over other methods like the Fischer indole synthesis, particularly in its ability to produce indoles with diverse substitution patterns in high yields under relatively mild conditions.[1] The synthesis proceeds in two main stages: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to yield the indole.[1]
This application note will detail a reliable protocol for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate, starting from the commercially available 3-amino-4-bromobenzoic acid.
Overall Synthetic Scheme
The multi-step synthesis of Methyl 4-bromo-1H-indole-6-carboxylate is outlined below. The process begins with the esterification of 3-amino-4-bromobenzoic acid, followed by a Sandmeyer reaction to introduce the nitro group. The resulting methyl 4-bromo-3-methyl-2-nitrobenzoate is then subjected to the Leimgruber-Batcho indole synthesis.
Caption: Overall synthetic pathway for Methyl 4-bromo-1H-indole-6-carboxylate.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade or higher and used as received from the supplier unless otherwise noted.
| Reagent/Solvent | Supplier | Grade |
| 3-Amino-4-bromobenzoic acid | Sigma-Aldrich | 97% |
| Methanol (anhydrous) | Fisher Scientific | ACS Grade |
| Sulfuric acid (concentrated) | VWR | ACS Grade |
| Sodium nitrite | Acros Organics | 99% |
| Tetrafluoroboric acid | Oakwood Chemical | 48 wt. % in H2O |
| Copper(II) nitrite | Alfa Aesar | 98% |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | TCI | >95% |
| Pyrrolidine | Sigma-Aldrich | 99% |
| Palladium on carbon (10%) | Strem Chemicals | |
| Hydrogen gas | Airgas | High Purity |
| Ethyl acetate | EMD Millipore | ACS Grade |
| Hexanes | Macron Fine Chemicals | ACS Grade |
| Dichloromethane | J.T. Baker | ACS Grade |
| Sodium bicarbonate | Avantor | ACS Grade |
| Sodium sulfate (anhydrous) | BeanTown Chemical | ACS Grade |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel, 60-120 mesh)
-
Parr hydrogenation apparatus
-
NMR spectrometer (e.g., Bruker 400 MHz)
-
Mass spectrometer (e.g., Agilent LC-MS)
-
Melting point apparatus
Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-4-bromobenzoate
This initial step involves the Fischer esterification of the commercially available 3-amino-4-bromobenzoic acid.
Caption: Workflow for the esterification of 3-amino-4-bromobenzoic acid.
Procedure:
-
To a 250 mL round-bottom flask, add 3-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and anhydrous methanol (150 mL).
-
Stir the suspension and cool the flask to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2.5 mL, 46.3 mmol) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC (3:1 Hexanes:EtOAc).
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 3-amino-4-bromobenzoate as a solid.
Step 2: Synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate
This step involves a Sandmeyer-type reaction to convert the amino group to a nitro group.
Procedure:
-
This is a multi-step, one-pot procedure that should be performed with caution in a well-ventilated fume hood.
-
Diazotization: Dissolve Methyl 3-amino-4-bromobenzoate (from Step 1) in a mixture of tetrafluoroboric acid and water at 0 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Nitration: In a separate flask, prepare a solution of copper(II) nitrite. Add the cold diazonium salt solution to the copper(II) nitrite solution. A vigorous evolution of nitrogen gas will be observed.
-
Stir the reaction at room temperature for 1-2 hours.
-
Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After concentration, purify the crude product by column chromatography to yield Methyl 4-bromo-3-methyl-2-nitrobenzoate.
Step 3: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate (Leimgruber-Batcho Synthesis)
This two-part step involves the formation of an enamine followed by reductive cyclization.
Part A: Enamine Formation
-
To a solution of Methyl 4-bromo-3-methyl-2-nitrobenzoate (from Step 2) in anhydrous DMF, add pyrrolidine followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture at 80-90 °C for 2-3 hours. The reaction progress can be monitored by the formation of a deeply colored solution.
-
After the reaction is complete, cool the mixture and remove the solvent under high vacuum to obtain the crude enamine intermediate, which is often used in the next step without further purification.
Part B: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as ethyl acetate or methanol.
-
Transfer the solution to a Parr hydrogenation vessel.
-
Add 10% Palladium on carbon (5-10 mol %).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake at room temperature for 4-6 hours.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient of ethyl acetate in hexanes) to give Methyl 4-bromo-1H-indole-6-carboxylate as a solid.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of Methyl 4-bromo-1H-indole-6-carboxylate |
| ¹³C NMR | Consistent with the structure of Methyl 4-bromo-1H-indole-6-carboxylate |
| Mass Spec (ESI) | [M+H]⁺ and/or [M-H]⁻ corresponding to the molecular weight (254.08 g/mol ) |
| Melting Point | To be determined experimentally |
Discussion and Mechanistic Insights
The Leimgruber-Batcho indole synthesis is a highly efficient method for the construction of the indole ring. The reaction proceeds through two key transformations. The first is the formation of an enamine by the reaction of the methyl group of the o-nitrotoluene derivative with a formamide acetal. The presence of the electron-withdrawing nitro group increases the acidity of the methyl protons, facilitating their deprotonation and subsequent reaction.
The second key step is the reductive cyclization. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the enamine functionality, followed by elimination of the amine (pyrrolidine in this case) to form the aromatic indole ring. The choice of reducing agent is critical; catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in esterification | Incomplete reaction | Extend the reflux time and ensure anhydrous conditions. |
| Loss of product during workup | Ensure complete neutralization and thorough extraction. | |
| Incomplete enamine formation | Insufficient heating or reaction time | Increase the reaction temperature or time. Ensure the DMF-DMA is of good quality. |
| Low yield in reductive cyclization | Inactive catalyst | Use fresh palladium on carbon catalyst. |
| Insufficient hydrogen pressure | Ensure the hydrogenation apparatus is properly sealed and pressurized. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids are corrosive and should be handled with care.
-
The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive if allowed to dry. Keep them in solution and at low temperatures.
-
Hydrogen gas is flammable and should be handled with extreme caution. Ensure there are no ignition sources nearby during the hydrogenation step.
References
- Leimgruber, W.
-
Parsons, T.; Ghellamallah, C.; Male, L.; Spencer, N.; Grainger, R. Org. Biomol. Chem.2011 , 9(14), 5021-5023. [Link]
-
Neises, B.; Steglich, W. Angew. Chem. Int. Ed. Engl.1978 , 17(7), 522-524. [Link]
-
Leimgruber–Batcho indole synthesis. In Wikipedia; 2023. [Link]
Sources
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Nucleus and the Power of Suzuki Coupling
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile biological activity makes it a "privileged structure" in drug discovery. The functionalization of the indole ring is a critical step in the development of novel therapeutic agents. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool.[2] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a broad substrate scope, mild reaction conditions, and exceptional tolerance to a wide range of functional groups, making it an indispensable technique in the synthesis of complex molecules.[2][3]
This guide provides detailed application notes and a comprehensive protocol for the Suzuki coupling reaction of Methyl 4-bromo-1H-indole-6-carboxylate , a key building block for the synthesis of a diverse array of potentially biologically active compounds. The insights and procedures outlined herein are designed to empower researchers to effectively utilize this versatile substrate in their synthetic endeavors.
Application Notes: Navigating the Nuances of the Suzuki Coupling with an Indole Substrate
The successful execution of a Suzuki coupling reaction, particularly with a functionalized N-heterocycle like Methyl 4-bromo-1H-indole-6-carboxylate, hinges on a rational selection of the catalyst, ligand, base, and solvent system. The following notes provide insights into these critical parameters.
The Palladium Catalyst and Ligand System: A Symphony of Reactivity
The choice of the palladium catalyst and its associated ligand is paramount for an efficient Suzuki coupling. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ a palladium(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), in combination with a phosphine ligand. For heterocyclic substrates, which can sometimes inhibit catalysis, more specialized ligands are often beneficial.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands:
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many Suzuki couplings.
-
Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for challenging couplings, including those with heteroaryl halides, often leading to higher yields and faster reaction times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This complex is particularly effective for the coupling of bromoindoles and has been successfully used in the synthesis of indole-based inhibitors.[4]
-
The Role of the Base: Activating the Boronic Acid
The base plays a crucial role in the Suzuki catalytic cycle, primarily by activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, and its strength should be carefully considered, especially given the presence of an ester functional group in the substrate which could be susceptible to hydrolysis under strongly basic conditions.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases in Suzuki reactions. Cesium carbonate (Cs₂CO₃) is often the most effective, particularly for difficult couplings, due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that is often highly effective in Suzuki couplings and can be a good alternative to carbonates.
-
Organic Bases (e.g., Triethylamine, Et₃N): While less common for the primary role of activating the boronic acid, they can be used, sometimes in conjunction with other bases, and are particularly useful in Sonogashira couplings, a related cross-coupling reaction.[5]
Solvent Systems: A Biphasic Approach for Optimal Performance
The solvent system must be capable of dissolving the organic substrates, the catalyst, and the inorganic base to a sufficient extent. A mixture of an organic solvent and water is often employed.
-
Dioxane/Water or Toluene/Water: These biphasic solvent systems are standard for Suzuki reactions. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
-
Ethanol/Water: This more environmentally friendly solvent system can also be effective for Suzuki couplings.
Potential Side Reactions and Troubleshooting
-
Dehalogenation: A common side reaction where the bromo-substituent is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere and using carefully degassed solvents.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which can be exacerbated by prolonged reaction times or harsh conditions. Using a slight excess of the boronic acid can help to mitigate this.
-
Homocoupling: The coupling of two boronic acid molecules. This is often a sign of catalyst decomposition and can be minimized by maintaining a strictly anaerobic environment.
Experimental Protocols
The following is a representative protocol for the Suzuki coupling of Methyl 4-bromo-1H-indole-6-carboxylate with an arylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for each specific combination of reactants.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
| Reagent | Molar Equivalent |
| Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 |
| Arylboronic Acid | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.02 - 0.05 |
| Base (e.g., Na₂CO₃) | 2.0 - 3.0 |
| Solvent (e.g., Dioxane/Water 4:1) | - |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: A general workflow for the Suzuki coupling experiment.
References
-
Suzuki Coupling: Mechanism & Examples | NROChemistry . NROChemistry. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S . BYJU'S. Available at: [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis . International Journal of Science and Research (IJSR). Available at: [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds . Arkivoc. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. Available at: [Link]
-
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]
-
Synthesis of Bioactive Molecules . Institute of Organic Chemistry. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH . National Institutes of Health. Available at: [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH . National Institutes of Health. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization . MDPI. Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have established indole derivatives as crucial components in the development of therapeutics for a multitude of diseases.[3][4][5] These compounds have demonstrated significant potential in oncology, infectious disease, and the management of inflammatory and neurodegenerative disorders.[1][2] The functionalization of the indole core is therefore a critical endeavor in the synthesis of novel drug candidates. Among the various methods for indole modification, palladium-catalyzed cross-coupling reactions stand out for their efficiency, selectivity, and broad functional group tolerance.[6][7]
This guide provides a detailed examination of the palladium-catalyzed cross-coupling of a key intermediate, Methyl 4-bromo-1H-indole-6-carboxylate. This substrate offers multiple reactive sites for diversification, making it an invaluable building block in the synthesis of complex molecular architectures for drug development.
The Power of Palladium: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable precision.[6][7] The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the indole substrate, forming a Pd(II) complex.[7][8][9]
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in a Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.[8][10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new bond and regenerating the Pd(0) catalyst to continue the cycle.[7][8][9]
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity.[11][12]
Core Cross-Coupling Strategies for Methyl 4-bromo-1H-indole-6-carboxylate
This section details the application of several key palladium-catalyzed cross-coupling reactions to Methyl 4-bromo-1H-indole-6-carboxylate, providing both the scientific rationale and detailed protocols.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[11][13] Its appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the generation of non-toxic byproducts.[11]
Scientific Rationale: The choice of a palladium catalyst and a suitable ligand is paramount. For electron-rich indole substrates, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[11] The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[14]
Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 equiv (e.g., 268 mg, 1.0 mmol) | Starting material. |
| Arylboronic Acid | 1.2 - 1.5 equiv | Coupling partner. |
| Pd(PPh₃)₄ | 0.03 - 0.05 equiv | Palladium(0) catalyst. |
| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv | Base. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | Degassed prior to use. |
| Temperature | 80 - 100 °C | Reaction temperature. |
| Time | 4 - 12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a dry, argon-flushed flask, add Methyl 4-bromo-1H-indole-6-carboxylate, the arylboronic acid, and the base.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Heck-Mizoroki Reaction: Alkenylation of the Indole Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a valuable transformation for introducing vinyl groups.[15][16] The reaction typically employs a palladium catalyst and a base.[15]
Scientific Rationale: The key steps in the Heck catalytic cycle are oxidative addition, migratory insertion (carbopalladation) of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[16][17] The choice of base is critical to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol: Heck Reaction
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 equiv | Starting material. |
| Alkene (e.g., n-butyl acrylate) | 1.5 - 2.0 equiv | Coupling partner. |
| Pd(OAc)₂ | 0.02 - 0.05 equiv | Palladium(II) precatalyst. |
| P(o-tolyl)₃ or PPh₃ | 0.04 - 0.10 equiv | Ligand. |
| Triethylamine (Et₃N) or K₂CO₃ | 2.0 - 3.0 equiv | Base. |
| Solvent | DMF or Acetonitrile | Anhydrous. |
| Temperature | 100 - 120 °C | Reaction temperature. |
| Time | 8 - 24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a sealed tube under an inert atmosphere, combine Methyl 4-bromo-1H-indole-6-carboxylate, the alkene, the palladium precatalyst, and the ligand.
-
Add the anhydrous solvent and the base.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
After the reaction is complete, cool to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[18][19] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[19] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18]
Scientific Rationale: The catalytic cycle is thought to involve both palladium and copper. The palladium species undergoes oxidative addition with the aryl halide. Concurrently, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.[19] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[20][21]
Experimental Protocol: Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 equiv | Starting material. |
| Terminal Alkyne | 1.2 - 1.5 equiv | Coupling partner. |
| PdCl₂(PPh₃)₂ | 0.02 - 0.05 equiv | Palladium catalyst. |
| CuI | 0.01 - 0.03 equiv | Copper(I) co-catalyst. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 3.0 equiv | Base and solvent. |
| Solvent | Toluene or THF | Anhydrous and degassed. |
| Temperature | Room Temperature to 60 °C | Reaction temperature. |
| Time | 2 - 12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
To a solution of Methyl 4-bromo-1H-indole-6-carboxylate and the terminal alkyne in the chosen solvent, add the base.
-
Degas the mixture with argon for 15-20 minutes.
-
Add the palladium catalyst and the copper(I) iodide.
-
Stir the reaction at the appropriate temperature until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds by coupling aryl halides with a wide variety of amines.[22][23] This reaction is crucial for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals.[24][25]
Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[22][26] The choice of a sterically hindered and electron-rich phosphine ligand is often critical for high yields and broad substrate scope.[24][27]
Experimental Protocol: Buchwald-Hartwig Amination
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 equiv | Starting material. |
| Amine | 1.1 - 1.5 equiv | Coupling partner. |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 equiv | Palladium precatalyst. |
| XPhos, SPhos, or RuPhos | 0.02 - 0.10 equiv | Ligand. |
| NaOt-Bu or K₃PO₄ | 1.5 - 2.5 equiv | Base. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Reaction temperature. |
| Time | 6 - 24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the ligand in a dry flask.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add Methyl 4-bromo-1H-indole-6-carboxylate, the amine, and the base.
-
Heat the reaction mixture with stirring for the required time.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling of Methyl 4-bromo-1H-indole-6-carboxylate is a versatile and powerful strategy for the synthesis of a diverse array of functionalized indole derivatives. By carefully selecting the appropriate coupling partners, catalyst systems, and reaction conditions, researchers can efficiently introduce aryl, vinyl, alkynyl, and amino moieties onto the indole scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
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Application Notes & Protocols: Strategic Functionalization of Methyl 4-bromo-1H-indole-6-carboxylate for the Synthesis of Novel Serotonin Receptor Ligands
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous class of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a vast array of physiological and neuropsychiatric processes.[1][2] Their critical role in modulating mood, cognition, and behavior has made them premier targets for therapeutic intervention in disorders ranging from depression and anxiety to schizophrenia and migraine.[3][4][5] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of serotonin itself and a multitude of high-affinity ligands.[6][7]
This document provides a detailed guide for leveraging Methyl 4-bromo-1H-indole-6-carboxylate, a versatile and strategically functionalized building block, for the synthesis of novel serotonin receptor ligands. The bromine atom at the C-4 position serves as a key handle for introducing diverse chemical moieties via modern cross-coupling methodologies, while the methyl ester at C-6 offers a site for subsequent modification to fine-tune physicochemical properties and target engagement. We will focus on palladium-catalyzed cross-coupling reactions, which are indispensable tools in contemporary drug discovery for their reliability, substrate scope, and functional group tolerance.[6][7][8]
Scientific Rationale: The Strategic Value of the Starting Material
The choice of Methyl 4-bromo-1H-indole-6-carboxylate (PubChem CID: 24728007) is predicated on its inherent synthetic utility for building libraries of potential serotonin receptor ligands.[9]
-
C-4 Position (Bromo Group): The aryl bromide is an ideal functional group for participating in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of various substituents to probe the steric and electronic requirements of the serotonin receptor binding pocket. Key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl or heteroaryl groups.[7]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the installation of primary or secondary amines, anilines, or nitrogen-containing heterocycles (e.g., piperazine), which are common pharmacophores in 5-HT ligands.[6][10]
-
-
C-6 Position (Methyl Ester): The ester group serves as a stable, yet modifiable, functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This position is crucial for modulating properties such as solubility, cell permeability, and potential interactions with the extracellular loops of the target receptor.
This dual functionality allows for a divergent synthetic approach, enabling rapid generation of a diverse library of analogues from a single, advanced intermediate for structure-activity relationship (SAR) studies.[7][11]
General Synthetic Workflow via Buchwald-Hartwig Amination
The following diagram illustrates a general workflow for the synthesis of a 4-aminoindole derivative, a common structural motif in ligands targeting 5-HT receptors like the 5-HT6 subtype.[12][13]
Caption: General workflow for ligand synthesis via Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of Methyl 4-(4-arylpiperazin-1-yl)-1H-indole-6-carboxylate
This protocol describes a representative Buchwald-Hartwig amination reaction. The choice of palladium catalyst, ligand, and base is critical and often requires optimization depending on the specific amine coupling partner.[6][14]
4.1 Materials & Reagents
-
Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.)[15]
-
Arylpiperazine hydrochloride (1.1 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equiv.)
-
Cesium Carbonate (Cs₂CO₃, 2.5 equiv.)
-
Anhydrous Toluene or 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
4.2 Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromo-1H-indole-6-carboxylate, the arylpiperazine hydrochloride salt, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the palladium(0) active catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of inert gas, add Palladium(II) acetate and Xantphos to the flask.
-
Scientist's Note: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is effective for coupling with a wide range of amines. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
-
-
Solvent Addition: Add anhydrous toluene (or dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromoindole is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
4.3 Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood. They can be toxic and air-sensitive.
-
Anhydrous solvents are flammable and should be handled with care.
-
Always work under an inert atmosphere when handling the active catalyst.
Data Summary & Expected Outcomes
The following table provides a representative summary of reaction parameters and expected results for the synthesis of various ligand analogues.
| Coupling Partner (Amine) | Pd-Catalyst/Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Purity (LC-MS) | Target Receptor Affinity (Ki, nM) |
| 1-Phenylpiperazine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 110 | 18 | 75-85 | >95% | 5-HT6: 25 nM; 5-HT2A: 150 nM |
| 1-(2-Methoxyphenyl)piperazine | Pd₂(dba)₃ / BrettPhos | NaOtBu | 100 | 16 | 80-90 | >95% | 5-HT6: 12 nM; 5-HT2A: 210 nM |
| Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 110 | 24 | 65-75 | >95% | 5-HT6: 120 nM; 5-HT2A: >1000 nM |
Note: Ki values are hypothetical and serve to illustrate how SAR data would be presented. Actual affinities must be determined experimentally through radioligand binding assays.[12]
Application in Serotonin Receptor Pharmacology
The synthesized ligands are valuable tools for investigating the pharmacology of serotonin receptors. For example, many atypical antipsychotics and cognitive enhancers target the 5-HT2A and 5-HT6 receptors, respectively.[16][17][18]
-
5-HT2A Receptors: These are Gq-coupled receptors primarily expressed in the cerebral cortex.[4][17] Blockade of 5-HT2A receptors is a key mechanism of action for several antipsychotic drugs.[18]
-
5-HT6 Receptors: These are Gs-coupled receptors found almost exclusively in the brain.[16] Antagonists of the 5-HT6 receptor are being investigated as potential treatments for cognitive deficits in Alzheimer's disease and schizophrenia.[11][16]
The diagram below illustrates the canonical Gq-coupled signaling pathway activated by serotonin at the 5-HT2A receptor.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
By synthesizing and testing derivatives of Methyl 4-bromo-1H-indole-6-carboxylate, researchers can identify novel ligands with high affinity and selectivity for specific serotonin receptor subtypes, paving the way for the development of next-generation therapeutics.
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The Versatile Intermediate: Methyl 4-bromo-1H-indole-6-carboxylate in Modern Synthetic Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic use of well-defined chemical intermediates is paramount to the efficient construction of complex molecular architectures. Methyl 4-bromo-1H-indole-6-carboxylate, a polysubstituted indole derivative, has emerged as a highly valuable building block. Its utility stems from the orthogonal reactivity of its functional groups: the bromine atom at the 4-position, the nucleophilic nitrogen of the indole ring, and the methyl ester at the 6-position. This unique arrangement allows for sequential and selective transformations, making it a cornerstone in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors and deubiquitylating enzyme (DUB) inhibitors.
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of Methyl 4-bromo-1H-indole-6-carboxylate in key synthetic transformations. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a framework for the reliable and reproducible synthesis of advanced chemical entities.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application and safe handling.
| Property | Value | Reference |
| CAS Number | 882679-96-1 | [1] |
| Molecular Formula | C₁₀H₈BrNO₂ | [1] |
| Molecular Weight | 254.08 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
Safety Information: Methyl 4-bromo-1H-indole-6-carboxylate should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C4 position of the indole ring is the primary site for synthetic diversification, serving as an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.[3] In this reaction, the aryl bromide is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-1H-indole-6-carboxylate with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of Methyl 4-bromo-1H-indole-6-carboxylate with phenylboronic acid. The conditions are based on established methodologies for similar substrates and may require optimization for specific applications.[4][5][6]
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water (e.g., 4:1 dioxane:water).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford methyl 4-phenyl-1H-indole-6-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Pd(OAc)₂ is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands often improve reaction efficiency.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitates the transmetalation. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[7] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Protocol: Buchwald-Hartwig Amination of Methyl 4-bromo-1H-indole-6-carboxylate with Piperidine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of Methyl 4-bromo-1H-indole-6-carboxylate with a secondary amine, piperidine. The conditions are based on established methods for similar substrates and may need to be optimized for different amines.[8][9]
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%) to a Schlenk tube.
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene or dioxane, followed by piperidine (1.2-1.5 equiv.).
-
Stir the reaction mixture at 80-110 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield methyl 4-(piperidin-1-yl)-1H-indole-6-carboxylate.
Causality Behind Experimental Choices:
-
Ligand Selection: For C-N bond formation, bulky and electron-rich biarylphosphine ligands like Xantphos are often superior as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[8]
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used to deprotonate the amine, forming the active nucleophile. For more sensitive substrates, a weaker base like cesium carbonate may be employed.
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, making the exclusion of air critical for catalytic activity.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Suzuki Coupling [organic-chemistry.org]
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Experimental Protocol and Mechanistic Insights for the N-alkylation of Methyl 4-bromo-1H-indole-6-carboxylate
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the N-alkylation of Methyl 4-bromo-1H-indole-6-carboxylate, a critical transformation for synthesizing diverse molecular libraries in drug discovery. N-alkylated indoles are a privileged scaffold in medicinal chemistry, and functionalization at the nitrogen atom is a key strategy for modulating pharmacological activity.[1] This protocol details a robust procedure using a strong base for deprotonation followed by nucleophilic substitution with an alkyl halide. We delve into the causality behind the choice of reagents and conditions, offer troubleshooting advice, and provide a self-validating framework for researchers to achieve high yields and purity.
Introduction and Scientific Rationale
The indole nucleus is a cornerstone in pharmaceutical development, present in numerous FDA-approved drugs.[1] The ability to selectively modify the indole scaffold is paramount for structure-activity relationship (SAR) studies. N-alkylation is a fundamental modification that directly influences a compound's lipophilicity, metabolic stability, and interaction with biological targets.
The substrate, Methyl 4-bromo-1H-indole-6-carboxylate, presents specific considerations. The presence of two electron-withdrawing groups—a bromine atom at the C4 position and a methyl ester at C6—decreases the electron density of the indole ring. This electronic effect reduces the nucleophilicity of the indole nitrogen, making deprotonation more challenging compared to unsubstituted indoles.[2] Therefore, forcing conditions, such as the use of a strong, irreversible base, are necessary to efficiently generate the requisite nucleophile for the alkylation reaction.[2]
The classical and most reliable method for N-alkylation proceeds via a two-step sequence: (1) deprotonation of the N-H proton to form an indolide anion, and (2) subsequent reaction of this anion with an electrophilic alkylating agent.[3][4][5] This approach ensures high regioselectivity for N-alkylation over the competing C3-alkylation, a common side reaction with electron-rich indoles.[2]
Reaction Mechanism and Principles
The N-alkylation of indoles is a classic example of a nucleophilic substitution (SN2) reaction. The process can be broken down into two distinct mechanistic steps.
Step 1: Deprotonation The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). A strong base, such as sodium hydride (NaH), is required to irreversibly deprotonate the nitrogen, forming a resonance-stabilized indolide anion.[6] This step is crucial as it generates the potent nucleophile necessary for the subsequent alkylation. The reaction is driven to completion by the evolution of hydrogen gas.
Step 2: Nucleophilic Attack The newly formed indolide anion acts as the nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). This concerted SN2 displacement ejects the leaving group (e.g., a halide ion) and forms the new nitrogen-carbon bond, yielding the final N-alkylated indole product.[5][6]
Caption: General two-step mechanism for indole N-alkylation.
Detailed Experimental Protocol
This protocol provides a generalized procedure adaptable for various primary and secondary alkyl halides.
Materials and Reagents
| Reagent | Purity/Grade | Supplier Example |
| Methyl 4-bromo-1H-indole-6-carboxylate | >97% | Sigma-Aldrich, etc. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or similar | MilliporeSigma |
| Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) | >98% | Acros Organics |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Brine (Saturated Aqueous NaCl) | N/A | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq) to the flask.
-
Add anhydrous DMF via syringe to dissolve the starting material (typical concentration: 0.1–0.5 M).[7][8]
Deprotonation: 4. Cool the solution to 0 °C using an ice-water bath. 5. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolves, causing effervescence. Ensure adequate ventilation and perform this step slowly.[7][8] 6. Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or slurry indicates the completion of deprotonation.[8]
Alkylation: 7. While maintaining the temperature at 0 °C, add the alkyl halide (1.1 eq) dropwise via syringe.[5][7] 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–24 hours. For less reactive alkylating agents (e.g., alkyl chlorides), gentle heating (40–60 °C) may be necessary to drive the reaction to completion.[7] 9. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Purification: 10. Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. 11. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.[5][7] 12. Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.[8] 13. Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.[9] 14. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9] 15. Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-alkylated product.
Experimental Workflow and Data Summary
Visual Experimental Workflow
Caption: Step-by-step workflow for the N-alkylation protocol.
Summary of Reaction Parameters
| Component/Parameter | Recommended Quantity/Setting | Purpose |
| Indole Substrate | 1.0 eq | Starting material, nucleophile precursor. |
| Sodium Hydride (NaH) | 1.1–1.2 eq | Strong base for irreversible deprotonation of the indole N-H. |
| Alkylating Agent (R-X) | 1.0–1.2 eq | Electrophile for the SN2 reaction. |
| Solvent | Anhydrous DMF or THF | Polar aprotic medium; dissolves reagents and facilitates the SN2 reaction.[2][3] |
| Deprotonation Temp. | 0 °C | Controls exothermic reaction and prevents solvent degradation. |
| Alkylation Temp. | Room Temp. to 60 °C | Provides sufficient energy for the SN2 reaction to proceed. |
| Reaction Time | 2–24 hours | Varies based on the reactivity of the alkylating agent. |
| Quenching Agent | Saturated Aqueous NH₄Cl | Safely neutralizes excess NaH before aqueous work-up. |
Troubleshooting and Self-Validation
A robust protocol must anticipate potential issues. This section serves as a guide to diagnose and resolve common challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NaH (degraded by moisture).2. Wet solvent or glassware.3. Unreactive alkylating agent. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Increase temperature, extend reaction time, or switch to a more reactive halide (I > Br > Cl).[2] |
| Poor Regioselectivity (C3-alkylation) | Usually occurs with electron-rich indoles or under different reaction conditions (e.g., phase-transfer). | This is unlikely for this electron-deficient substrate under these conditions. Sticking to a strong base in a polar aprotic solvent strongly favors N-alkylation.[2] |
| Complex Product Mixture | 1. Side reaction with the methyl ester group (hydrolysis/transesterification).2. Degradation of starting material or product. | 1. Ensure strictly anhydrous conditions. Avoid nucleophilic bases.2. Avoid excessively high temperatures or prolonged reaction times. Monitor by TLC. |
| Difficult Purification | Co-elution of product with starting material or byproducts. | Optimize the TLC mobile phase to achieve better separation before attempting column chromatography. A shallow gradient elution may be required. |
Conclusion
This application note provides a validated and detailed protocol for the N-alkylation of Methyl 4-bromo-1H-indole-6-carboxylate. By understanding the underlying mechanism and the rationale for specific experimental choices, researchers can confidently apply this methodology to generate diverse libraries of N-substituted indoles. The included troubleshooting guide further equips scientists to overcome common obstacles, ensuring efficient and successful synthesis in their drug discovery endeavors.
References
- US7067676B2 - N-alkylation of indole derivatives - Google Patents. Google Patents.
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction . (2019-05-24). ACS Publications. Available at: [Link]
- US3012040A - Process for n-alkylation of indoles - Google Patents. Google Patents.
-
Scope of the N‐alkylation of indolines with alcohols . ResearchGate. Available at: [Link]
-
Enantioselective N-Alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction | Journal of the American Chemical Society . ACS Publications. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole - YouTube . (2019-11-19). YouTube. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram . ResearchGate. Available at: [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry . (2023-02-13). ACS Publications. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing . (2020-12-17). Royal Society of Chemistry. Available at: [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 . (2023-04-19). National Institutes of Health. Available at: [Link]
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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Application Notes & Protocols: Methyl 4-bromo-1H-indole-6-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, alkaloids, and pharmacologically active compounds. Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π-stacking, make it an ideal framework for drug design. In modern therapeutics, indole derivatives are particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases by targeting specific signaling pathways.
Within the expansive library of indole-based starting materials, Methyl 4-bromo-1H-indole-6-carboxylate (CAS: 882679-96-1) emerges as a particularly strategic and versatile building block. Its structure is pre-functionalized at three key positions, offering chemists orthogonal handles for sequential and controlled molecular elaboration. This guide provides an in-depth analysis of its reactivity and offers detailed protocols for its application in the synthesis of diverse bioactive molecules, aimed at researchers and professionals in drug discovery and development.
Chapter 1: A Trifecta of Reactivity: Analyzing the Core Scaffold
The synthetic power of Methyl 4-bromo-1H-indole-6-carboxylate lies in its distinct reactive sites, which can be addressed with high selectivity. Understanding the causality behind this reactivity is key to designing efficient synthetic routes.
-
C4-Bromine : This is the primary site for diversification via transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, making it an excellent electrophilic partner for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are often crucial for modulating kinase selectivity and potency.
-
N1-Hydrazine : The indole nitrogen is nucleophilic and can be deprotonated with a suitable base (e.g., NaH) to facilitate N-alkylation or N-arylation. This position is often exploited to introduce side chains that can interact with solvent-exposed regions of a protein target or improve physicochemical properties like solubility.
-
C6-Methyl Carboxylate : The ester group serves as a stable, yet modifiable, functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for the formation of amides, esters, or other bioisosteres. Amide moieties are particularly important in drug design for their ability to act as rigid hydrogen bond donors and acceptors.
Caption: Key reactive sites on the Methyl 4-bromo-1H-indole-6-carboxylate scaffold.
Chapter 2: Core Synthetic Transformations & Protocols
The true utility of this building block is realized through its performance in robust and scalable chemical reactions. The following sections detail field-proven protocols for the most critical transformations.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in type I and type II kinase inhibitors. This reaction couples the C4-bromo position with an organoboron reagent.
Protocol Rationale: The choice of a palladium catalyst, ligand, base, and solvent system is critical for achieving high yield and preventing side reactions like debromination. A phosphine ligand stabilizes the palladium(0) active species, while the base is essential for the transmetalation step of the catalytic cycle. A mixed aqueous-organic solvent system is often used to ensure solubility of both the organic substrates and the inorganic base.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition : Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe to achieve a final concentration of 0.1-0.2 M with respect to the starting indole.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spect
Scale-up synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
An Application Note and Protocol for the Scale-up Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
Abstract
Methyl 4-bromo-1H-indole-6-carboxylate is a pivotal building block in contemporary drug discovery and development, finding application in the synthesis of a range of biologically active molecules. Its scaled-up synthesis, however, presents challenges in terms of regioselectivity, yield, and process safety. This application note provides a comprehensive, field-proven guide for the multi-gram to kilogram scale synthesis of this key intermediate. We present a robust two-stage synthetic strategy, commencing with the Leimgruber-Batcho synthesis to construct the indole core, followed by a highly regioselective electrophilic bromination. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations for large-scale production are thoroughly discussed to ensure a reliable, safe, and efficient process.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Functionalized indoles, such as Methyl 4-bromo-1H-indole-6-carboxylate, serve as versatile intermediates for creating complex molecular architectures. The presence of a bromine atom at the C4 position and a carboxylate group at C6 allows for subsequent orthogonal functionalization, making it a valuable precursor in the synthesis of targeted therapeutics.
The primary challenges in the synthesis of this molecule on a large scale are achieving high regioselectivity during the bromination step and ensuring the safety and efficiency of the overall process. Direct bromination of indole derivatives can often lead to a mixture of products, complicating purification and reducing overall yield.[2] This guide details a validated pathway that addresses these challenges through a logical and scalable approach.
Synthetic Strategy and Retrosynthetic Analysis
A judicious choice of synthetic strategy is paramount for a successful scale-up campaign. The chosen route prioritizes commercially available starting materials, high-yielding reactions under manageable conditions, and a predictable regiochemical outcome.
Retrosynthetic Approach
Our retrosynthetic analysis disconnects the target molecule at the C-Br bond and the indole ring. The primary disconnection reveals Methyl 1H-indole-6-carboxylate as the immediate precursor. This intermediate can be synthesized via the Leimgruber-Batcho indole synthesis, a powerful method for constructing 2,3-unsubstituted indoles.[3][4] This method is particularly amenable to scale-up due to its typically high yields and avoidance of harsh acidic conditions often associated with the Fischer indole synthesis.[3]
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthetic Strategy
The forward synthesis is a two-step process:
-
Leimgruber-Batcho Synthesis: Condensation of methyl 3-nitro-4-methylbenzoate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization to yield Methyl 1H-indole-6-carboxylate.
-
Regioselective Bromination: Electrophilic bromination of the indole intermediate using N-Bromosuccinimide (NBS) to selectively install the bromine atom at the C4 position.
Sources
Application Notes and Protocols for the Purification of Methyl 4-bromo-1H-indole-6-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery
Methyl 4-bromo-1H-indole-6-carboxylate is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents. The indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom and a methyl ester group at specific positions provides key handles for further chemical modifications, making this compound particularly valuable for creating libraries of potential drug candidates.
The biological activity of a synthesized compound is intrinsically linked to its purity. Even small amounts of impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential off-target effects. Therefore, the ability to effectively purify intermediates like Methyl 4-bromo-1H-indole-6-carboxylate is paramount to the integrity and success of a drug discovery program. This guide provides a comprehensive overview of robust purification techniques tailored for this specific molecule, grounded in established chemical principles and practical laboratory experience.
Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, a fundamental understanding of the physicochemical properties of Methyl 4-bromo-1H-indole-6-carboxylate is essential. These properties dictate the choice of solvents and techniques for optimal separation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][2] |
| Molecular Weight | 254.08 g/mol | [1][2] |
| Appearance | Typically a solid | [3] |
| XLogP3 | 2.6 | [1] |
The presence of the indole nitrogen, the bromine atom, and the methyl ester group imparts a moderate polarity to the molecule. The XLogP3 value of 2.6 suggests a reasonable solubility in a range of organic solvents.[1] The indole NH group can participate in hydrogen bonding, which can influence its solubility and chromatographic behavior.
Potential Impurities: A Proactive Approach to Purification
The nature and quantity of impurities will depend on the synthetic route employed to prepare Methyl 4-bromo-1H-indole-6-carboxylate. Common impurities in indole synthesis can include starting materials, reagents, and byproducts from side reactions.[4] For instance, if the synthesis involves a bromination step, over-brominated or regioisomeric products might be present.[5] Incomplete esterification could leave the corresponding carboxylic acid as an impurity. A thorough understanding of the reaction mechanism is the first step in anticipating potential impurities and designing an effective purification strategy. During the synthesis of indole derivatives, impurities such as isomers or related substances with similar reactivity can form, making their removal challenging.[6][7]
Purification Strategy 1: Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[8]
The Principle of Recrystallization
The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or sparingly soluble at all temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Solvent Selection: The Key to Success
The choice of solvent is critical for successful recrystallization.[8] For a compound with moderate polarity like Methyl 4-bromo-1H-indole-6-carboxylate, a range of solvents should be screened.
Recommended Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
-
Mixed Solvent Systems: e.g., Ethanol/Water, Toluene/Hexane
Experimental Protocol for Solvent Screening:
-
Place a small amount (10-20 mg) of the crude Methyl 4-bromo-1H-indole-6-carboxylate into a test tube.
-
Add a few drops of the solvent to be tested and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the mixture to the boiling point of the solvent.
-
If the compound dissolves completely upon heating, it is a potential candidate solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude Methyl 4-bromo-1H-indole-6-carboxylate in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Recrystallization
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystal Formation: This can occur if the solution is not sufficiently saturated or if the compound is too soluble in the chosen solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, the solvent may need to be partially evaporated to increase the concentration.
Purification Strategy 2: Column Chromatography
Column chromatography is a highly versatile and widely used technique for the separation and purification of individual compounds from a mixture.[5][9] It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.
The Principle of Column Chromatography
Separation in column chromatography is based on the differential adsorption of compounds onto a solid stationary phase and their varying solubility in a liquid mobile phase.[10] Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly, thus effecting a separation.[9] For indole derivatives, silica gel is a commonly used stationary phase.[5]
Selection of Stationary and Mobile Phases
-
Stationary Phase: For Methyl 4-bromo-1H-indole-6-carboxylate, standard silica gel (60 Å, 230-400 mesh) is a suitable choice. Its slightly acidic nature is generally compatible with indole compounds.[10]
-
Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation.[9] A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[5]
Typical Mobile Phase Systems for Indole Derivatives:
-
Hexane/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient
-
Toluene/Acetone gradient
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of Methyl 4-bromo-1H-indole-6-carboxylate by column chromatography.
Detailed Protocol for Column Chromatography
-
TLC Analysis: Develop a TLC system to determine the optimal mobile phase composition. The target compound should have an Rf value of ~0.2-0.3 for good separation.[5]
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.[5]
-
Dry Loading: For samples with poor solubility in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Add this powder to the top of the column.[5]
-
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. A constant flow rate can be maintained using gentle air pressure (flash chromatography).[9]
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).[5]
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.[9]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Methyl 4-bromo-1H-indole-6-carboxylate.[5]
Purity Assessment: Validating the Outcome
After purification, it is crucial to assess the purity of the final product. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified compound should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Conclusion
The successful purification of Methyl 4-bromo-1H-indole-6-carboxylate is a critical step in the synthesis of novel drug candidates. Both recrystallization and column chromatography are powerful techniques that, when applied correctly, can yield material of high purity. The choice between these methods will depend on the nature and quantity of the impurities present. By understanding the principles behind these techniques and following the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of their chemical intermediates, ultimately contributing to the advancement of drug discovery.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728007, Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
CP Lab Chemicals. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Retrieved from [Link]
-
PubMed. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
Sources
- 1. Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. web.uvic.ca [web.uvic.ca]
Analytical methods for characterizing Methyl 4-bromo-1H-indole-6-carboxylate
An Application Note and Protocol for the Analytical Characterization of Methyl 4-bromo-1H-indole-6-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of Methyl 4-bromo-1H-indole-6-carboxylate (CAS: 882679-96-1), a key intermediate in pharmaceutical synthesis.[1][2] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. We will delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is emphasized to provide a framework for robust method development and validation.
Introduction: The Imperative for Rigorous Characterization
Methyl 4-bromo-1H-indole-6-carboxylate is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3] Consequently, intermediates like this one must be rigorously characterized to ensure that the final active pharmaceutical ingredient (API) meets stringent quality and safety standards. In-depth analytical characterization confirms the molecular structure, quantifies impurities, and provides a baseline for stability studies. This process is a foundational element of Good Manufacturing Practices (GMP) and regulatory submissions.
The analytical strategy should be orthogonal, meaning that multiple, different techniques are used to assess the same quality attributes. This provides a high degree of confidence in the results. For instance, while HPLC is excellent for assessing purity, it provides limited structural information. Conversely, NMR is unparalleled for structural elucidation but is less suited for quantifying trace impurities. The workflow presented here integrates these techniques for a complete analytical profile.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 4-bromo-1H-indole-6-carboxylate is essential for contextualizing the analytical data.
| Property | Value | Source |
| IUPAC Name | methyl 4-bromo-1H-indole-6-carboxylate | PubChem[1] |
| CAS Number | 882679-96-1 | PubChem[1] |
| Molecular Formula | C₁₀H₈BrNO₂ | PubChem[1] |
| Molecular Weight | 254.08 g/mol | PubChem[1] |
| Canonical SMILES | COC(=O)C1=CC2=C(C=CN2)C(=C1)Br | PubChem[1] |
Orthogonal Analytical Workflow
A robust characterization relies on a logical sequence of analytical techniques. The following workflow ensures that purity is first established before committing resources to more intensive structural elucidation.
Caption: Comprehensive Characterization Workflow.
Chromatographic Analysis for Purity Determination
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for determining the purity of the compound and detecting any process-related impurities or degradants. The indole ring system contains a strong chromophore, making UV detection highly effective.
Expert Insight: Method Causality
-
Column Choice: A C18 stationary phase is selected due to its hydrophobic nature, which provides good retention for the moderately nonpolar indole ring system.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a common organic modifier that provides good peak shape for many heterocyclic compounds. A small amount of acid (formic or trifluoroacetic acid) is added to the mobile phase to suppress the ionization of any acidic or basic functional groups (like the indole N-H), leading to sharper, more symmetrical peaks.
-
Gradient Elution: A gradient is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak, from highly polar starting materials to more nonpolar byproducts.
-
Detection Wavelength: The detection wavelength is chosen near the UV absorbance maximum of the indole nucleus (~220 nm or ~275 nm) to maximize sensitivity.
Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
System Suitability:
-
Prepare a standard solution of Methyl 4-bromo-1H-indole-6-carboxylate at approximately 0.5 mg/mL in acetonitrile.
-
Make five replicate injections. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 225 nm |
-
Data Analysis: Integrate all peaks. Calculate the area percent of the main peak to determine purity. Any peak greater than 0.1% should be identified if possible, typically by LC-MS.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry provides an exact mass, which is a critical piece of evidence for confirming the compound's identity.
Expert Insight: Ionization and Isotopic Pattern
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is unlikely to cause in-source fragmentation. The analysis is typically run in positive mode (ESI+) to generate the protonated molecule [M+H]⁺.
-
Isotopic Signature: A key confirmatory feature is the presence of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br and another, 2 Daltons higher, for the molecule containing ⁸¹Br. This isotopic pattern is a definitive indicator of a monobrominated compound.
Protocol: LC-MS Identity Confirmation
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).
-
Method: The same HPLC method as described in Section 4 can be used. This allows for direct correlation of the UV purity data with the mass data.
-
MS Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive (ESI+) |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 300 °C |
-
Expected Results:
-
The primary peak in the chromatogram should correspond to the expected mass.
-
Expected [M+H]⁺ for C₁₀H₈⁷⁹BrNO₂: 253.98 m/z
-
Expected [M+H]⁺ for C₁₀H₈⁸¹BrNO₂: 255.98 m/z
-
The two peaks should be observed with a ~1:1 intensity ratio.
-
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguously determining the chemical structure of an organic molecule. Both ¹H and ¹³C NMR are required for a full assignment.
Expert Insight: Solvent and Spectrum Interpretation
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that readily dissolves the compound. Critically, it allows for the observation of the N-H proton of the indole ring, which might be lost to exchange in protic solvents like methanol-d₄ or be broadened in chloroform-d.
-
¹H NMR: The spectrum will confirm the number of distinct protons and their connectivity through spin-spin coupling. Key expected signals include the N-H singlet, aromatic protons on the indole ring, and the methyl ester singlet.
-
¹³C NMR: This spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Protocol: NMR Structural Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a 2D COSY spectrum to establish H-H correlations.
-
-
Expected Spectral Data (Predicted):
| ¹H NMR (Predicted in DMSO-d₆) | ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| ~11.8 (s, 1H) | Indole N-H | ~166.0 (C=O) |
| ~8.1 (d, 1H) | H5 or H7 | ~137.0 - 110.0 (Aromatic Cs) |
| ~7.8 (d, 1H) | H5 or H7 | ~52.0 (-OCH₃) |
| ~7.5 (t, 1H) | H2 | |
| ~6.7 (t, 1H) | H3 | |
| ~3.9 (s, 3H) | -OCH₃ |
Note: Actual chemical shifts may vary. The assignments must be confirmed with 2D NMR experiments.
FTIR Spectroscopy for Functional Group Identification
FTIR provides confirmation of the key functional groups present in the molecule, serving as a quick identity check.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1710 | C=O stretch (ester) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (ester) |
| ~600-500 | C-Br stretch |
References
- The Royal Society of Chemistry. (n.d.). Supporting information.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Glentham Life Sciences. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Methyl 4-bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with Methyl 4-bromo-1H-indole-6-carboxylate. This guide is designed to provide practical, in-depth advice to overcome common challenges and streamline your synthetic workflow. As Senior Application Scientists, we combine technical expertise with field-proven insights to ensure your success.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] For drug discovery and development, the indole scaffold is a privileged structure, and its functionalization is key to modulating biological activity.[1][2] Methyl 4-bromo-1H-indole-6-carboxylate presents a unique set of challenges due to the presence of the electron-withdrawing ester group and the acidic N-H proton. This guide will provide a structured approach to troubleshooting and optimizing this specific transformation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with this substrate.
Q1: What are the recommended initial conditions for a Suzuki coupling with Methyl 4-bromo-1H-indole-6-carboxylate?
For a starting point, a robust set of conditions would involve a palladium catalyst with a suitable phosphine ligand, a carbonate base, and an aprotic polar solvent. A typical starting protocol is provided below.
Table 1: Recommended Starting Conditions
| Component | Recommendation | Molar Equiv. | Purpose |
| Aryl Halide | Methyl 4-bromo-1H-indole-6-carboxylate | 1.0 | Electrophilic partner |
| Boronic Acid/Ester | Arylboronic acid | 1.2 - 1.5 | Nucleophilic partner |
| Catalyst | Pd(dppf)Cl₂ | 0.01 - 0.05 | Facilitates C-C bond formation[3] |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid[3] |
| Solvent | Dioxane/H₂O (4:1) or DME | - | Solubilizes reactants |
| Temperature | 80-100 °C | - | Provides activation energy |
Q2: Which palladium catalyst and ligand combination is most effective for this substrate?
The choice of catalyst and ligand is critical. For heteroaryl halides like our indole substrate, bulky, electron-rich phosphine ligands are often superior.
-
Pd(dppf)Cl₂ : This is an excellent starting point, often providing good yields.[3]
-
Buchwald Ligands : Ligands like SPhos and XPhos, when used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are highly effective for challenging couplings, including those with heteroaryl chlorides.[4][5]
-
N-Heterocyclic Carbenes (NHCs) : These can also be highly effective, offering an alternative to phosphine ligands.
Q3: How does the N-H proton of the indole ring affect the reaction, and should it be protected?
The acidic N-H proton can interfere with the catalytic cycle. While some reactions proceed with the unprotected indole, N-protection can often improve yields and reproducibility.[6]
-
Unprotected Indole : Can participate in side reactions, but successful couplings are possible, sometimes with lower yields.[3]
-
N-Boc Protection : The tert-butyloxycarbonyl (Boc) group is a common choice as it is relatively easy to install and remove. It can lead to higher yields in the Suzuki coupling.[6]
-
N-Tosyl (Ts) Protection : The tosyl group can also be effective, though its removal requires harsher conditions.[6]
Q4: What are some common side reactions to watch out for?
Several side reactions can reduce the yield of your desired product.
-
Protodeboronation : This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by high temperatures and strong bases.[7][8]
-
Homocoupling : Dimerization of the boronic acid or the aryl halide can occur.
-
Dehalogenation : The bromo-indole can be reduced to the corresponding indole.[7]
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem: Low or No Conversion of the Starting Material
If you observe a significant amount of unreacted Methyl 4-bromo-1H-indole-6-carboxylate, consider the following:
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase the catalyst loading to 2-5 mol%. Switch to a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) with a palladium precursor like Pd(OAc)₂.[4][5] |
| Incorrect Base | Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause significant decomposition. Try switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.[8] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments. Be mindful that higher temperatures can also promote side reactions.[9] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. Consider switching to a different solvent like DMF or using a co-solvent.[8] |
Problem: Significant Formation of Homocoupling Byproducts
The presence of significant amounts of homocoupled products (dimers of your boronic acid or aryl halide) points to issues with the catalytic cycle.
| Potential Cause | Recommended Solution |
| Oxygen Contamination | Thoroughly degas your reaction mixture and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. Oxygen can promote homocoupling. |
| Catalyst Decomposition | If the reaction mixture turns black (indicating palladium black formation), the catalyst may be decomposing.[10] Consider using a more stable pre-catalyst or a different ligand. |
| Slow Transmetalation | If the transmetalation step is slow, oxidative addition can occur twice, leading to homocoupling. A stronger base or a different solvent system may accelerate transmetalation. |
Problem: Decomposition of the Starting Material or Product
If you observe decomposition, it is crucial to identify the source of instability.
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | High temperatures or a very strong base can lead to decomposition. Try lowering the reaction temperature or using a milder base like K₂CO₃.[11] |
| Protodeboronation of Boronic Acid | This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[7] Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable.[8] Running the reaction under anhydrous conditions can also help. |
| Instability of the Indole Ring | The indole ring itself can be sensitive. If decomposition persists, consider N-protection of the indole.[6] |
Problem: Difficulty in Purifying the Final Product
Purification challenges often arise from closely eluting byproducts or residual catalyst.
| Potential Cause | Recommended Solution |
| Residual Palladium | After the reaction, filter the mixture through a pad of celite to remove the palladium catalyst before workup.[1] |
| Closely Eluting Impurities | Optimize your column chromatography conditions. A different solvent system or a gradient elution may be necessary. Consider recrystallization as an alternative purification method. |
| Boronic Acid Residues | During the aqueous workup, a wash with a dilute base (e.g., 1M NaOH) can help remove unreacted boronic acid and its byproducts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for your experiments.
-
Vial Preparation : In a reaction vial equipped with a magnetic stir bar, combine Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[8]
-
Inert Atmosphere : Seal the vial and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[8]
-
Reaction : Heat the mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.[12][13][14]
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Monitoring the Reaction
Regularly monitoring the reaction is key to successful optimization.
-
Thin Layer Chromatography (TLC) : A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more detailed information, allowing for the identification of the product and potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used for quantitative analysis of the reaction mixture at different time points.[12]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
A logical approach to problem-solving is essential.
Caption: A workflow for troubleshooting common Suzuki coupling issues.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications - PMC - NIH. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]
-
Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. Available at: [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]
-
SUZUKI REACTION MONITORING. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly) - ORGANIC CHEMISTRY. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction - Indian Academy of Sciences. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - Norwegian Research Information Repository - NTNU. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. - ResearchGate. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... - ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. nva.sikt.no [nva.sikt.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. azom.com [azom.com]
- 13. vapourtec.com [vapourtec.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
Common side reactions in the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
Technical Support Center: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on the indole scaffold. My objective is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common side reactions. By anticipating and addressing potential issues, this guide will empower you to troubleshoot effectively, optimize your reaction conditions, and achieve a successful synthesis.
The indole ring system, while a cornerstone of many pharmaceuticals, is notoriously reactive and prone to a variety of side reactions during electrophilic halogenation. The synthesis of a specific regioisomer like Methyl 4-bromo-1H-indole-6-carboxylate requires a nuanced approach that balances reactivity with selectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we have encountered in the field.
Section 1: Reaction Overview and Key Mechanistic Challenges
The primary route to Methyl 4-bromo-1H-indole-6-carboxylate involves the direct electrophilic bromination of Methyl 1H-indole-6-carboxylate. The core challenge lies in directing the electrophile (Br+) to the C4 position of the indole ring. The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. However, this high reactivity is a double-edged sword, often leading to a lack of selectivity.
The electron density is highest at the C3 position, making it the kinetic site of attack for most electrophiles.[1][2] The benzene portion of the indole is less reactive than the pyrrole ring. Therefore, achieving substitution at C4 requires carefully controlled conditions that can overcome the inherent reactivity of the C3 position and other activated sites on the benzene ring.
Primary Reaction Pathway
Caption: Desired synthetic transformation.
Common side reactions include over-bromination, formation of oxindole byproducts, and bromination at incorrect positions.[1][3] Understanding these potential pitfalls is the first step toward preventing them.
Potential Side Reaction Pathways
Caption: Overview of desired vs. common side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable troubleshooting steps.
Q1: My main product is the 3-bromo isomer, not the 4-bromo isomer. Why did this happen and how can I prevent it?
A1: This is the most common regioselectivity issue. The C3 position of the indole ring is the most nucleophilic and is the kinetically favored site for electrophilic attack.[1] To favor substitution on the benzene ring at the C4 position, you must implement conditions that either block the C3 position or reduce its relative reactivity.
-
Plausible Cause: The reaction conditions were not optimized to overcome the high intrinsic reactivity of the C3 position. This often occurs at higher temperatures or with highly reactive brominating agents.
-
Troubleshooting & Optimization:
-
Protecting Groups: The most robust strategy is to temporarily protect the indole nitrogen, for example with a tosyl (Ts) or Boc group. An electron-withdrawing protecting group reduces the nucleophilicity of the pyrrole ring, making the benzene ring more competitive for electrophilic attack.
-
Solvent Choice: Using a polar aprotic solvent like DMF can sometimes favor benzene ring substitution over other solvents.[4]
-
Temperature Control: Run the reaction at a lower temperature (e.g., -20 °C to 0 °C). This can help favor the thermodynamically more stable product, although C3 is often still dominant.
-
Bulky Brominating Agent: While less common, employing a bulkier brominating agent could sterically hinder attack at the more accessible C3 position, though this is not a widely documented strategy for this specific transformation.
-
Q2: My mass spectrometry analysis shows multiple bromine additions (di- or tri-brominated species). How can I achieve mono-bromination?
A2: This is a classic case of over-bromination, which occurs because the mono-brominated indole product can still be electron-rich enough to react with another equivalent of the brominating agent.
-
Plausible Cause: The stoichiometry of the brominating agent was not carefully controlled, or the local concentration of the reagent was too high upon addition.
-
Troubleshooting & Optimization:
-
Strict Stoichiometry: Use precisely 1.0 to 1.05 equivalents of the brominating agent, most commonly N-Bromosuccinimide (NBS).[1] Do not assume that excess starting material will be easily separated.
-
Slow Addition: Dissolve the NBS in the reaction solvent (e.g., DMF or CH2Cl2) and add it dropwise to the cooled solution of the indole over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the electrophile and improves selectivity.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.
-
Q3: I've isolated a byproduct that my NMR suggests is an oxindole. What causes this and how is it avoided?
A3: Oxindole formation is a known side reaction when brominating indoles, especially with reagents like NBS.[3][5] It results from the attack of the electrophile on the C2-C3 double bond, followed by the addition of a nucleophile (like water) and subsequent rearrangement.
-
Plausible Cause: The presence of water or other protic nucleophiles in the reaction mixture.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Dry your glassware thoroughly before use.[4]
-
Use Fresh Reagents: Use freshly recrystallized NBS. Over time, NBS can decompose, releasing bromine and HBr, which can complicate the reaction.[4] Pure NBS should be a white solid.
-
Aprotic Solvent: Use a non-protic solvent like anhydrous DMF, acetonitrile, or CH2Cl2. Avoid alcohols or other protic solvents.
-
Q4: During workup, my product crashed out of the aqueous layer, but it appears to be the carboxylic acid, not the methyl ester. What happened?
A4: This indicates the hydrolysis of the methyl ester. The ester functional group is susceptible to cleavage under either strongly acidic or basic conditions, particularly at elevated temperatures.
-
Plausible Cause: The workup procedure involved harsh pH conditions. For example, quenching with a strong base like NaOH or washing with a strong acid.
-
Troubleshooting & Optimization:
-
Mild Quenching: Quench the reaction with a milder reagent, such as a saturated aqueous solution of sodium thiosulfate (to destroy excess bromine) or sodium bicarbonate.
-
Avoid Strong Bases/Acids: During the aqueous wash, use saturated sodium bicarbonate solution instead of NaOH or KOH. If an acidic wash is needed, use a dilute solution of a weak acid like citric acid or very dilute HCl at low temperatures.
-
Control Temperature: Perform all workup and extraction steps at room temperature or below to minimize the rate of hydrolysis.[6]
-
Section 3: Recommended Experimental Protocol
This protocol incorporates best practices to minimize the side reactions discussed above. The use of an N-protecting group is highly recommended for achieving C4 selectivity.
Workflow for Synthesis
Caption: Recommended workflow including protection/deprotection.
Step-by-Step Methodology (Illustrative Example with N-Boc Protection):
-
Protection: To a solution of Methyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM), add Di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature until TLC confirms the complete consumption of the starting material. Concentrate under reduced pressure and purify if necessary to obtain Methyl 1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate.
-
Bromination: Dissolve the N-Boc protected indole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the NBS solution dropwise to the cooled indole solution over 30 minutes. Maintain the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring it into a cold, stirred solution of saturated aqueous sodium thiosulfate.
-
Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-Boc-4-bromo-indole intermediate.
-
Deprotection: Dissolve the purified intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C. Stir until TLC indicates complete removal of the Boc group.
-
Final Workup: Carefully neutralize the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer over Na2SO4, and concentrate to yield the final product, Methyl 4-bromo-1H-indole-6-carboxylate.
Section 4: Data Summary Tables
Table 1: Comparison of Common Brominating Agents for Indoles
| Brominating Agent | Typical Solvent | Temperature | Equivalents | Common Side Products & Remarks |
| N-Bromosuccinimide (NBS) | DMF, CH2Cl2, CCl4 | 0 °C to RT | 1.0 - 1.1 | Over-bromination, Oxindoles. Generally good for mono-bromination if controlled.[1][4] |
| Bromine (Br2) | Acetic Acid, CCl4 | 0 °C to RT | 1.0 | Over-bromination is common. HBr byproduct can cause side reactions.[2] |
| Pyridinium Bromide Perbromide | Pyridine, THF | RT | 1.0 - 1.2 | Milder than Br2, can offer better selectivity. Often used for C3 bromination.[7] |
| DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) | CH2Cl2, Acetonitrile | 0 °C to RT | 0.5 - 0.55 | Similar reactivity to NBS, can be easier to handle. |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Position | Methyl 1H-indole-6-carboxylate (Starting Material) | Methyl 4-bromo-1H-indole-6-carboxylate (Product) | Methyl 3-bromo-1H-indole-6-carboxylate (Byproduct) |
| N-H | ~8.4 (br s) | ~8.6 (br s) | ~8.5 (br s) |
| H-2 | ~7.2 | ~7.3 | N/A (C-Br) |
| H-3 | ~6.6 | ~6.8 | ~7.4 (s) |
| H-4 | ~7.6 | N/A (C-Br) | ~7.5 |
| H-5 | ~7.8 | ~7.9 (d) | ~7.7 (dd) |
| H-7 | ~8.2 (s) | ~8.2 (s) | ~8.1 (s) |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
Note: These are estimated values for comparison. Actual shifts may vary based on solvent and concentration.
References
-
Tschirret-Guth, R. A. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. [Link]
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Virtual Commons - Bridgewater State University. [Link]
-
Wang, L., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
-
Wikipedia. (2019). N-Bromosuccinimide. Wikipedia. [Link]
-
Sunde, E. (2021). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
-
Hinman, R., & Bauman, C. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Challis, B. C., & Rzepa, H. S. (1975). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. [Link]
-
Fiveable. (n.d.). Brominated Indoles Definition. [Link]
-
Ganai, A. M. (2018). How to do the bromination of indole to get 3 bromo indole. i have tried to do it using NBS but could not work... your help will be appreciated? ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. vc.bridgew.edu [vc.bridgew.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 4-bromo-1H-indole-6-carboxylate
Introduction
Welcome to the technical support center for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate. This valuable building block is frequently utilized in medicinal chemistry and drug development for the construction of more complex therapeutic agents. However, its multi-step synthesis presents several challenges that can lead to suboptimal yields and purification difficulties. Common issues include poor regioselectivity during bromination, side reactions during indole formation, and unintended cleavage of the ester functionality.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions for higher yields and purity.
Recommended Synthetic Workflow
Achieving the desired 4-bromo substitution pattern requires a strategic approach. Direct bromination of Methyl 1H-indole-6-carboxylate is generally not recommended due to the high reactivity of the indole C3 position, which would lead to a mixture of unwanted isomers. A more robust and regioselective method involves the Fischer indole synthesis, starting from a pre-brominated phenylhydrazine precursor. This ensures the bromine is correctly positioned from the outset.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My Fischer indole synthesis (Step 2) is failing or giving a very low yield. What are the most likely causes?
Answer: The Fischer indole synthesis is a powerful reaction but is highly sensitive to several factors. Low yields or complete failure often stem from issues in the key[1][1]-sigmatropic rearrangement step.[2]
-
Cause 1: Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. Protic acids like sulfuric acid or hydrochloric acid can be effective, but polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ are often superior as they can be used at higher temperatures and also act as a dehydrating agent.[3] If the acid is too weak, the hydrazone tautomerization to the key ene-hydrazine intermediate is inefficient. If it's too strong or the temperature is too high, it can lead to charring or unwanted side reactions.
-
Cause 2: N-N Bond Cleavage: This is a significant competing side reaction, particularly if the arylhydrazine contains strong electron-donating groups.[3][4][5] These groups can over-stabilize a key intermediate, leading to cleavage of the weak N-N bond and the formation of aniline-type byproducts instead of the desired cyclization.[3][4] While the bromo and carboxylic acid groups on your precursor are electron-withdrawing, careful temperature control is still essential.
-
Cause 3: Impure Starting Materials: Impurities in the hydrazine or the pyruvate can inhibit the reaction.[6] Ensure the starting hydrazine is pure and free from oxidation.
Troubleshooting Workflow:
Q2: I'm observing significant byproduct formation. What are they and how can I avoid them?
Answer: Besides N-N bond cleavage, other side reactions can reduce your yield and complicate purification.
-
Aldol Condensation: If you are using a ketone or aldehyde with α-hydrogens, it can undergo acid-catalyzed self-condensation.[3] Using pyruvic acid, as recommended, minimizes this specific issue.
-
Formation of Regioisomers: With unsymmetrical ketones, a mixture of indole regioisomers can form. The regioselectivity is influenced by the choice of acid catalyst and steric effects.[6] Again, using pyruvic acid avoids this problem and leads to the desired indole-2-carboxylic acid intermediate, which can then be decarboxylated if the C2-substituent is not desired. In our recommended workflow, the esterification occurs at the C6 position, so this is not an issue.
-
Oxidative Decomposition: Indoles can be sensitive to oxidation, especially under harsh acidic conditions and high temperatures, leading to colored impurities.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative decomposition.[6]
Q3: Should I protect the indole N-H before performing subsequent reactions?
Answer: This is a critical consideration and depends entirely on your next synthetic step. The indole N-H proton is acidic (pKa ≈ 17) and can interfere with many reactions.
-
When to Protect: Protection is highly recommended if you plan to perform reactions that are base-sensitive or involve organometallics, such as Palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Sonogashira).[7][8] Under the basic conditions of these reactions, the unprotected N-H can be deprotonated, altering the electronic properties of the indole ring and promoting side reactions like debromination or catalyst deactivation.[7]
-
Choosing a Protecting Group: The choice of protecting group must be compatible with your subsequent reaction conditions and easily removable without affecting other functional groups.[1]
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP, THF or NaH, (Boc)₂O, DMF | TFA, CH₂Cl₂; or HCl in Dioxane | Adv: Robust, easily removed with acid.[7] Disadv: Not stable to strong acids. |
| (2-(Trimethylsilyl)ethoxy)methyl | SEM | SEM-Cl, NaH, DMF | TBAF, THF; or HCl, EtOH | Adv: Very stable to a wide range of conditions.[7] Disadv: More expensive reagent. |
| Tosyl | Ts | Ts-Cl, NaH, DMF | Strong reducing agents (Mg/MeOH) or harsh bases (NaOH/reflux).[9] | Adv: Very robust, electron-withdrawing. Disadv: Harsh removal conditions.[7] |
Q4: I am losing my bromine substituent during subsequent reactions. How can I prevent this debromination?
Answer: Reductive debromination is a known side reaction for bromoindoles, especially during Pd-catalyzed cross-coupling reactions.[7]
-
Primary Cause: The acidic N-H proton is a key factor.[7] Under the basic conditions required for many coupling reactions, the indole nitrogen is deprotonated. This increases the electron density of the indole ring system, making the C-Br bond more susceptible to reductive cleavage by the Pd(0) catalyst or other reducing species in the mixture.[7]
-
Solution: The most effective strategy to prevent debromination is to protect the indole nitrogen .[7] An N-Boc or N-SEM group will prevent deprotonation, stabilize the C-Br bond, and lead to cleaner reactions with higher yields of the desired coupled product.[7] Additionally, careful optimization of the reaction conditions (catalyst, ligand, base, and solvent) is crucial.[7]
Key Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis (Step 2)
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the hydrazone intermediate (1.0 equiv).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 wt equiv) to the flask. The mixture will be viscous.
-
Reaction: Heat the mixture with vigorous stirring to 100-120 °C. The color will typically darken.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully into ice-water, and extract with ethyl acetate to spot on the TLC plate.
-
Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to approximately 60-70 °C and very carefully pour it onto crushed ice with stirring. This is an exothermic process.
-
Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Drying: Dry the solid product under vacuum. This crude 4-Bromo-1H-indole-6-carboxylic acid can be carried forward or purified by recrystallization.
Protocol 2: N-Boc Protection of the Indole Nitrogen
-
Setup: Dissolve the indole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in THF dropwise to the cooled suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected indole.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Managing Over-Bromination Byproducts of Indole.
- Benchchem. (n.d.). Technical Support Center: N-Protection of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Preventing Debromination of 5-Bromoindole.
- Benchchem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile.
- Kaunas University of Technology. (2021). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (2018).
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry.
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
- Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Reddit. (2021). Problems with Fischer indole synthesis.
- Indoles. (n.d.).
- Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society.
- ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole.
- Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate.
- ResearchGate. (2016). How to purify esterefication product?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Bromoindoles
Welcome to the technical support center for bromoindole chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize bromoindoles as key intermediates in synthesis. Bromoindoles are versatile building blocks, but their unique electronic properties and the reactivity of the indole N-H can present specific challenges. This document provides in-depth, question-and-answer-based troubleshooting for common issues encountered during key transformations, grounded in mechanistic principles and field-proven insights.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations are fundamental for functionalizing the bromoindole core. However, success is highly dependent on a nuanced choice of conditions.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with a bromoindole is giving low yield or failing completely. What are the likely causes?
Low yields in Suzuki couplings of bromoindoles often stem from a few core issues: catalyst deactivation, suboptimal reaction conditions, or instability of the starting materials.[1][2]
-
Cause 1: Inappropriate N-H Protection Strategy. The indole N-H is acidic and, under the basic conditions of a Suzuki coupling, can be deprotonated.[3] The resulting indolide anion alters the electronic properties of the ring, which can inhibit the catalytic cycle or lead to side reactions. While some couplings on unprotected indoles are successful, N-protection is generally recommended for robust and reproducible results.[3][4]
-
Solution: Protect the indole nitrogen. The choice of protecting group is critical and depends on the downstream reaction conditions.
-
Boc (tert-Butoxycarbonyl): Good for general use, easily removed with acid (e.g., TFA).[3]
-
Ts (Tosyl): An electron-withdrawing group that can enhance stability, but requires harsher conditions for removal (e.g., strong base).[3]
-
SEM (2-(Trimethylsilyl)ethoxy)methyl): Robust and cleaved with a fluoride source, useful when acidic or basic deprotection is not viable.[3]
-
-
-
Cause 2: Incorrect Choice of Base, Solvent, or Ligand. The interplay between the base, solvent, and phosphine ligand is critical for an efficient catalytic cycle.[5][6]
-
Solution: Systematically screen reaction parameters. There is no single "best" condition; optimization is often required for new substrates.
-
Bases: Inorganic bases like K₃PO₄ and K₂CO₃ are often effective.[5] They are crucial for activating the boronic acid for the transmetalation step.
-
Solvents: Polar aprotic solvents like dioxane, THF, or DMF, often with water as a co-solvent, are most common.[7] The aqueous phase helps dissolve the inorganic base.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred for coupling aryl halides. They promote the formation of the active monoligated palladium species and accelerate the crucial reductive elimination step.[8][9]
-
-
-
Cause 3: Protodeboronation or Dehalogenation. These are common side reactions. Protodeboronation is the hydrolysis of the boronic acid back to the parent arene, while dehalogenation replaces the bromine on the indole with a hydrogen atom.[6][10]
-
Solution:
-
Ensure all reagents and solvents are rigorously degassed to remove oxygen, which can promote side reactions.
-
Use a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol ester).[10]
-
Re-evaluate the base and temperature; sometimes less harsh conditions can minimize these pathways.
-
-
Q2: I'm observing significant palladium black formation in my Heck reaction. What's happening and how can I fix it?
The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species aggregate and fall out of the catalytic cycle.[11]
-
Cause 1: High Temperature. Excessive heat can accelerate the decomposition of the palladium catalyst.[11]
-
Solution: Lower the reaction temperature. While Heck reactions often require heat, finding the minimum effective temperature is key.
-
-
Cause 2: Ligand Instability or Absence. Phosphine ligands are crucial for stabilizing the Pd(0) catalyst.[8][11] If the ligand is not robust enough for the reaction conditions or is absent, aggregation is more likely.
-
Solution: Use a suitable, often bulky, phosphine ligand such as PPh₃ or BINAP.[12] Ensure the palladium-to-ligand ratio is appropriate (typically 1:2 or 1:4).
-
-
Cause 3: Impurities or Oxygen. Oxygen and other impurities can deactivate the catalyst. The indole nitrogen itself can sometimes coordinate to the palladium center and act as a catalyst poison.[11]
Q3: My Sonogashira coupling with a bromoindole is sluggish. How can I improve the reaction rate?
Sonogashira couplings with aryl bromides can be limited by the rate of oxidative addition.[14]
-
Cause 1: Low Reaction Temperature. The energy barrier for the oxidative addition of an aryl bromide to the palladium center can be high.
-
Solution: Increase the reaction temperature. For aryl bromides, temperatures in the range of 60-100 °C are often necessary.[14]
-
-
Cause 2: Catalyst System Inefficiency. The classic Pd(PPh₃)₄/CuI system may not be optimal for all substrates.
-
Solution:
-
Ligand Choice: More electron-rich and bulky phosphine ligands can accelerate oxidative addition.[8]
-
Copper Co-catalyst: Ensure the Cu(I) source is active. If your CuI is old or discolored, use a fresh bottle.
-
Solvent: While THF is common, a coordinating solvent like DMF can sometimes hinder the reaction.[14] Conversely, for some systems, a polar solvent is beneficial. Screening solvents is advisable.
-
-
Q4: My Buchwald-Hartwig amination is giving a complex mixture of products. What are the potential side reactions?
The Buchwald-Hartwig reaction is powerful but can be prone to side reactions, especially with complex substrates.[15][16]
-
Cause 1: Dehalogenation. The bromoindole is reduced to the corresponding indole. This can occur via a β-hydride elimination pathway from a palladium-amido intermediate.[6][16]
-
Cause 2: Homocoupling of the Aryl Halide. Two molecules of the bromoindole couple to form a bi-indole species.
-
Solution: This is often a sign of issues in the early stages of the catalytic cycle. Ensure rigorous exclusion of oxygen and consider using a palladium precatalyst, which can provide a cleaner initiation of the active Pd(0) species.[15]
-
-
Cause 3: Reaction at the Indole N-H. If the indole is unprotected, the amine coupling partner can react with the indole N-H under basic conditions, though this is less common than other side reactions. More critically, the deprotonated indole can interfere with the catalyst.[4]
-
Solution: Protect the indole nitrogen, as discussed for the Suzuki reaction.[3]
-
Visual Troubleshooting Guide for Palladium Cross-Coupling
The following diagram outlines a general workflow for troubleshooting a failed or low-yielding cross-coupling reaction with a bromoindole.
Caption: A general troubleshooting workflow for cross-coupling reactions.
Section 2: Metal-Halogen Exchange
Metal-halogen exchange, particularly bromine-lithium exchange, is a powerful method for generating a nucleophilic indole species for subsequent reaction with an electrophile. However, this reaction requires careful control to avoid side reactions.[19][20]
Frequently Asked Questions & Troubleshooting
Q1: My bromine-lithium exchange reaction is not working. What are the common pitfalls?
This reaction is highly sensitive to reaction conditions, especially temperature and atmospheric moisture.[19]
-
Cause 1: Presence of Moisture or Protic Sources. Organolithium reagents like n-BuLi and t-BuLi are extremely strong bases and will be quenched instantly by water or other acidic protons (including the indole N-H).
-
Solution:
-
Use anhydrous solvents, typically THF or diethyl ether, freshly distilled from a drying agent (e.g., sodium/benzophenone).
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere.
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Protect the indole N-H prior to the exchange reaction.[19]
-
-
-
Cause 2: Reaction Temperature is Too High. The resulting lithiated indole species can be unstable at higher temperatures, leading to decomposition or side reactions.[19]
-
Solution: Conduct the reaction at cryogenic temperatures, typically -78 °C (dry ice/acetone bath) or even lower (-100 °C).[21] This minimizes undesired side reactions.
-
-
Cause 3: Inefficient Exchange Reagent.
-
Solution: Use t-butyllithium instead of n-butyllithium. The exchange rate is generally faster with t-BuLi. Also, ensure your organolithium reagent has been recently titrated to confirm its molarity, as it can degrade over time.
-
Q2: After adding my electrophile, I get a low yield of the desired product and recovery of my starting bromoindole. Why?
This suggests that either the metal-halogen exchange did not occur efficiently, or the resulting organometallic species did not react with the electrophile.
-
Cause 1: Incomplete Halogen Exchange. As discussed above, this can be due to temperature, moisture, or reagent issues.
-
Solution: Before adding the primary electrophile, you can test for successful lithiation by quenching a small aliquot of the reaction mixture with a simple electrophile like D₂O or trimethylsilyl chloride (TMSCl) and analyzing the outcome by NMR or MS.
-
-
Cause 2: Unreactive Electrophile. The chosen electrophile may not be reactive enough to couple with the lithiated indole at the low temperatures required for the reaction.
-
Solution:
-
Consider using a more reactive electrophile.
-
For some reactions, transmetalation to a different organometallic species (e.g., using ZnCl₂ or CuCN) after the initial lithiation can generate a reagent with different reactivity that may be more suitable for the desired transformation.
-
-
Visual Guide: Decision Tree for N-Protection
Choosing the right N-protecting group is a critical first step for many bromoindole reactions.
Caption: Decision tree for selecting an N-protecting group for bromoindoles.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Bromoindole
This protocol is adapted from standard procedures for N-protection.[3]
Materials:
-
Bromoindole (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the bromoindole and DMAP.
-
Dissolve the solids in anhydrous THF.
-
Add (Boc)₂O to the solution at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
The crude residue can often be used directly or purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-bromoindole.
Protocol 2: Representative Suzuki-Miyaura Coupling
This protocol is a generalized starting point based on common literature methods.[5][7] Optimization of catalyst, ligand, base, and solvent is often necessary.
Materials:
-
N-protected bromoindole (1.0 eq)
-
Arylboronic acid or boronate ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, typically 4:1 to 10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add the N-protected bromoindole, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Data Summary Tables
Table 1: Comparison of Common N-Protecting Groups for Bromoindoles
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability & Notes |
|---|---|---|---|
| Boc | (Boc)₂O, DMAP, THF | Acidic (e.g., TFA in DCM) | Good general-purpose group. Stable to most basic and nucleophilic conditions.[3] |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong base (e.g., NaOH, heat) or reducing agents | Electron-withdrawing, enhances ring stability. Removal can be harsh.[3] |
| SEM | SEMCl, NaH, DMF | Fluoride source (e.g., TBAF) | Very robust. Useful when both acidic and basic conditions must be avoided.[3] |
Table 2: Typical Conditions for Suzuki Coupling of Bromoindoles
| Parameter | Common Choices | Rationale & Causality |
|---|---|---|
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalysts that form the active Pd(0) species in situ. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[8][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation; solubility and strength impact rate.[5] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF | Polar aprotic solvents dissolve organic components; water dissolves the inorganic base.[7] |
| Temperature | 80 - 110 °C | Provides energy to overcome activation barriers, particularly oxidative addition. |
References
- Benchchem. (2025).
- Benchchem. (n.d.).
- PMC - NIH. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Benchchem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- PMC - NIH. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (2025). Technical Support Center: Protecting Groups in 5-Bromoindole Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
- Reddit. (2018).
- Wikipedia. (n.d.). Heck reaction.
- TCI Chemicals. (n.d.).
- PolyU Electronic Theses. (2025).
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.
- Erowid. (n.d.). Synthesis of 5-Bromo Indole.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Wikipedia. (n.d.).
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Chemistry LibreTexts. (2023).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- Journal of Student Scholarship - TCNJ. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Yoneda Labs [yonedalabs.com]
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- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
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- 19. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. joss.tcnj.edu [joss.tcnj.edu]
Technical Support Center: Troubleshooting Byproduct Formation in Palladium-Catalyzed Reactions of Indole Derivatives
Welcome to the Technical Support Center for palladium-catalyzed reactions involving indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. The inherent reactivity of the indole nucleus, while synthetically advantageous, often leads to challenges in controlling selectivity and minimizing byproduct formation. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems encountered during the palladium-catalyzed functionalization of indoles.
Q1: My reaction is giving a mixture of N- and C3-arylated products in a Buchwald-Hartwig amination. How can I improve N-selectivity?
A1: Achieving high selectivity between N- and C-functionalization is a frequent challenge due to the dual nucleophilicity of the indole ring.[1] Several factors can be tuned to favor N-arylation:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. Ligands like those developed by Buchwald's group are designed to promote C-N bond formation.[2][3] The steric bulk around the palladium center can disfavor the approach to the more sterically hindered C3 position.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often effective for N-arylation.[2] For substrates sensitive to strong bases, potassium phosphate (K₃PO₄) can be a milder alternative.[2]
-
Solvent: Aprotic solvents like toluene or dioxane are generally preferred for these reactions.[2] The solvent can influence the aggregation state of the base and the solubility of the indolyl anion, thereby affecting the N/C selectivity.
Q2: I am observing significant amounts of homocoupled biaryl byproduct from my boronic acid in a Suzuki-Miyaura coupling. What is causing this and how can I prevent it?
A2: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen and/or Pd(II) species.[4][5] This side reaction consumes your boronic acid, reduces the yield of the desired product, and complicates purification.
Here are key strategies to minimize homocoupling:
-
Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[6]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that readily generates Pd(0) can be beneficial. If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ, a process that can sometimes be slow and lead to side reactions.[5]
-
Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.[7]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of it at any given time, disfavoring the homocoupling pathway.
Q3: My C-H activation/alkenylation reaction is sluggish and gives low yields. What are the key parameters to optimize?
A3: The efficiency of Pd(II)-catalyzed C-H activation reactions on indoles is highly sensitive to several factors.[8][9]
-
Oxidant: These reactions typically require a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) formed after the C-H functionalization step.[8] Common oxidants include benzoquinone (BQ), copper(II) acetate, or even molecular oxygen.[8][9] The choice and amount of oxidant are critical.
-
Ligand/Additives: The electronic nature of ligands can be crucial. For instance, in some aerobic oxidative annulations, electron-poor pyridine-type ligands can lead to a more electrophilic and reactive palladium catalyst.[9]
-
Solvent: Polar solvents can sometimes increase reaction efficiency, potentially by stabilizing charged intermediates in the catalytic cycle.[9] However, solvent effects can be complex and substrate-dependent.[10][11]
-
Acidity: In some oxidative cyclizations, the addition of an acid co-solvent like acetic acid (AcOH) can minimize oxidative decomposition of the electron-rich indole products.[9]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to specific challenges in palladium-catalyzed indole functionalization.
Issue 1: Poor Regioselectivity in C-H Functionalization
Problem: My C-H arylation or alkenylation reaction is producing a mixture of isomers (e.g., C2 vs. C3, or functionalization on the benzene ring).
Diagnostic Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Analysis and Solutions:
-
Understanding Inherent Reactivity: In the absence of a directing group, the electronic properties of the indole nucleus typically favor functionalization at the C3 position due to its higher nucleophilicity.[1] C2-functionalization is also common, especially in reactions proceeding via an electrophilic palladation mechanism.[8] Functionalization of the benzene ring (C4-C7) is more challenging and almost always requires a directing group strategy.[12][13][14]
-
Leveraging Directing Groups: To achieve regioselectivity at positions other than C3, or to enhance selectivity for C2, the use of a directing group attached to the indole nitrogen is the most powerful strategy.
-
For C2 Functionalization: A pyridylsulfonyl group, for example, can effectively direct C-H activation to the C2 position.[8]
-
For Benzene Ring Functionalization (C4-C7): Different directing groups can provide access to various positions on the benzene ring. For instance, a phosphinoyl directing group has been shown to direct arylation to the C7 position.[13]
-
-
Optimizing Reaction Parameters:
-
Ligands: The steric and electronic properties of the ligand on the palladium center can influence which C-H bond is activated. Bulky ligands may favor the less sterically hindered position.
-
Solvent: Solvent polarity has been shown to switch selectivity in some palladium-catalyzed cross-couplings.[10] While the effect is not always predictable, screening a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, dioxane) is a worthwhile endeavor.
-
Issue 2: Catalyst Decomposition and Low Turnover
Problem: My reaction starts but then stalls, often turning black (indicating palladium black formation). The overall yield is low.
Causality and Mitigation Strategies:
Catalyst decomposition into palladium black (Pd(0) aggregates) is a common mode of catalyst deactivation. This can be caused by several factors, including ligand degradation, high temperatures, or unfavorable reaction kinetics where the rate of a productive catalytic step is slower than the rate of catalyst decomposition.
Table 1: Strategies to Mitigate Catalyst Decomposition
| Strategy | Rationale | Example Protocol Step |
| Ligand Selection | Use robust, bulky, electron-rich ligands that stabilize the Pd(0) intermediate and promote the desired catalytic steps (e.g., oxidative addition, reductive elimination).[2] | Screen a panel of established ligands such as Buchwald's biarylphosphines or N-heterocyclic carbenes (NHCs). |
| Lower Temperature | High temperatures can accelerate catalyst decomposition pathways. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C). |
| Catalyst Loading | While counterintuitive, sometimes a slightly higher catalyst loading can push the reaction to completion before significant decomposition occurs. Conversely, very high loadings can sometimes promote aggregation. | Optimize catalyst loading, typically between 1-5 mol %. |
| Solvent Choice | The solvent can affect the stability of the catalytic species. | Ensure the chosen solvent is appropriate for the reaction type and temperature. Some catalysts show enhanced stability in specific solvents. |
| Use of Precatalysts | Modern precatalysts are designed for clean and efficient generation of the active L-Pd(0) species, which can minimize side reactions that lead to decomposition.[5] | Employ a well-defined precatalyst like a Buchwald G3 or G4 palladacycle. |
Issue 3: Formation of Indole Decomposition Products
Problem: Besides the desired product, I am observing a complex mixture of byproducts, suggesting the indole ring itself is degrading.
Underlying Causes and Preventative Measures:
The electron-rich nature of the indole nucleus makes it susceptible to oxidation, especially under the oxidative conditions required for many C-H functionalization reactions.[1][9]
Workflow for Minimizing Indole Decomposition:
Caption: Logic diagram for troubleshooting indole decomposition.
Key Protective Measures:
-
Control the Oxidant: In oxidative C-H functionalizations, carefully control the type and amount of the oxidant. Over-oxidation can be a significant issue. Using molecular oxygen as the terminal oxidant can be effective but requires careful optimization of ligands and conditions to prevent substrate degradation.[9]
-
Acidic Additives: As mentioned, adding a co-solvent like acetic acid can protect the indole ring. It is proposed that protonation at the C3 position can decrease its susceptibility to oxidation.[9]
-
Ligand Effects: The ligand environment around the palladium can influence the rate of productive catalysis versus substrate decomposition. For example, in certain aza-Wacker reactions, a Pd(NPhth)₂(PhCN)₂ catalyst was shown to slow the oxidative decomposition of indole compared to Pd(OAc)₂ alone.[1]
-
Inert Atmosphere: For non-oxidative cross-coupling reactions (like Suzuki or Buchwald-Hartwig), ensure a strictly inert atmosphere. Even small amounts of oxygen can lead to oxidative side reactions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Coupling of a Bromo-Indole
This protocol incorporates best practices to suppress the formation of biaryl homocoupling byproducts.
-
Reagent and Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-indole (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a septum and purge with high-purity argon or nitrogen for 10-15 minutes.
-
Solvent Addition and Degassing: Add a degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe. Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 20-30 minutes. A more rigorous method is to perform three freeze-pump-thaw cycles.[6]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a suitable precatalyst system.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Bandini, M., Melloni, A., & Umani-Ronchi, A. (2004). A systematic study of base and solvent effect on the C-3 versus N-selectivity in the palladium-catalyzed allylation of indoles using allyl carbonates. Organic Letters, 6(19), 3199–3202. [Link]
-
Pace, V., et al. (2021). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules, 26(1), 134. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1893–1912. [Link]
-
White, P. B., et al. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC. [Link]
-
Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]
-
Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]
-
Tissot-Croset, K., et al. (2005). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. ResearchGate. [Link]
-
Ali, W., & Sha, C. (2021). Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones. ChemistrySelect, 6(32), 8234-8238. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Khan, I., et al. (2020). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 25(23), 5679. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron, 84, 131971. [Link]
-
Yang, Y., et al. (2018). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 140(40), 12731–12735. [Link]
-
SciSpace. (n.d.). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. SciSpace. [Link]
-
Liu, W., et al. (2022). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. PubMed Central. [Link]
-
Wu, X., & Larock, R. C. (2010). Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry, 75(15), 5373–5376. [Link]
- Stradiotto, M., & Lundgren, R. J. (Eds.). (2016).
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Wang, D.-H., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1864–1867. [Link]
-
Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-350. [Link]
-
Gribble, G. (2016). Palladium‐Catalyzed Indole Ring Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 619-622). John Wiley & Sons, Ltd. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Tetrahedron, 84, 131971. [Link]
-
S. L. J. He, G. C. H. Chan, and Z. Zhou. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5193-5204. [Link]
-
Králik, L., & Berkeš, D. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC. [Link]
-
Wang, Y., et al. (2022). Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. Organic Letters, 24(26), 4768–4773. [Link]
-
Sharma, S., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(31), 6331-6336. [Link]
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
-
ResearchGate. (2019). Indole arylation with different N‐protecting groups. ResearchGate. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Vasilev, A. A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Skrodzka, M., et al. (2021). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. Molecules, 26(16), 4983. [Link]
-
The Organic Chemist. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]
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Technical Support Center: Purification of Methyl 4-bromo-1H-indole-6-carboxylate Derivatives
Welcome to the technical support center for the purification of Methyl 4-bromo-1H-indole-6-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying these valuable heterocyclic compounds.
The indole core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, such as Methyl 4-bromo-1H-indole-6-carboxylate, are crucial intermediates in the synthesis of numerous pharmacologically active agents.[1] However, their purification often presents significant challenges due to the presence of closely related impurities and the inherent reactivity of the indole nucleus. This guide provides practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of Methyl 4-bromo-1H-indole-6-carboxylate derivatives.
Q1: What are the most common impurities I should expect when synthesizing Methyl 4-bromo-1H-indole-6-carboxylate?
A1: The impurity profile largely depends on the synthetic route. For instance, in a Fischer indole synthesis, you might encounter regioisomers of the bromo-substituted indole, unreacted starting materials like the corresponding hydrazine, and byproducts from side reactions. If bromination is a key step, you may find di- or tri-brominated species, or isomers where bromine has added to a different position on the indole ring.[2] It is also common to have residual starting material, such as the non-brominated indole ester.
Q2: Which chromatographic technique is most effective for purifying bromo-indole esters?
A2: Silica gel column chromatography is the most widely used and effective technique for the purification of these compounds on a laboratory scale.[3][4][5] The choice of eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often necessary to separate the desired product from closely eluting impurities.[4] For particularly challenging separations, High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC on a C18 column, can provide superior resolution.[3]
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation.[6] To mitigate this, you can use deactivated silica gel. This can be prepared by treating the silica with a small amount of a tertiary amine, like triethylamine (1-3%), in the eluent system.[6] Alternatively, using a different stationary phase, such as alumina (neutral or basic), can be a good option.[7] It is also advisable to minimize the time the compound spends on the column by running the chromatography as efficiently as possible.
Q4: Can I use recrystallization to purify my Methyl 4-bromo-1H-indole-6-carboxylate derivative?
A4: Recrystallization can be a highly effective method for purifying solid bromo-indole derivatives, especially for removing minor impurities after an initial chromatographic separation.[8][9] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8][10] Common solvent systems for recrystallization of indole derivatives include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[11]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting minor impurities.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[3] Thin Layer Chromatography (TLC) is a quick and convenient method to monitor the progress of the purification and to get a qualitative sense of purity.[14]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC plate | - Inappropriate solvent system. - Compound and impurities have very similar polarities. | - Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Aim for an Rf value of around 0.3 for your target compound for optimal column separation.[7] - Try a Different Solvent System: If hexane/ethyl acetate doesn't work, consider dichloromethane/methanol or toluene/acetone.[3] - Consider a Different Stationary Phase: If silica TLC plates are not providing resolution, try alumina or reversed-phase plates. |
| Product co-elutes with an impurity during column chromatography | - Solvent system is too polar, causing rapid elution. - Insufficient amount of stationary phase. - Column was not packed properly. | - Use a Shallower Gradient: Start with a less polar solvent mixture and increase the polarity very slowly.[6] - Increase the Column Length/Adsorbent Amount: A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight for difficult separations.[7] - Ensure Proper Column Packing: Pack the column as a slurry to avoid air bubbles and channels, which lead to poor separation.[7] |
| Low recovery of product after column chromatography | - Product is adsorbing irreversibly to the silica gel. - Product is degrading on the column. - The compound is highly soluble in the eluent, leading to broad fractions. | - Deactivate the Silica: Add a small percentage of triethylamine to your eluent.[6] - Use a Different Adsorbent: Switch to neutral or basic alumina.[7] - Run the Column Faster: Use flash chromatography techniques to minimize contact time. - Collect Smaller Fractions: This will help to isolate the pure product from overlapping fractions. |
| Compound "oils out" during recrystallization | - The solution is supersaturated. - The solution is being cooled too quickly. - Presence of impurities that inhibit crystallization. | - Add a Little More Hot Solvent: Dissolve the oil by adding a small amount of hot solvent and then allow it to cool slowly.[10] - Scratch the Inside of the Flask: Use a glass rod to create nucleation sites.[10] - Add a Seed Crystal: Introduce a tiny crystal of the pure compound to induce crystallization.[10] - Perform a Pre-purification Step: A quick filtration through a small plug of silica can sometimes remove problematic impurities.[10] |
| Final product is colored when it should be colorless | - Presence of baseline impurities from the reaction. - Oxidation or degradation of the indole ring. | - Charcoal Treatment: Before the final filtration in recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. - Re-purify: A second chromatographic column or another recrystallization may be necessary. - Handle with Care: Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation.[15] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select a column with an appropriate diameter and length for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Add a small plug of glass wool to the bottom of the column.
-
Add a layer of sand (approximately 1 cm) on top of the glass wool.
-
-
Packing the Column:
-
In a separate beaker, make a slurry of the silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Allow the excess solvent to drain until it is just above the level of the silica.
-
Add another layer of sand (approximately 0.5 cm) on top of the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude Methyl 4-bromo-1H-indole-6-carboxylate derivative in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.[6]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as the chromatography progresses.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation of the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. A good solvent will not dissolve the compound at this temperature.
-
Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot.[10]
-
Allow the hot solutions to cool. The best solvent will result in the formation of a good yield of crystals.[10]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[8]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.[8]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizing Purification Workflows
Decision Tree for Purification Strategy
The following diagram illustrates a typical decision-making process for purifying a Methyl 4-bromo-1H-indole-6-carboxylate derivative.
Sources
- 1. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of bromoindole alkaloids from Laurencia brongniartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Reactions with Electron-Deficient Indoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with these substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively.
The indole scaffold is a privileged structure in medicinal chemistry, but its functionalization via cross-coupling can be challenging, particularly when the ring is electron-deficient (e.g., containing nitro, cyano, or ester groups) or when using haloindoles.[1][2] These substrates often exhibit sluggish reactivity, leading to low yields, catalyst deactivation, and unwanted side reactions.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address these specific issues.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of electron-deficient indoles. Each issue is presented with probable causes and actionable solutions.
Problem: Low or No Yield with Significant Starting Material Recovery
This is the most common failure mode and almost always points to a problem with the initial steps of the catalytic cycle.
Probable Cause 1: Inefficient Oxidative Addition
The first and often rate-limiting step in the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the indole-halide bond.[5] Electron-deficient aromatic rings make this step particularly slow. If the catalyst cannot efficiently perform this step, the cycle never truly begins, and you will recover your starting material.
Solutions:
-
Switch to a More Electron-Rich Ligand: Standard ligands like PPh₃ are often insufficient. Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald-type ligands) such as SPhos, XPhos, or RuPhos.[6][7] These ligands donate electron density to the palladium center, making it more nucleophilic and accelerating its addition to the electron-poor indole halide.[6][8]
-
Use an N-Heterocyclic Carbene (NHC) Ligand: NHCs are strong σ-donors and can be even more effective than phosphines at promoting oxidative addition for challenging substrates.[9] Consider using a PEPPSI-type precatalyst.[3]
-
Increase Temperature: While not always ideal, increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier of oxidative addition.[7] Ensure your solvent choice (e.g., dioxane, toluene) is appropriate for higher temperatures.
Probable Cause 2: Catalyst Deactivation
The active Pd(0) species is susceptible to oxidation if oxygen is present in the reaction.[7] Furthermore, using a Pd(II) precatalyst (like Pd(OAc)₂) requires an initial reduction to Pd(0), which can be inefficient.
Solutions:
-
Thoroughly Degas Solvents: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or use several freeze-pump-thaw cycles.
-
Ensure an Inert Atmosphere: Assemble your reaction under a positive pressure of Argon or Nitrogen. Use glassware that has been oven- or flame-dried to remove moisture.
-
Use a Modern Precatalyst: Employ well-defined Pd(0) sources or modern precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed to generate the active monoligated Pd(0) species cleanly and efficiently, bypassing problematic in-situ reduction steps.[7]
Problem: Formation of Dehalogenated Indole Byproduct
You observe the desired mass for your indole starting material, but without the halogen. This hydrodehalogenation side reaction competes with the desired cross-coupling.
Probable Cause: Presence of Palladium-Hydride (Pd-H) Species
Pd-H species are the primary culprits behind dehalogenation.[10] They can form from the reaction of the palladium complex with the base, trace water, or alcohol solvents. The Pd-H intermediate can then reductively eliminate with the indole to form the unwanted byproduct.[10]
Solutions:
-
Optimize the Base: Strong alkoxide bases are often prone to generating Pd-H species. Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or especially K₃PO₄.[10][11] K₃PO₄ is often an excellent choice for challenging couplings as it is effective without being overly aggressive.
-
Change the Solvent: Avoid alcohol-based solvents if dehalogenation is a major issue. Aprotic solvents like dioxane, THF, or toluene are preferable.[10] If an aqueous system is required, carefully control the water content; sometimes a small amount of water is necessary for the base to function, but excess can promote side reactions.[12]
-
Use Bulky Ligands: Sterically demanding ligands like XPhos or SPhos can sterically disfavor the pathway leading to dehalogenation and promote the desired reductive elimination of the cross-coupled product.[10][13]
Problem: Significant Homocoupling of the Boronic Acid
You observe a significant amount of a biaryl byproduct derived from the dimerization of your boronic acid coupling partner.
Probable Cause: Oxygen Contamination
This side reaction, often called the Glaser-Hay coupling, is almost always caused by the presence of oxygen, which oxidizes the boronic acid.[7]
Solutions:
-
Rigorous Degassing: This is the most critical solution. Ensure your reaction setup, solvents, and reagents are scrupulously free of oxygen.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can sometimes lead to more homocoupling.
-
Check Boronic Acid Quality: Boronic acids can degrade over time. Use a fresh, high-purity reagent. If degradation is suspected, you can convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and use that instead.
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for beginners?
A1: For researchers new to these reactions, using a modern, air-stable precatalyst like XPhos Pd G3 or SPhos Pd G2 is highly recommended.[7] These "G" (generation) catalysts are palladacycles that are easy to handle and provide high activity and reproducibility by cleanly generating the active Pd(0) species in solution. While sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they can be less reliable as their activation can be inconsistent.[5]
Q2: How do I choose between ligands like XPhos, SPhos, and RuPhos?
A2: These Buchwald-type ligands are all excellent choices, but subtle differences can impact your reaction.
-
XPhos: Extremely bulky and highly electron-rich. It is often the first choice for very challenging couplings, including those with aryl chlorides or sterically hindered substrates.[6][14]
-
SPhos: Slightly less sterically demanding than XPhos but still very effective. It has shown excellent performance in a broad range of couplings, including those involving heteroaryl halides.[6][15]
-
RuPhos: Features a different biaryl backbone. It can be particularly effective in cases where other ligands fail and is known to perform well in Buchwald-Hartwig aminations, indicating its high activity.[16][17]
A screening of 2-3 different ligands is often the most practical approach to finding the optimal conditions for a new substrate.
Q3: What is the role of the base, and why is the choice so important?
A3: The base plays multiple crucial roles in the Suzuki-Miyaura reaction. Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step.[11][18][19] The base also reacts with the palladium-halide complex after oxidative addition. The choice is critical because the base's strength and nature can influence side reactions.
-
Strong Bases (e.g., NaOH, K-OtBu): Can promote catalyst decomposition and dehalogenation.[10]
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃): Are moderately strong and widely used. Cesium carbonate is more soluble in organic solvents and can be more effective.
-
Phosphates (e.g., K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote transmetalation with hindered substrates but is generally less likely to cause base-induced side reactions.[7]
Q4: My indole has an unprotected N-H group. Do I need to protect it?
A4: Not necessarily. Many modern catalyst systems are tolerant of free N-H groups.[2][14][20] The acidic N-H proton can sometimes interfere by reacting with the base or coordinating to the palladium catalyst.[2][14] If you suspect this is an issue (e.g., you see catalyst inhibition), you might observe better results by:
-
Using an extra equivalent of base to deprotonate the indole N-H.
-
Switching to a catalyst system known for its high tolerance of unprotected nitrogen heterocycles.[14]
-
As a last resort, protecting the indole nitrogen with a group like Boc, SEM, or tosyl can be effective, but this adds steps to your synthesis.
Visualization & Data
Catalytic Cycle and Key Challenges
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the steps most affected by electron-deficient indoles.
Troubleshooting Workflow for Low Yields
Use this decision tree to diagnose and solve low-yield reactions.
Ligand Selection Guide
| Ligand Class | Examples | Key Characteristics | Best For... |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich, promote fast oxidative addition and reductive elimination.[6] | General-purpose for difficult substrates, including aryl chlorides and sterically hindered partners. The go-to class for electron-deficient indoles. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes (often in PEPPSI precatalysts) | Strong σ-donors, form very stable palladium complexes. | Highly challenging substrates, particularly when phosphine ligands fail. Good thermal stability. |
| Ferrocenyl Phosphines | dppf | Bidentate, robust ligand. | Historically significant and still useful, though often superseded by Buchwald ligands for highly challenging substrates. |
| Triphenylphosphine | PPh₃ | The "classic" ligand. | Simple, non-challenging substrates. Generally not active enough for electron-deficient haloindoles.[8] |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indole
This protocol is a robust starting point and should be optimized for each specific substrate.
Materials:
-
Bromo-indole derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
Reaction vial (e.g., 20 mL scintillation vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a reaction vial that has been oven-dried, add the bromo-indole, arylboronic acid, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst.[7]
-
Add the magnetic stir bar.
-
Seal the vial with a septum cap.
-
-
Inert Atmosphere:
-
Puncture the septum with an inlet needle connected to an inert gas line and an outlet needle.
-
Purge the vial with Argon or Nitrogen for 5-10 minutes.
-
-
Solvent Addition:
-
Degas the 1,4-dioxane and water separately by sparging with an inert gas for at least 30 minutes.
-
Under the positive pressure of inert gas, add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
-
Reaction:
-
Place the sealed vial in a preheated oil bath or heating block set to 100-110 °C.
-
Stir the reaction mixture vigorously. The mixture will often turn dark brown or black, which is normal.[12]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 4-24 hours.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated indole.
-
References
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (n.d.). MDPI.
- Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. (2011). ACS Publications.
- Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). ACS Publications.
- Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. (n.d.). BenchChem.
- Suzuki reaction. (n.d.). Wikipedia.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (n.d.). BenchChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH.
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (n.d.). ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate.
- Role of a base in Suzuki-Miyaura reaction. (n.d.). ResearchGate.
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021). RSC Publishing.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Challenges In Suzuki Coupling Reaction. (n.d.). KCIL Chemofarbe Group.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.
- Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich.
- how to avoid dehalogenation side reactions in Suzuki coupling. (n.d.). BenchChem.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 17. preprints.org [preprints.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Optimization of Base and Solvent for Cross-Coupling of Bromoindoles
Welcome to the technical support center for bromoindole cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial transformations. The indole scaffold is a privileged structure in numerous pharmaceuticals and natural products, and its functionalization via cross-coupling is a cornerstone of modern medicinal chemistry.[1] However, these reactions are highly sensitive to reaction parameters, particularly the choice of base and solvent. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the selection of bases and solvents for the cross-coupling of bromoindoles.
Q1: Why are the base and solvent so critical for the success of bromoindole cross-coupling reactions?
The choice of base and solvent is not merely about providing a medium for the reaction; these components play active and critical roles throughout the catalytic cycle.[2]
-
Role of the Base: The base is essential in multiple steps, depending on the specific coupling reaction.
-
Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, facilitating the crucial transmetalation step where the organic group is transferred to the palladium center.[1][3]
-
Buchwald-Hartwig Amination: A strong base is needed to deprotonate the amine coupling partner, forming a palladium-amido complex that precedes the final bond-forming reductive elimination step.[4][5]
-
Sonogashira Coupling: An amine base is typically used to deprotonate the terminal alkyne, making it a more effective nucleophile.[6][7]
-
Heck Coupling: The base neutralizes the acid (HX) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[8][9]
An inappropriate base can lead to side reactions like decomposition of starting materials, especially with sensitive functional groups like nitro groups, or failure to facilitate the key catalytic steps.[10][11]
-
-
Role of the Solvent: The solvent influences nearly every aspect of the reaction.[12]
-
Solubility: It must dissolve the bromoindole, coupling partner, catalyst, and base to a sufficient extent. Poor solubility is a common reason for sluggish or failed reactions.[11]
-
Catalyst Stability and Activity: The solvent's polarity and coordinating ability can stabilize or destabilize catalytic intermediates.[2][13] For instance, highly coordinating solvents like DMF can sometimes compete with ligands for binding to the palladium center, affecting its reactivity.[2][14] Conversely, in some cases, polar solvents can accelerate key steps like oxidative addition of aryl triflates.[13][15]
-
Reaction Rate and Selectivity: The solvent's polarity can dramatically influence reaction rates and even switch the chemoselectivity of a reaction.[2][13] It also affects the solubility and reactivity of the base. For example, the low solubility of inorganic bases in non-polar solvents can be a challenge, which is why solvent mixtures (e.g., dioxane/water) are often employed.[2]
-
Q2: How does the position of the bromine atom on the indole ring influence reaction conditions?
The electronic environment of the C-Br bond, dictated by its position on the indole ring, significantly impacts its reactivity in the oxidative addition step—often the rate-determining step in the catalytic cycle.
-
N-Bromoindoles: These are generally not used in standard cross-coupling as the N-Br bond is weak and behaves more like a source of electrophilic bromine.
-
C3-Bromoindoles: The C3 position is electron-rich. Oxidative addition at this position can be sluggish. More forcing conditions (higher temperatures, stronger bases, more electron-rich ligands) may be required.
-
C2-Bromoindoles: The C2 position is also electron-rich, but often more sterically hindered, which can further complicate the oxidative addition step. The choice of a bulky yet effective ligand is critical.
-
C4, C5, C6, C7-Bromoindoles: These positions on the benzene portion of the indole are more electronically similar to standard bromobenzene. Their reactivity generally follows the expected trend for aryl bromides, making them more predictable coupling partners. 5-bromoindole is a very common and generally well-behaved substrate.[1][4]
Q3: What's a good starting point for selecting a base and solvent for a new bromoindole coupling?
When developing a new cross-coupling reaction with a bromoindole, it's best to start with a robust, well-established set of conditions before optimizing.
| Cross-Coupling Reaction | Recommended Starting Base | Recommended Starting Solvent(s) |
| Suzuki-Miyaura | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O |
| Buchwald-Hartwig Amination | NaOtBu or K₃PO₄ | Toluene or 1,4-Dioxane |
| Sonogashira | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | THF or DMF |
| Heck | K₂CO₃ or Et₃N | DMF or NMP |
Table 1: General starting conditions for common cross-coupling reactions.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section is formatted to directly address specific issues you might encounter during your experiments.
Problem Area 1: Low or No Conversion
Q: My reaction shows no product formation, and I'm recovering only my starting material. What should I check first?
A: This is a classic case of reaction failure, which almost always points to an issue with one of the core components of the catalytic cycle.
-
Catalyst Inactivity: The most common culprit is the palladium catalyst.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄): These are sensitive to air and moisture and can degrade upon storage.[6] Use a fresh batch or one that has been stored correctly under an inert atmosphere.
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂): These are more stable but require in-situ reduction to the active Pd(0) species. This reduction can fail if the ligand or other reaction components are not suitable.[10]
-
Solution: Test your catalyst system on a simple, reliable reaction (e.g., coupling 4-bromotoluene with phenylboronic acid) to confirm its activity.
-
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[6]
-
Purity of Reagents: Impurities in your bromoindole, coupling partner, or solvent can poison the catalyst.[6][17]
-
Solution: Ensure all starting materials are pure. If necessary, recrystallize or chromatograph your bromoindole. Use anhydrous solvents.
-
-
Incorrect Base/Solvent Combination: The chosen base may not be strong enough or soluble enough in the chosen solvent to perform its function.
Q: My starting material is decomposing, and I'm getting a complex mixture of byproducts. What is happening?
A: Decomposition often points to conditions that are too harsh for the indole scaffold, which can be sensitive.
-
Base is Too Strong: The indole N-H proton is acidic. A very strong base (like NaOtBu) at high temperatures can deprotonate the indole, and the resulting anion may be unstable, leading to degradation.[11] This is especially true for indoles with electron-withdrawing groups, such as 5-nitroindole.[11]
-
Solution: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or run the reaction at a lower temperature for a longer period.[11]
-
-
Temperature is Too High: Indoles can be thermally sensitive.
-
Solution: Screen lower temperatures (e.g., 80 °C instead of 110 °C). While this may slow the reaction, it can preserve the integrity of your molecule.
-
Problem Area 2: Formation of Side Products
Q: I'm observing a black precipitate in my reaction flask. What is it?
A: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[6] The active, soluble Pd(0) complex has aggregated and crashed out of solution, effectively stopping your reaction.
-
Causes: This can be triggered by impurities, excessively high temperatures, or an inappropriate solvent or ligand choice that fails to stabilize the catalytic species.[6][16] Some anecdotal evidence suggests that THF may be more prone to promoting palladium black formation in Sonogashira couplings.[16]
-
Solutions:
-
Use a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, BrettPhos) are designed to stabilize the palladium center and prevent aggregation.[18][19]
-
Lower the Temperature: High heat can accelerate decomposition.
-
Re-evaluate Solvent: Ensure your solvent is pure and appropriate for the chosen ligand and catalyst.
-
Q: My main side product is the dehalogenated indole (indole without the bromine). How can I prevent this?
A: Hydrodehalogenation is a common side reaction where the bromoindole is reduced to the parent indole.
-
Causes: This pathway becomes competitive when the desired cross-coupling is slow. It can be promoted by the presence of water or other protic sources, or by certain bases and solvents. Polar, coordinating solvents like NMP and DMAc have been shown to increase the rate of hydrodehalogenation in some Buchwald-Hartwig reactions.[2]
-
Solutions:
-
Accelerate the Desired Reaction: Use a more active catalyst system (e.g., a more electron-rich ligand) to make the cross-coupling pathway kinetically favored.
-
Use Anhydrous Conditions: Minimize water content in your reaction, unless it is intentionally part of the solvent system (as in many Suzuki reactions).
-
Change the Solvent: Switch to a less polar, non-coordinating solvent like Toluene or Dioxane, which are known to suppress this side reaction.[2]
-
Q: I'm seeing a lot of homocoupling of my boronic acid (in a Suzuki reaction). What can I do?
A: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is often caused by the presence of oxygen.
-
Cause: Oxygen can interfere with the catalytic cycle, promoting the oxidative coupling of the boronic acid.
-
Solution: This strongly indicates that your reaction is not sufficiently anaerobic. Improve your degassing procedure for the solvent and ensure a robust inert atmosphere is maintained throughout the reaction.[20]
Part 3: Experimental Protocols and Data
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a starting point and should be optimized for specific substrates.[1]
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Add this to the reaction vial.
-
Solvent Addition & Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Seal the vial and degas the reaction mixture again by sparging with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 2-12 hours), cool the vial to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Matrix
| Symptom | Potential Cause | Recommended Solution(s) |
| No Reaction | Inactive catalyst; O₂ contamination; Impure reagents. | Use fresh catalyst; Improve degassing technique; Purify starting materials.[6] |
| Low Yield | Suboptimal temperature; Poor solubility; Inefficient ligand. | Screen temperatures (e.g., 80, 100, 120 °C); Switch to a more solubilizing solvent (e.g., DMF, NMP); Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos).[21] |
| Palladium Black | Catalyst decomposition. | Lower temperature; Use a more robust phosphine ligand; Check reagent purity.[6][16] |
| Hydrodehalogenation | Slow coupling; Protic impurities; Inappropriate solvent. | Use a more active catalyst system; Ensure anhydrous conditions; Switch to a non-polar solvent like Toluene.[2] |
| Protodeboronation | Harsh conditions (base/temp); Water content. | Use a weaker base (K₂CO₃ vs. K₃PO₄); Lower temperature; Use anhydrous conditions with K₃PO₄; Use a more stable boronic ester (e.g., pinacol ester).[20] |
Table 2: A quick reference guide for troubleshooting common issues.
Part 4: Visual Guides & Workflows
Workflow for Cross-Coupling Optimization
Caption: A systematic workflow for optimizing bromoindole cross-coupling reactions.
Decision Tree for Base and Solvent Selection
Caption: A decision tree to guide the initial selection of base and solvent.
Part 5: References
-
BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole. Retrieved from
-
D.A. Watson, et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling– alkyne cyclization. Chemical Communications. DOI:10.1039/C1CC11874A. Available at:
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from
-
Optimizing Cross-Coupling Reactions with Advanced Phosphine Ligands. (n.d.). Retrieved from
-
Semantic Scholar. (n.d.). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction. Retrieved from
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Retrieved from
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from
-
PMC - NIH. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Cross-Coupling Reactions with 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Retrieved from
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Retrieved from
-
ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from
-
PubMed. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Optimizing 5-Nitroindole Coupling Reactions. Retrieved from
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Navigating the Reactivity of Methyl 4-bromo-1H-indole-6-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-bromo-1H-indole-6-carboxylate. This versatile building block is crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). However, its unique electronic and structural features can present challenges, primarily related to its stability under various reaction conditions.
This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot common issues, ensuring the integrity of your synthetic pathways and the success of your research. We will move beyond simple procedural steps to explore the underlying chemical principles governing the reactivity of this molecule.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and concerns researchers face when working with Methyl 4-bromo-1H-indole-6-carboxylate.
Q1: My reaction is showing a significant amount of a debrominated byproduct. What is causing this?
A1: The loss of the bromine atom, known as reductive debromination or hydrodehalogenation, is the most prevalent decomposition pathway for bromoindoles, especially during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The primary cause is linked to the acidic N-H proton of the indole ring.[1] Under basic conditions, this proton is abstracted to form an indolide anion. This anion dramatically increases the electron density of the entire ring system, which in turn weakens the carbon-bromine (C-Br) bond and makes it susceptible to cleavage.[1]
The presence of the methyl carboxylate group at the C-6 position, an electron-withdrawing group (EWG), makes the N-H proton even more acidic and easier to remove compared to an unsubstituted indole. While the EWG also deactivates the benzene ring, the effect of N-H deprotonation often dominates, facilitating the undesired debromination.
Q2: Is N-protection of the indole nitrogen absolutely necessary?
A2: For most transformations, particularly those employing bases or transition metal catalysts, yes, N-protection is the most effective and highly recommended strategy to prevent decomposition. Protecting the nitrogen atom accomplishes two critical goals:
-
Prevents Deprotonation: It eliminates the acidic N-H proton, thereby preventing the formation of the highly reactive, electron-rich indolide anion that promotes debromination.[1]
-
Modulates Reactivity: It can sterically hinder undesired reactions at the C2 and C3 positions of the pyrrole ring and improves solubility in many organic solvents.
While some reactions might proceed without protection, you will likely face lower yields, complex product mixtures, and reproducibility issues.[1] The investment in protection and deprotection steps is almost always justified by the improved outcome.
Q3: Which N-protecting group should I choose for my reaction?
A3: The optimal protecting group is dictated by the specific conditions of your subsequent reaction steps and the overall stability of your molecule. A poorly chosen group can be cleaved prematurely or may require harsh removal conditions that degrade your product.
| Protecting Group | Common Protection Conditions | Common Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, DMAP, THF or ACN | Mild Acid: TFA in DCM; HCl in dioxane | Pros: Easy to introduce and remove. Cons: Not stable to strong acids. Avoid if your subsequent steps use acidic conditions. |
| Ts (Tosyl) | TsCl, NaH, DMF or THF | Strong Base: NaOH/MeOH, reflux; Reducing Agents: SmI₂ | Pros: Very robust, electron-withdrawing nature can enhance ring stability. Cons: Removal requires harsh conditions that may not be compatible with other functional groups (like your methyl ester). |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | SEMCl, NaH or DBU, DMF | Fluoride Sources: TBAF in THF; Lewis or protic acids. | Pros: Robust under many conditions (acidic, basic, reductive, oxidative). Cleavage is orthogonal to many other groups. Cons: Reagent is more expensive. |
| PMB (p-Methoxybenzyl) | PMBCl, NaH, DMF | Oxidative Cleavage: DDQ, CAN; Strong Acid: TFA | Pros: Stable to bases and nucleophiles. Cons: Removal conditions can affect other electron-rich aromatic systems. |
Q4: Besides debromination, what other decomposition pathways should I be aware of?
A4: While debromination is the primary concern, other potential side reactions include:
-
Ester Hydrolysis: Under strongly basic (e.g., NaOH, KOH) or acidic conditions, particularly with heating, the methyl ester at the C-6 position can be hydrolyzed to a carboxylic acid. If the ester is a required functionality, use milder bases like K₂CO₃, Cs₂CO₃, or organic bases (e.g., DIPEA, DBU) and moderate temperatures.
-
Oxidation: Indoles can be susceptible to oxidation, especially if exposed to air and light over long periods, leading to colored impurities.[2] It is advisable to store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
Decarboxylation: Although more common for indole-2- or indole-3-carboxylic acids, decarboxylation can occur under harsh thermal or acidic/basic conditions.[3] This is a lower probability event for a 6-carboxylate but should be considered if reactions are run at very high temperatures (>150 °C).
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during reactions involving Methyl 4-bromo-1H-indole-6-carboxylate.
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Buchwald-Hartwig)
You've protected the indole nitrogen, but the yield of your desired coupled product is still low, and you observe significant starting material and/or debrominated indole.
Troubleshooting Workflow
Caption: Troubleshooting logic for low-yield cross-coupling reactions.
-
Causality & Explanation:
-
Catalyst/Ligand: The active Pd(0) species is sensitive and can be deactivated by impurities or oxidative degradation. The choice of phosphine ligand is critical; bulky, electron-rich ligands like those from the Buchwald and Hartwig groups stabilize the catalyst and promote the desired reductive elimination step over side reactions.[4][5] For indole substrates in Buchwald-Hartwig aminations, ligands like DavePhos or tBuXPhos have shown success.[5]
-
Base Selection: A base that is too strong (like NaOt-Bu) can sometimes promote side reactions even with N-protection, while a base that is too weak (like NaHCO₃) may not facilitate the catalytic cycle effectively.[5] Anhydrous conditions are often critical, as water can interfere with the base and catalyst.
-
Oxygen: Residual oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote oxidative degradation of the indole ring itself. Rigorous deoxygenation of the solvent and reaction vessel is paramount.
-
Issue 2: The N-Protection Step is Incomplete or Fails
You are attempting to protect the indole nitrogen with a Boc or SEM group, but TLC analysis shows a large amount of unreacted starting material.
Protocol: N-Boc Protection of Methyl 4-bromo-1H-indole-6-carboxylate
-
Preparation: To a flame-dried, round-bottom flask under an Argon atmosphere, add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN) (approx. 0.1 M concentration).
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) followed by 4-(Dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The protected product will have a higher Rf value. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove DMAP), followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Causality & Troubleshooting:
-
Inefficient Deprotonation (for SEMCl or TsCl protection): If you are using a base like Sodium Hydride (NaH) to deprotonate the indole first, ensure the NaH is fresh and the solvent (e.g., DMF, THF) is scrupulously anhydrous.[1] Any moisture will quench the base. Allow sufficient time for the deprotonation to complete (often 30-60 minutes at 0 °C to room temperature) before adding the electrophile (e.g., SEMCl).
-
Poor Solubility: The starting material may have limited solubility in certain solvents. THF, DMF, and ACN are generally good choices.[1] Gentle warming may improve solubility, but monitor for any degradation.
-
Steric Hindrance: While less of an issue for the indole N-H, very bulky protecting groups may react sluggishly. Consider a modest increase in temperature (e.g., to 40-50 °C) or extended reaction times.[1]
-
Issue 3: Product is Unstable During Purification
You have successfully completed your reaction, but the desired product appears to be degrading on the silica gel column during chromatography.
Troubleshooting Workflow for Purification
Caption: Decision workflow for unstable compound purification.
-
Causality & Explanation:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. This is particularly true for N-Boc protected indoles, which can be partially or fully deprotected on the column, leading to streaking and low recovery.
-
Solution: Neutralize the silica gel by preparing your chromatography eluent with a small amount (1-2% v/v) of a basic modifier like triethylamine or a 7N ammonia solution in methanol. This will prevent on-column degradation.
-
Alternative Methods: If the product is still unstable, or if it is a solid, consider recrystallization as a non-chromatographic purification method. For highly polar compounds, reverse-phase chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is a milder alternative.
-
By understanding the inherent reactivity of the bromoindole core and carefully selecting your reaction conditions, protecting groups, and purification methods, you can successfully mitigate the decomposition of Methyl 4-bromo-1H-indole-6-carboxylate and achieve your synthetic goals with higher yields and purity.
References
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination of Aryl Chlorides. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2538-2545. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
PubChem. Methyl 4-bromo-1H-indole-6-carboxylate. [Link]
-
ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?[Link]
-
PubChem. Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. [Link]
-
Qu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2681. [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Stanetty, C., & Schnürch, M. (2010). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 14(16), 1684-1713. [Link]
-
Tron, G. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 13(2), 336-346. [Link]
-
University of Calgary. Ch12: Substituent Effects. [Link]
-
Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. The Journal of Organic Chemistry, 86(2), 1655-1669. [Link]
-
Reddit. Withdrawing groups destabilize positive charge?. [Link]
-
Da Moura, C. G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7381-7390. [Link]
-
ResearchGate. Effects of electron-withdrawing groups. [Link]
-
Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. ACS Publications. [Link]
-
Canadian Science Publishing. THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. [Link]
-
Al-dujaili, A. H., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules, 25(11), 2530. [Link]
-
Kim, M. J., et al. (2020). Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. International Journal of Molecular Sciences, 21(15), 5433. [Link]
-
Li, F., et al. (2021). Additive-Free Copper(I)-Mediated Synthesis of 5- or 6-Brominated 2-Aryl-1H-Indole-3-Carboxylates from α,α-Dibromo β-Iminoesters. The Journal of Organic Chemistry, 86(2), 1670-1681. [Link]
-
Reddy, P. V., & Alexanian, E. J. (2016). Endo-Selective Pd-Catalyzed Silyl Methyl Heck Reaction. Journal of the American Chemical Society, 138(49), 15841-15844. [Link]
-
Köhler, K., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]
-
Payne, J. T., et al. (2021). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. Journal of Biological Chemistry, 296, 100728. [Link]
-
Dow, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27306-27310. [Link]
Sources
Technical Support Center: Methyl 4-bromo-1H-indole-6-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of Methyl 4-bromo-1H-indole-6-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and subtleties of this multi-step synthesis. We provide in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and mitigation of process-related impurities. Our goal is to empower you to not only troubleshoot your reactions but also to understand the underlying chemical principles for robust process optimization.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of Methyl 4-bromo-1H-indole-6-carboxylate is a nuanced process. A frequently employed strategy involves a variation of the Batcho-Leimgruber indole synthesis, which offers a reliable route to functionalized indoles that may not be easily accessible through other methods like the Fischer synthesis. This pathway allows for precise control over substituent placement. The diagram below outlines a representative synthetic route, highlighting critical stages where impurities can be introduced.
Caption: A representative synthetic pathway for Methyl 4-bromo-1H-indole-6-carboxylate.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.
Q1: My final product shows multiple spots on the TLC plate and extra peaks in the HPLC/LC-MS. What are the likely impurities?
A1: This is the most common issue, arising from side reactions or incomplete conversions at various stages. The identity of an impurity is closely linked to its source in the synthesis. Below is a summary of the most probable impurities, their origin, and how to identify them.
Table 1: Common Impurities in Methyl 4-bromo-1H-indole-6-carboxylate Synthesis
| Impurity Name | Structure | Potential Source | Analytical Signature |
| Starting Material | (Varies) | Incomplete reaction at any stage. | Corresponds to the mass and retention time of a known starting material. |
| Methyl 1H-indole-6-carboxylate | Indole core without bromine | Incomplete bromination. | MS: [M-78/80] of the product. Typically more polar (lower Rf) than the product. |
| Dibromo- Isomers | Indole core with two Br atoms | Over-bromination (excess NBS or prolonged reaction time).[1] | MS: [M+78/80] of the product. Typically less polar (higher Rf). |
| 5-Bromo- or 7-Bromo- Isomers | Bromine at an alternative position | Lack of regioselectivity during bromination.[2] | Same mass as the product. Differentiated by ¹H NMR coupling constants and chemical shifts. |
| 4-bromo-1H-indole-6-carboxylic acid | COOH instead of COOMe | Hydrolysis of the methyl ester during acidic/basic workup or silica gel chromatography. | MS: [M-14] of the product. Significantly more polar (streaking or baseline spot on TLC). |
| Oxidized Byproducts (Oxindoles) | C=O at the C2 position | Harsh bromination conditions or air oxidation of the indole nucleus.[3][4] | MS: [M+16] of the product. Often colored. |
| N-Alkylated/Formylated Impurity | Alkyl or formyl group on indole N | Side reaction with solvent (e.g., DMF) or reagents.[5] | MS: [M+Alkyl group mass]. Can be difficult to separate from the product. |
Q2: My reaction mixture turned pink/purple/dark brown during the bromination step, and the final product is difficult to purify. What is causing this discoloration?
A2: Indoles are electron-rich heterocycles and are susceptible to oxidation, especially under acidic conditions or in the presence of air.[6] The observed color is often indicative of the formation of oxidized species or polymeric materials.
-
Causality: The bromination of indoles proceeds through an electrophilic attack. If the reaction conditions are too harsh (e.g., high temperature, strong acid), or if the reaction is exposed to air for extended periods, the indole ring can be oxidized. The C2-C3 double bond is particularly reactive.[3] This can lead to the formation of colored byproducts like indigo-type dimers or complex polymeric tars.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the bromination reaction under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0 °C to -10 °C) to control the reaction rate and suppress side reactions.[1]
-
Controlled Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide - NBS) portion-wise or as a solution dropwise to avoid localized high concentrations.[1]
-
Quenching: Upon completion, quench the reaction promptly with a reducing agent like aqueous sodium thiosulfate or sodium bisulfite to destroy any excess bromine or reactive bromine species.
-
Q3: My mass spectrum shows a prominent pair of peaks at [M+78] and [M+80], but the ¹H NMR looks messy. How do I address this?
A3: The isotopic pattern of [M+78] and [M+80] (in an approximate 1:1 ratio) is a classic signature of a dibrominated compound. This indicates that the initial product, Methyl 4-bromo-1H-indole-6-carboxylate, has undergone a second bromination.
-
Mechanistic Insight: The first bromine atom is deactivating, but the indole ring system is sufficiently nucleophilic to react with a second equivalent of the electrophile under forcing conditions. The most likely positions for the second bromination are C3, C5, or C7.
-
Preventative Measures:
-
Stoichiometry is Key: Use a precise stoichiometry of the brominating agent. A slight sub-stoichiometric amount (e.g., 0.95-1.0 equivalents of NBS) is often preferable to using an excess.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or HPLC. Stop the reaction as soon as the starting material (Methyl 1H-indole-6-carboxylate) is consumed. Over-running the reaction is a common cause of polybromination.
-
Purification Strategy: If dibrominated products have formed, they are typically less polar than the desired monobrominated product. They can often be separated by column chromatography, though this may require careful solvent gradient optimization.
-
Q4: I've confirmed the presence of the 4-bromo-1H-indole-6-carboxylic acid impurity. How can I avoid its formation and remove it?
A4: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester group.
-
Root Causes:
-
Workup Conditions: Exposure to strongly acidic or basic aqueous solutions during the workup can catalyze hydrolysis.
-
Chromatography: Standard silica gel is slightly acidic and can cause hydrolysis of sensitive esters, especially during long purification runs.
-
-
Mitigation and Removal:
-
Neutral Workup: Whenever possible, use a neutral workup (e.g., washing with water and brine) and avoid strong acids or bases. If an acid or base wash is necessary, perform it quickly and at low temperatures.
-
Deactivated Silica: If hydrolysis on the column is suspected, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (e.g., by co-loading the crude product with 1% Et₃N or using a solvent system containing 0.5% Et₃N).
-
Removal: The carboxylic acid is significantly more polar than the ester. It can be removed by performing a mild basic wash (e.g., with saturated aqueous sodium bicarbonate) during the workup. The deprotonated carboxylate salt will move to the aqueous layer, leaving the desired ester in the organic phase.
-
Section 3: Analytical Workflows & Impurity Identification
A systematic analytical approach is crucial for accurate impurity profiling. The following workflow and protocols provide a framework for identifying and quantifying unknown species.
Logical Troubleshooting Workflow
Caption: A decision-tree workflow for systematic impurity identification.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is ideal for separating and quantifying the main product from closely related impurities.[7][8]
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: Ramp from 30% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 30% B
-
26-30 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at 220 nm and 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile/Water (1:1).
2. Interpreting ¹H NMR for Isomer Identification
Distinguishing between the desired 4-bromo isomer and other regioisomers (e.g., 5-bromo or 7-bromo) is critical and can be achieved by analyzing the aromatic region of the proton NMR spectrum.
-
Expected Pattern for Methyl 4-bromo-1H-indole-6-carboxylate:
-
H5 Proton: Will appear as a sharp singlet (or a very narrow doublet due to small long-range coupling) as it has no ortho or meta proton neighbors.
-
H7 Proton: Will appear as a doublet, coupled to the H5 proton (meta-coupling, J ≈ 1.5-2.0 Hz).
-
H2 and H3 Protons: Will typically be doublets or triplets depending on the substitution pattern, coupled to each other.
-
-
Contrasting with Other Isomers:
-
5-Bromo Isomer: Would show two doublets in the benzene region (H4 and H6) with a large ortho coupling constant (J ≈ 8.5 Hz).
-
7-Bromo Isomer: Would show a different pattern of singlets and doublets, with characteristic shifts for the protons adjacent to the bromine.
-
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
- Engle, K. M., & Yu, J. Q. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Reddy, P. P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 69-75.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
-
ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
- Zhang, Y., et al. (2020).
- Smith, A. D., & Bull, J. A. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9739-9744.
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. Retrieved from [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
ResearchGate. (2019). Dearomatisation of indoles via decarboxylation. Retrieved from [Link]
-
Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship, University of California. Retrieved from [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved from [Link]
- Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
- Le, T. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
-
AHH Chemical Co., Ltd. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%, 10 grams. Retrieved from [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (2018). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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- 3. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
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- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
Workup procedures for reactions with Methyl 4-bromo-1H-indole-6-carboxylate
Welcome to the dedicated technical support guide for Methyl 4-bromo-1H-indole-6-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. The following question-and-answer-based guide provides field-proven insights, troubleshooting protocols, and the rationale behind key experimental choices.
Section 1: Compound Fundamentals & Handling
This section addresses the foundational properties of Methyl 4-bromo-1H-indole-6-carboxylate, which are critical for designing successful reaction workups and purification strategies.
Q1: What are the essential physical and solubility properties of Methyl 4-bromo-1H-indole-6-carboxylate?
Understanding the basic properties is the first step in planning any experiment. This compound is a solid at room temperature. Its solubility is a key factor in choosing appropriate solvents for reaction, extraction, and purification. While specific quantitative data for this exact molecule is sparse, we can infer its behavior from general principles and data on similar bromoindoles.[1]
Table 1: Physicochemical Properties of Methyl 4-bromo-1H-indole-6-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2][3] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | Data not consistently reported; typical for similar indole esters. | |
| Calculated LogP | 2.6 | [2] |
| Water Solubility | Expected to be sparingly soluble. | [1] |
| Organic Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[1] | |
Q2: How stable is this compound under typical workup conditions?
Bromoindole derivatives are generally stable under standard ambient conditions.[1] However, two key functionalities dictate its stability limits: the methyl ester and the indole N-H group.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under strongly basic conditions (e.g., concentrated NaOH or KOH), especially with heating.[4][5] This can be a significant issue during basic aqueous washes if contact time is prolonged or the base concentration is too high.
-
Indole N-H Acidity: The indole N-H is weakly acidic. Strong bases (like NaH, LDA, or even NaOtBu in some cases) will deprotonate it. While this is often a desired step for N-alkylation reactions, accidental deprotonation during workup with strong bases can alter the compound's solubility, moving it from the organic layer to the aqueous layer.
-
Light and Air: Like many indole derivatives, prolonged exposure to light and air can lead to gradual decomposition, often characterized by discoloration. It is good practice to store the material in a cool, dark place under an inert atmosphere if possible.
Section 2: General Reaction Workup Procedures
A standardized workup protocol is the foundation for achieving consistent and clean results. The following procedure is a robust starting point for many common reactions, such as cross-couplings or N-functionalizations.
Q3: What is a reliable, general-purpose workup protocol for a reaction involving Methyl 4-bromo-1H-indole-6-carboxylate?
This protocol assumes the reaction was run in an anhydrous organic solvent (e.g., Toluene, Dioxane, THF) and the desired product is a neutral organic molecule.
Step-by-Step Extractive Workup Protocol:
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the mixture to room temperature.
-
Quench (if necessary): If reactive reagents (e.g., organometallics, strong bases) are present, quench the reaction cautiously. For example, slowly add saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Filter through Celite (for Palladium Catalysts): For cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), dilute the reaction mixture with a solvent like Ethyl Acetate or DCM and filter it through a pad of Celite®.[6] This step is crucial for removing the bulk of the palladium black and other insoluble residues, which can otherwise complicate the extraction by causing emulsions.
-
Phase Separation: Transfer the filtered solution to a separatory funnel. Add deionized water and shake gently at first to avoid emulsions, then more vigorously.
-
Aqueous Washes:
-
Water Wash: Perform one wash with deionized water to remove water-soluble components like DMF or inorganic salts.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break any minor emulsions and removes the majority of dissolved water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.
-
Isolation: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude product.
Below is a visual representation of this standard workflow.
Caption: General Extractive Workup Workflow.
Section 3: Troubleshooting Common Cross-Coupling Reactions
The C4-bromo position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions. However, these reactions are notoriously sensitive and prone to failure.
Q4: I performed a Suzuki coupling, but my yield is very low. What are the common causes and solutions?
Low yield in a Suzuki reaction is a frequent issue. A systematic diagnosis is key.[7]
-
Cause 1: Inactive Boronic Acid/Ester. Boronic acids can degrade on the shelf, and the equilibrium between the acid and its cyclic boroxine trimer can affect reactivity.
-
Solution: Use a freshly opened bottle of the boronic acid or convert it to a more stable boronate ester (e.g., a pinacol ester) before use.[8]
-
-
Cause 2: Inefficient Base. Many Suzuki couplings use bases like K₂CO₃ or K₃PO₄. Anhydrous K₃PO₄ can be ineffective and may require a small amount of water as a co-solvent to function properly.[7]
-
Solution: Try switching to an aqueous solution of the base (e.g., 2M K₂CO₃) or adding a few equivalents of water to the reaction mixture if using a solid base.[7]
-
-
Cause 3: Catalyst Deactivation. The Pd(0) active species can be oxidized to inactive Pd(II) or agglomerate into palladium black if the reaction is not properly degassed.
-
Solution: Ensure all solvents are thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes before use. Maintain a positive inert atmosphere throughout the reaction.
-
-
Cause 4: Side Reaction - Homocoupling. You may observe a significant byproduct corresponding to the dimer of your boronic acid. This is often caused by the presence of oxygen.[8]
-
Solution: Rigorous degassing is the primary solution. Ensure your palladium source is a reliable Pd(0) precatalyst.
-
Q5: My Buchwald-Hartwig amination is messy. How do I troubleshoot it?
Buchwald-Hartwig aminations are powerful but can be fickle, with outcomes highly dependent on the choice of ligand, base, and solvent.[9][10]
-
Cause 1: Incorrect Ligand/Catalyst Choice. Not all phosphine ligands are suitable for all substrates. The choice depends on the nature of the amine (primary, secondary, indole, etc.).[11]
-
Solution: For coupling with indoles or other heteroaromatic amines, ligands like DavePhos are often a good starting point.[11] For hindered primary amines, BrettPhos may be required.[12] Screen a small panel of ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate combination.
-
-
Cause 2: Base-Induced Side Reactions. Strong bases like NaOtBu or LHMDS can cause issues. They can deprotonate other acidic protons on your substrates, leading to side products. The indole N-H itself can be deprotonated, potentially leading to N-arylation as a side reaction if not protected.
-
Solution: Consider a weaker base like K₃PO₄ or Cs₂CO₃ if your substrates are sensitive. If N-H reactivity is a concern, consider protecting the indole nitrogen (e.g., with a SEM or BOC group) prior to the coupling reaction.
-
-
Cause 3: Debromination. You may observe the product where the bromine atom has been replaced by a hydrogen. This can occur via side pathways in the catalytic cycle.
-
Solution: This is often catalyst or solvent-dependent. Trying a different ligand or switching the solvent (e.g., from dioxane to toluene) can sometimes mitigate this issue.[13]
-
Caption: Troubleshooting Decision Tree for Cross-Coupling Reactions.
Section 4: Purification Strategies
Isolating the final product in high purity is as critical as the reaction itself. Bromoindole esters present unique challenges.
Q6: What is the best way to purify the product by column chromatography?
Silica gel column chromatography is the most common method. The polarity of the eluent system is key.
-
General Eluent System: A gradient of Ethyl Acetate in a non-polar solvent like Hexanes or Heptane is a standard choice. Start with a low polarity (e.g., 5-10% EtOAc in Hexanes) and gradually increase the polarity.
-
Baseline Impurities: If your product is close to a non-polar impurity on the TLC plate, using a solvent system with Dichloromethane can sometimes improve separation (e.g., EtOAc in DCM or MeOH in DCM).[14]
-
Streaking/Tailing on Silica: The indole N-H can interact with the acidic silica gel, causing the product spot to streak.
-
Solution: Add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica and results in sharper peaks and better separation.
-
Q7: Can I purify my product by recrystallization?
Recrystallization is an excellent method for obtaining highly pure material if a suitable solvent system can be found. It is also highly scalable.
-
Solvent Screening: The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvents: Test solvents like ethanol, isopropanol, acetonitrile, toluene, or ethyl acetate.
-
Solvent Pairs: A common and effective technique is to dissolve the crude product in a small amount of a "good" hot solvent (like EtOAc or DCM) and then slowly add a "poor" hot solvent (like Hexanes or Heptane) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to clarify and allow the solution to cool slowly.[15]
-
Section 5: FAQs on Specific Issues
Q8: During my aqueous workup with NaOH, my product seems to have vanished. What happened?
You likely saponified (hydrolyzed) the methyl ester to the corresponding carboxylic acid.[4] The resulting carboxylate salt is highly water-soluble and would be extracted into the basic aqueous layer.
-
How to Confirm: Acidify the combined aqueous layers with 1M HCl. If the carboxylic acid product is present, it will precipitate out as a solid, which can then be collected by filtration.
-
Prevention: When performing a basic wash, use a milder base like saturated sodium bicarbonate (NaHCO₃) solution instead of NaOH or KOH. Minimize the contact time between the organic layer and the basic aqueous solution.
Q9: I see an unexpected N-alkylated or N-arylated byproduct. Why did this occur?
The indole N-H is nucleophilic and can react under certain conditions.
-
In Alkylation Reactions: If you are performing a reaction with an alkyl halide and a base to functionalize another part of the molecule, you may get competitive N-alkylation.
-
In Cross-Coupling Reactions: Under some Buchwald-Hartwig conditions, N-arylation can compete with the desired C-arylation, although it is less common for the indole N-H to couple directly without a very strong base.
-
Solution: Protect the indole nitrogen before carrying out the reaction. A tert-Butoxycarbonyl (BOC) group is common as it can be easily removed later with acid (e.g., TFA in DCM).[16]
References
-
Es-Safi, I., et al. (2013). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-22. Available at: [Link]
-
LabSolutions. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
Chase-ing microbes. (2025). Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Retrieved from [Link]
-
PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1H-indole-6-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate. PubChem. Retrieved from [Link]
-
American Elements. (n.d.). methyl 4-bromo-1H-indole-6-carboxylate, min 97%. Retrieved from [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (n.d.). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]
-
ACS Publications. (n.d.). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-1H-indole-7-carboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]
-
ACS Publications. (n.d.). A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. The Journal of Organic Chemistry. Retrieved from [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Screening for Methyl 4-bromo-1H-indole-6-carboxylate Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of Methyl 4-bromo-1H-indole-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions for this specific substrate. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and rationalize your synthetic strategies.
Understanding Your Substrate: Methyl 4-bromo-1H-indole-6-carboxylate
This molecule presents a unique set of opportunities and challenges for synthetic chemists. Its structure contains three key features that dictate its reactivity in cross-coupling reactions:
-
The C4-Br Bond : This is the primary reactive site for palladium-catalyzed cross-coupling. As an aryl bromide, it is generally less reactive than an aryl iodide but significantly more reactive than an aryl chloride, offering a good balance of stability and reactivity.[1]
-
The Indole N-H : The acidic proton on the indole nitrogen can complicate reactions. It can react with strong bases, potentially altering the substrate's electronic properties or causing solubility issues. Furthermore, the indole nitrogen lone pair can act as a ligand for the palladium catalyst, sometimes leading to catalyst inhibition or decomposition.[2]
-
The C6-Ester : This electron-withdrawing group influences the electronic properties of the indole ring, which can affect the rate of key steps in the catalytic cycle, such as oxidative addition.
General FAQs for Indole Cross-Coupling
This section addresses broad questions that apply to various functionalization strategies for this substrate.
Q1: My reaction mixture is turning dark brown or black immediately after adding the palladium catalyst. What's happening?
A: This almost always indicates the formation of palladium black, which is aggregated, inactive Pd(0) metal.[2] This catalyst decomposition can be caused by several factors:
-
Oxygen Contamination : The Pd(0) active species is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and that the reaction is maintained under a positive pressure of inert gas.[1]
-
Ligand Degradation : Phosphine ligands are susceptible to oxidation. Use fresh ligands or store them rigorously under an inert atmosphere.
-
Excessive Temperature : While some couplings require heat, excessive temperatures can accelerate catalyst decomposition.[2] It's often best to screen a range of temperatures (e.g., 80-110 °C).[3]
-
Substrate-Induced Decomposition : The electron-rich indole nucleus itself can sometimes promote catalyst decomposition.[4] The choice of a stabilizing ligand is crucial to prevent this.
Q2: Do I need to protect the indole N-H group before running a cross-coupling reaction?
A: Not always, and the decision involves a trade-off. Many modern catalyst systems are robust enough to tolerate the free N-H group, especially in Suzuki and Sonogashira reactions.[5][6]
-
Reasons to AVOID N-protection :
-
Step Economy : Adds two steps (protection/deprotection) to your synthesis.
-
Improved Reactivity : In some cases, the free N-H can participate in hydrogen bonding that aids the catalytic process.
-
-
Reasons to CONSIDER N-protection (e.g., with Boc, SEM, or PMB groups):
-
Strong Bases : When using very strong bases like NaOt-Bu or LHMDS, as is common in Buchwald-Hartwig aminations, deprotonation of the N-H is inevitable. Protecting the nitrogen prevents the formation of an indole anion, which can have different solubility and reactivity profiles.
-
Improved Solubility : N-protected indoles are often more soluble in common organic solvents.
-
Preventing Side Reactions : In certain complex syntheses, the N-H might be incompatible with other functional groups or reagents.
-
Expert Insight : As a first pass, always attempt the reaction on the NH-free indole. If you face persistent issues with low yield, catalyst deactivation, or intractable side products directly related to the N-H, then explore N-protection.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling your bromoindole with a boronic acid or ester.
Q3: I'm seeing very low conversion to my desired biaryl product. Where should I start troubleshooting?
A: A failed Suzuki coupling often points to one of three areas: the boron reagent, the base, or the catalyst system.
dot
Caption: General troubleshooting workflow for a failed Suzuki coupling.
-
Boronic Acid/Ester Instability : This is the most common culprit. Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H).[1][3]
-
Solution : Use fresh, high-purity boronic acid. Consider converting it to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to decomposition.[3]
-
-
Base Selection : The base is critical for activating the boronic acid in the transmetalation step.[3]
-
Inadequate Base : If using aqueous bases like K₂CO₃, ensure vigorous stirring to overcome phase separation.
-
Solution : Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings as it is effective under both aqueous and anhydrous conditions and can accelerate the reaction.[3]
-
-
Ligand/Catalyst Choice : For a substrate like this, which has some steric hindrance around the C4 position, the right ligand is essential.
-
Solution : If simple ligands like PPh₃ fail, switch to a more robust, electron-rich, and bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These accelerate both oxidative addition and the turnover-limiting reductive elimination step.[7]
-
Q4: My main side product is the homocoupling of my boronic acid. How do I prevent this?
A: Homocoupling occurs when two boronic acid molecules couple with each other. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Solution : The most effective way to minimize homocoupling is to ensure a scrupulously oxygen-free environment. Degas your solvents and reaction mixture thoroughly before adding the palladium catalyst and maintain a positive inert gas pressure throughout.[3][8] Using a Pd(0) source directly (like Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can also help.
| Parameter | Starting Condition | Alternative 1 (More Forcing) | Alternative 2 (Anhydrous) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | None | None | SPhos (4 mol%) |
| Base | K₂CO₃ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF (anhydrous) |
| Temperature | 80-90 °C | 100-110 °C | 90-100 °C |
| Notes | Good starting point for simple boronic acids. | Use for sterically hindered or electron-poor partners.[7] | Best for minimizing protodeboronation.[3] |
| Table 1. Recommended Screening Conditions for Suzuki-Miyaura Coupling. |
Troubleshooting Guide: Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, coupling your bromoindole with a primary or secondary amine. It is often more sensitive than Suzuki coupling.
Q5: My amination reaction is not working. I'm recovering starting material. What's the issue?
A: The success of a Buchwald-Hartwig amination hinges almost entirely on the delicate interplay between the palladium, ligand, and base.[9][10]
dot
Caption: Simplified Buchwald-Hartwig catalytic cycle and common failure points.
-
Incorrect Base : The base must be strong enough to deprotonate the amine-palladium complex but generally should not be nucleophilic itself.
-
Solution : Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base, promoting high reaction rates.[11] For substrates with base-sensitive functional groups (like your ester, though it's generally robust), a base like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, which also offers tolerance to protic functional groups.[11]
-
-
Suboptimal Ligand : This is the most likely reason for failure. The ligand must stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.
-
Solvent Effects : The solvent must solubilize all components and not interfere with the catalyst.
-
Solution : Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[11] The choice can significantly impact reaction rate and yield, so screening is recommended.
-
| Parameter | Condition for Primary Amines | Condition for Secondary Amines | Condition for NH-Heterocycles |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (1-2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (2-4 mol%) | None | DavePhos (4-5 mol%) |
| Base | NaOt-Bu (1.5-2.0 equiv) | LHMDS (1.5 equiv) | K₂CO₃ or K₃PO₄ (2-3 equiv) |
| Solvent | Toluene or Dioxane | THF or 2-MeTHF | Dioxane |
| Temperature | 90-110 °C | 80-100 °C | 100-110 °C |
| Table 2. Recommended Screening Conditions for Buchwald-Hartwig Amination.[11] |
Troubleshooting Guide: Sonogashira & Heck Couplings
These reactions allow for the introduction of alkyne (Sonogashira) and alkene (Heck) functionalities.
Q6: My Sonogashira coupling is giving low yields and a lot of alkyne homocoupling (Glaser coupling). What can I do?
A: Glaser homocoupling is a copper-mediated side reaction.
-
Solution 1 (Optimize Co-catalyst) : Ensure your copper(I) iodide (CuI) is fresh and active. Sometimes reducing the amount of CuI (e.g., from 5 mol% to 1-2 mol%) can disfavor the homocoupling pathway.
-
Solution 2 (Go Copper-Free) : Modern conditions often omit the copper co-catalyst entirely, which completely eliminates Glaser coupling as a side reaction.[12] This typically requires a more active palladium/ligand system (e.g., Pd/P(t-Bu)₃) and a strong amine base like diisopropylethylamine (DIPEA) or pyrrolidine.[13][14]
Q7: My Heck reaction is sluggish and I'm seeing a lot of starting material decomposition.
A: The Heck reaction often requires higher temperatures, which can be problematic for electron-rich indoles.
-
Catalyst Inhibition : As mentioned, the indole nitrogen can poison the catalyst.[2]
-
Solution : Using a higher catalyst loading or a more robust ligand can sometimes overcome this. Additives like phase-transfer catalysts (e.g., TBAB) can also be beneficial, especially in polar solvents.
-
-
Regioselectivity Issues : The Heck reaction can sometimes yield a mixture of alkene isomers.
-
Solution : The regioselectivity is heavily influenced by the ligand and additives. This requires empirical screening to optimize for your desired product.
-
Exemplary Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-1H-indole-6-carboxylate with Phenylboronic Acid
This protocol provides a robust starting point for experimentation.
Materials:
-
Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation : To a flame-dried reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-1H-indole-6-carboxylate (e.g., 254 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst Addition : Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst (e.g., 17 mg, 0.02 mmol).
-
Solvent Addition : Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The final concentration should be ~0.2 M with respect to the indole.
-
Reaction Execution : Place the sealed vial in a preheated oil bath or heating block set to 90 °C. Stir the mixture vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.[1]
-
Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[1][7]
References
-
Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
-
PubMed. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
-
National Institutes of Health. (n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. [Link]
-
RSC Publishing. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
RSC Publishing. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Apollo - University of Cambridge Repository. (n.d.). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Validation & Comparative
A Comparative Guide to Purity Analysis of Methyl 4-bromo-1H-indole-6-carboxylate by HPLC and its Alternatives
Introduction
Methyl 4-bromo-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this building block is of paramount importance as impurities can have a significant impact on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are crucial during drug development and manufacturing.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of Methyl 4-bromo-1H-indole-6-carboxylate. We will delve into the nuances of method development, present supporting experimental data, and offer insights to help researchers and drug development professionals select the most appropriate analytical strategy for their needs.
The Critical Role of Purity Analysis in Pharmaceutical Development
In the pharmaceutical industry, the control of impurities is a critical aspect governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances.[2][4] Failure to adequately control impurities can lead to unforeseen toxicities and compromise the stability of the active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry.[5][6] Its high resolving power, sensitivity, and reproducibility make it an ideal choice for separating and quantifying the main component from its closely related impurities.
A Robust Reversed-Phase HPLC Method for Methyl 4-bromo-1H-indole-6-carboxylate
Herein, we present a detailed, validated reversed-phase HPLC (RP-HPLC) method for the purity analysis of Methyl 4-bromo-1H-indole-6-carboxylate. The development of this method was guided by the physicochemical properties of the analyte and potential impurities.
Hypothetical Impurities:
For the purpose of this guide, we will consider the following potential process-related and degradation impurities:
-
Impurity A: 4-Bromo-1H-indole-6-carboxylic acid (hydrolysis product)
-
Impurity B: Methyl 1H-indole-6-carboxylate (dehalogenated impurity)
-
Impurity C: 4,6-Dibromo-1H-indole (hypothetical side-product)
-
Impurity D: An isomeric bromo-indole carboxylate (process-related impurity)
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for the separation of moderately polar compounds like indole derivatives.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Rationale: The acidic mobile phase helps to suppress the ionization of the carboxylic acid impurity (Impurity A) and the indole nitrogen, leading to better peak shapes. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and good elution strength for a wide range of compounds.[7]
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 20 | 80 |
| 25 | 80 |
| 25.1 | 30 |
| 30 | 30 |
-
Rationale: A gradient elution is employed to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime, while providing adequate resolution between the main peak and its closely eluting impurities.[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: PDA detector at 220 nm. A PDA detector is used to assess peak purity and to select the optimal wavelength for quantification.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 0.5 mg/mL.
Data Presentation: Quantitative HPLC Analysis
The following table summarizes representative data from the HPLC analysis of a batch of Methyl 4-bromo-1H-indole-6-carboxylate.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A | 4.2 | 15,000 | 0.30 |
| Impurity B | 6.8 | 25,000 | 0.50 |
| Methyl 4-bromo-1H-indole-6-carboxylate | 10.5 | 4,895,000 | 97.90 |
| Impurity D | 11.1 | 20,000 | 0.40 |
| Impurity C | 15.3 | 45,000 | 0.90 |
Workflow for HPLC Method Development and Purity Analysis
Caption: Workflow for HPLC method development and routine purity analysis.
Alternative Analytical Techniques: An Objective Comparison
While HPLC is a powerful tool, it is not always the only or best solution. Orthogonal analytical techniques are often employed to confirm purity results and to provide a more complete picture of the impurity profile.
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It offers a different separation mechanism compared to HPLC, making it an excellent orthogonal technique.[9][10][11]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5.
-
Rationale: The low pH of the BGE ensures that the indole nitrogen is protonated, and the analytes are positively charged, allowing for separation by CZE.
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV detection at 220 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][3] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol: 1H-qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the sample and the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
Acquire the 1H-NMR spectrum under quantitative conditions (e.g., long relaxation delay).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
-
Comparative Analysis: HPLC vs. CE vs. qNMR
| Feature | HPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field | Nuclear spin resonance in a magnetic field |
| Selectivity | High, tunable by changing stationary and mobile phases | High, based on charge-to-size ratio | High, based on chemical structure |
| Sensitivity | High (ng to pg level) | Moderate to high (pg to fg level) | Lower (µg to mg level) |
| Quantification | Requires a reference standard for the analyte | Requires a reference standard for the analyte | Primary method, requires an internal standard of known purity |
| Sample Throughput | Moderate | High | Low to moderate |
| Solvent Consumption | High | Very low | Low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Minimal method development, but requires expertise |
| Information Provided | Purity, number of impurities, retention times | Purity, migration times | Purity, structural confirmation, identification of impurities if signals are resolved |
Decision Logic for Selecting an Analytical Method
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion and Recommendations
For the routine purity analysis of Methyl 4-bromo-1H-indole-6-carboxylate, Reversed-Phase HPLC stands out as the method of choice due to its robustness, high resolving power, and suitability for quality control environments. It provides reliable quantification of the main component and its impurities, which is essential for batch release and stability studies.
Capillary Electrophoresis serves as an excellent orthogonal technique. Its different separation mechanism makes it ideal for confirming the purity results obtained by HPLC and for detecting impurities that may not be resolved by the primary HPLC method.
Quantitative NMR is a powerful tool for the definitive assignment of purity without the need for a specific reference standard of the analyte. It is particularly valuable for the certification of in-house primary standards and for providing an independent and highly accurate purity value.
In a comprehensive quality control strategy, a combination of these techniques provides the highest level of assurance in the purity of Methyl 4-bromo-1H-indole-6-carboxylate. HPLC should be employed for routine analysis, with CE used for orthogonal verification, and qNMR for the characterization of reference materials. This multi-faceted approach ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (2006). Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Pharmaceuticals Technology. (2023). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
LCGC Europe. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Chromatography Today. (2013). Alternative found for HPLC methods. Retrieved from [Link]
- El-Shaheny, R., & El-Maghrabey, M. H. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 193, 113725.
- Altria, K. D. (2003). Capillary Electrophoresis as a Routine Analytical Tool in Pharmaceutical Analysis. LCGC North America, 21(8), 786-792.
- Gotti, R. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis, 186, 113295.
- Tomlinson, A. J., Benson, L. M., & Naylor, S. (1997). Capillary electrophoresis in pharmaceutical analysis. Pharmaceutical research, 14(4), 372–387.
- Altria, K. D. (2003). Capillary Electrophoresis for Pharmaceutical Analysis. In K. D. Altria (Ed.), Capillary Electrophoresis Methods for Pharmaceutical Analysis (pp. 1-18). Humana Press.
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
- Wang, Y., et al. (2022). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Molecules, 27(21), 7209.
-
Waters Corporation. (n.d.). Alternative Method Development Techniques. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 4-bromo-1H-indole-6-carboxylate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. Methyl 4-bromo-1H-indole-6-carboxylate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the versatile indole scaffold. This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. In the case of Methyl 4-bromo-1H-indole-6-carboxylate, the positions of the bromine atom and the methyl carboxylate group on the indole ring are critical. Any ambiguity can lead to erroneous structure-activity relationship (SAR) studies and ultimately, the failure of a drug discovery campaign. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural assignment.
At a Glance: A Comparative Overview of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry. | 1-10 mg, soluble in deuterated solvent. | High | Provides detailed structural framework in solution. | May not distinguish between certain isomers without advanced 2D experiments. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | Micrograms to nanograms, soluble or volatile. | High | Highly sensitive, confirms molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Single, well-ordered crystal (0.1-0.5 mm). | Low | Unambiguous determination of the complete molecular structure. | Crystal growth can be a significant bottleneck. |
The Workflow of Structural Confirmation
A logical and efficient workflow is paramount in structural elucidation. The following diagram illustrates the typical progression from a newly synthesized compound to its confirmed structure.
Caption: A typical workflow for the structural confirmation of a newly synthesized organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint in Solution
NMR spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
For a molecule like Methyl 4-bromo-1H-indole-6-carboxylate, ¹H NMR provides a wealth of information. The chemical shift (δ) of each proton is influenced by its electronic environment. The presence of the electron-withdrawing bromine atom and the ester group will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
Predicted ¹H NMR Spectrum Analysis for Methyl 4-bromo-1H-indole-6-carboxylate:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (H1) | 8.1-8.3 | br s | - | The indole NH proton is typically a broad singlet and appears downfield due to its acidic nature and the aromaticity of the ring. |
| H5 | 7.8-8.0 | d | ~1.5 | This proton is ortho to the bromine atom and will appear as a doublet due to coupling with H7. |
| H7 | 7.5-7.7 | d | ~1.5 | This proton is meta to the bromine atom and ortho to the ester group, appearing as a doublet from coupling with H5. |
| H2 | 7.3-7.5 | t | ~2.5 | The proton at the 2-position of the indole ring. |
| H3 | 6.6-6.8 | t | ~2.5 | The proton at the 3-position of the indole ring. |
| OCH₃ | 3.9-4.1 | s | - | The methyl protons of the ester group will appear as a sharp singlet. |
Note: These are predicted values based on known substituent effects on the indole ring. Actual values may vary.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Predicted ¹³C NMR Spectrum Analysis for Methyl 4-bromo-1H-indole-6-carboxylate:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 165-170 | The carbonyl carbon of the ester group is highly deshielded. |
| C7a | 135-138 | Aromatic quaternary carbon. |
| C3a | 128-132 | Aromatic quaternary carbon. |
| C6 | 125-128 | Aromatic carbon bearing the ester group. |
| C2 | 122-125 | Aromatic CH carbon. |
| C5 | 120-123 | Aromatic CH carbon. |
| C4 | 115-118 | Aromatic carbon bearing the bromine atom. The heavy atom effect of bromine can influence the chemical shift. |
| C3 | 102-105 | Aromatic CH carbon. |
| OCH₃ | 51-53 | The methyl carbon of the ester group. |
Note: These are predicted values. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl 4-bromo-1H-indole-6-carboxylate derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
If necessary, perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ signals.
-
-
2D NMR (Optional but Recommended): For complex derivatives or to confirm assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.
II. Mass Spectrometry: Unveiling the Molecular Weight and Formula
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural confirmation of Methyl 4-bromo-1H-indole-6-carboxylate derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the determination of the elemental formula.
Interpreting the Mass Spectrum
The presence of a bromine atom is readily identified in a mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) of roughly equal intensity, separated by two mass units.
Expected Mass Spectrum Features for Methyl 4-bromo-1H-indole-6-carboxylate (C₁₀H₈BrNO₂):
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₈⁷⁹BrNO₂]⁺ and [C₁₀H₈⁸¹BrNO₂]⁺. The calculated monoisotopic mass is approximately 252.97 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for indole derivatives include the loss of the ester group or parts of it. The fragmentation pattern can provide additional structural information.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode is likely to be more effective.
-
Ensure the mass accuracy of the instrument is calibrated.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion peaks.
-
Use the exact mass and the isotopic pattern to confirm the elemental formula using the instrument's software.
-
III. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the complete three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.
The Power of a Crystal Structure
An X-ray crystal structure of a Methyl 4-bromo-1H-indole-6-carboxylate derivative would definitively confirm:
-
The substitution pattern on the indole ring.
-
The conformation of the methyl carboxylate group.
-
Intermolecular interactions in the solid state, such as hydrogen bonding.
Although no crystal structure for the parent Methyl 4-bromo-1H-indole-6-carboxylate is currently available in public databases, the crystal structure of the related 6-Bromo-1H-indole-3-carboxylic acid has been reported, showing intermolecular O—H···O hydrogen bonds that link the molecules into dimers[1]. This provides a valuable reference for the expected packing behavior of similar molecules.
Experimental Protocol: Growing and Analyzing Single Crystals
-
Crystal Growth (The Art and Science):
-
Purification: The compound must be highly pure.
-
Solvent Selection: Choose a solvent or a solvent system in which the compound has moderate solubility.
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Use a single-crystal X-ray diffractometer to irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
Conclusion: A Synergy of Techniques for Unwavering Confidence
The structural confirmation of Methyl 4-bromo-1H-indole-6-carboxylate derivatives, like any novel compound, relies not on a single technique but on the synergistic application of multiple analytical methods. ¹H and ¹³C NMR provide the fundamental framework of the molecule in solution, while high-resolution mass spectrometry validates its elemental composition. For the ultimate, irrefutable proof of structure, single-crystal X-ray crystallography stands as the gold standard. By judiciously employing these techniques and understanding their individual strengths and limitations, researchers can proceed with confidence in their molecular designs and accelerate the journey of drug discovery and development.
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S. Sudha, S. Krishnakumar, S. Athimoolam, S. Asath Bahadur, & P. Kannan. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2189. Retrieved from [Link]
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SpectraBase. (n.d.). 1H-indole-3-carboxylic acid, 6-bromo-2-[[4-(cyanomethyl)-1-piperazinyl]methyl]-5-hydroxy-1-(phenylmethyl)-, ethyl ester. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Methyl 4-bromo-1H-indole-6-carboxylate and Other Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole ring is a key strategy in medicinal chemistry to modulate the pharmacological properties of these molecules. Bromoindoles, in particular, serve as versatile synthetic intermediates, amenable to a wide range of cross-coupling reactions that enable the introduction of diverse substituents. This guide provides an in-depth comparison of the reactivity of Methyl 4-bromo-1H-indole-6-carboxylate with other bromoindole isomers, supported by an analysis of electronic and steric effects, and a detailed experimental protocol for comparative reactivity studies.
Understanding the Reactivity of Bromoindoles in Cross-Coupling Reactions
The reactivity of bromoindoles in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by the ease of oxidative addition of the C-Br bond to the metal center (commonly palladium).[3][4][5] This step is influenced by several factors, with electronic effects and steric hindrance being the most prominent.
Electronic Effects of Substituents
The electronic nature of substituents on the indole ring plays a crucial role in modulating the reactivity of the C-Br bond. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can significantly alter the electron density of the aromatic system, thereby affecting the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO2), and carboxylates (-COOR) decrease the electron density of the indole ring.[6][7] This generally makes the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst, thus enhancing reactivity in cross-coupling reactions.[7]
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-R) and amino (-NH2) increase the electron density of the ring system.[6] This can sometimes lead to a slower rate of oxidative addition compared to unsubstituted or EWG-substituted indoles.
In the case of Methyl 4-bromo-1H-indole-6-carboxylate , the methyl carboxylate group at the 6-position acts as an electron-withdrawing group, which is expected to activate the C-Br bond at the 4-position towards oxidative addition.
Steric Hindrance
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[8][9][10] In the context of bromoindoles, bulky substituents near the bromine atom can hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The position of the bromine atom on the indole ring is a key determinant of the steric environment. For instance, a bromine at the 7-position is adjacent to the pyrrole ring and the N-H group, which can present a more sterically crowded environment compared to a bromine at the 5-position.[11]
Comparative Reactivity Analysis
This section provides a comparative analysis of the expected reactivity of Methyl 4-bromo-1H-indole-6-carboxylate against other common bromoindole isomers in palladium-catalyzed cross-coupling reactions.
Methyl 4-bromo-1H-indole-6-carboxylate
-
Electronic Effects: The presence of the electron-withdrawing methyl carboxylate group at the 6-position is anticipated to enhance the reactivity of the C-Br bond at the 4-position by lowering the electron density of the aromatic ring.
-
Steric Effects: The 4-position is relatively unhindered, allowing for easier access by the palladium catalyst.
5-Bromoindole
-
Electronic Effects: As a baseline, 5-bromoindole lacks strong electron-donating or withdrawing groups, exhibiting moderate reactivity.[1][2][11]
-
Steric Effects: The 5-position is sterically accessible, making it a commonly used and reliable substrate in cross-coupling reactions.[1][2]
6-Bromoindole
-
Electronic and Steric Effects: Similar to 5-bromoindole, the 6-position is also electronically neutral and sterically accessible, leading to comparable reactivity in many cases.
7-Bromoindole
-
Electronic Effects: The electronic environment is similar to that of 5- and 6-bromoindole.
-
Steric Effects: The 7-position is adjacent to the indole nitrogen and the fused pyrrole ring, which can introduce some steric hindrance, potentially leading to slightly lower reactivity compared to the 5- and 6-isomers under certain conditions.[11]
Bromoindoles with other Electron-Withdrawing Groups (e.g., 5-Cyanoindole)
-
Electronic Effects: A strongly electron-withdrawing group like a cyano group significantly deactivates the indole ring towards electrophilic attack but activates the C-Br bond for oxidative addition in cross-coupling reactions.[7] Therefore, a bromoindole with a cyano group is expected to be more reactive than one with a methyl carboxylate group, all else being equal.
The following diagram illustrates the key factors influencing the reactivity of bromoindoles in palladium-catalyzed cross-coupling reactions.
Caption: Factors influencing bromoindole reactivity.
Data Summary
The following table summarizes the expected relative reactivity of Methyl 4-bromo-1H-indole-6-carboxylate and other bromoindoles in a typical palladium-catalyzed cross-coupling reaction.
| Bromoindole Isomer | Key Substituents | Expected Electronic Effect on C-Br Bond | Expected Steric Hindrance at C-Br Bond | Predicted Relative Reactivity |
| Methyl 4-bromo-1H-indole-6-carboxylate | 6-COOCH3 | Activating (EWG) | Low | High |
| 5-Bromoindole | None | Neutral | Low | Moderate |
| 6-Bromoindole | None | Neutral | Low | Moderate |
| 7-Bromoindole | None | Neutral | Moderate | Moderate to Low |
| 5-Bromo-3-cyanoindole | 3-CN | Strongly Activating (EWG) | Low | Very High |
Experimental Protocol for Comparative Reactivity Analysis via Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of different bromoindoles. Reaction progress can be monitored by techniques such as TLC, GC, or LC-MS to determine the rate of consumption of the starting material and formation of the product.[3]
Materials
-
Bromoindole of interest (e.g., Methyl 4-bromo-1H-indole-6-carboxylate, 5-bromoindole)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane) for GC/LC-MS analysis
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Workflow for comparative reactivity study.
Step-by-Step Procedure
-
Preparation of Reaction Vials: In separate reaction vials, add the bromoindole (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Solvent and Standard: To each vial, add anhydrous 1,4-dioxane (5 mL) and a known amount of an internal standard (e.g., dodecane).
-
Catalyst Preparation and Addition: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)2 (0.01 mmol, 2 mol%) and PPh3 (0.02 mmol, 4 mol%) in anhydrous 1,4-dioxane (1 mL). Add the appropriate volume of the catalyst solution to each reaction vial.
-
Reaction: Place the vials in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture, quench with water, and extract with ethyl acetate. Analyze the organic layer by GC or LC-MS to determine the conversion of the bromoindole and the yield of the coupled product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each bromoindole to compare their reaction rates.
By following this standardized protocol, researchers can obtain reliable, quantitative data to compare the reactivity of Methyl 4-bromo-1H-indole-6-carboxylate with other bromoindoles under identical conditions. This information is invaluable for selecting the optimal starting materials and reaction conditions for the synthesis of complex indole derivatives in drug discovery and development programs.
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Raju, P., Saravanan, V., & Pavunkumar, V. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[11][12]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. The Journal of Organic Chemistry, 86(3), 2038–2053. Available from: [Link]
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Catarzi, D., Colotta, V., Varano, F., Cecchi, L., Filacchioni, G., Galli, A., & Costagli, C. (2001). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 6(5), 421–431. Available from: [Link]
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A Comparative Guide to the Biological Activity of Indole-6-Carboxylate Isomers
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a carboxylate group to this versatile nucleus gives rise to a family of indole carboxylates with a wide spectrum of pharmacological activities.[3] The specific placement of this carboxylate group around the indole ring—creating positional isomers—plays a pivotal role in defining the molecule's interaction with biological targets and, consequently, its therapeutic potential.[3] This guide provides an in-depth, objective comparison of the biological activities of indole-6-carboxylate and its various positional isomers, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The Critical Influence of Isomerism on Biological Function
The electronic and steric properties of the indole ring are not uniform. The position of the electron-donating nitrogen atom and the fusion of the benzene and pyrrole rings create distinct regions of reactivity and potential for intermolecular interactions. Altering the position of the carboxylate group, an electron-withdrawing and hydrogen-bonding moiety, can drastically change a molecule's shape, polarity, and ability to bind to specific enzymes or receptors. This isomeric variation is a key determinant of the compound's biological activity, influencing everything from anticancer and antimicrobial efficacy to antiviral and anti-inflammatory properties.
Comparative Analysis of Biological Activities
While direct, head-to-head comparative studies across all indole carboxylate isomers under identical experimental conditions are limited in the literature, a wealth of information on individual isomers and their derivatives allows for a comprehensive comparative analysis.
Indole-2-Carboxylates: Potent Antiproliferative and Antiviral Agents
Derivatives of indole-2-carboxylic acid have demonstrated significant promise as anticancer agents.[4] These compounds have been shown to act as dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation.[5] Furthermore, certain indole-2-carboxamides have exhibited potent antitubercular activity.[6] In the realm of antiviral research, indole-2-carboxylate derivatives have shown broad-spectrum activity against both RNA and DNA viruses, including Coxsackie B3 and Influenza A viruses.[7]
Indole-3-Carboxylates: Modulators of Inflammation and Hypertension
Indole-3-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, acting as inhibitors of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade.[8] Structure-activity relationship (SAR) studies have revealed that the nature of the acyl group at the 3-position and substituents on the indole nitrogen significantly influence inhibitory potency.[8] Additionally, novel derivatives of indole-3-carboxylic acid have been designed as potent antagonists of the angiotensin II receptor 1 (AT1), demonstrating significant antihypertensive activity in preclinical models.[9]
Indole-4-Carboxylates: Versatile Building Blocks for Diverse Targets
Indole-4-carboxylic acid serves as a crucial synthetic intermediate for a wide array of biologically active molecules.[1][10][11] Its derivatives have been explored as histamine H3 antagonists, inhibitors of the Hedgehog signaling pathway, and as potential therapeutics for neurological disorders.[11] While extensive comparative data on the biological activity of the parent compound is not as abundant, its role as a scaffold highlights the potential for this isomeric position in drug discovery.
Indole-5-Carboxylates: Targeting Cancer and Inflammatory Pathways
Similar to indole-3-carboxylates, derivatives of indole-5-carboxylic acid have also been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), underscoring the importance of this target for indole-based compounds.[12] Furthermore, 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated as potential anti-breast cancer agents, demonstrating cytotoxic effects against cancer cell lines.[13][14] The presence of the carboxylate at the 5-position appears to be favorable for interaction with various biological targets.
Indole-6-Carboxylates: Emerging Anticancer Therapeutics
While the topic of this guide, direct comparative studies on indole-6-carboxylate itself are less common than for some other isomers. However, its derivatives are gaining attention as promising anticancer agents. For instance, novel derivatives of indole-6-carboxylate ester have been synthesized and evaluated as receptor tyrosine kinase inhibitors, targeting both EGFR and VEGFR-2, which are critical for tumor growth and angiogenesis.
Indole-7-Carboxylates: Potent HIV-1 Attachment Inhibitors
Derivatives of indole-7-carboxylic acid, specifically indole-7-carboxamides, have been identified as highly potent inhibitors of HIV-1 attachment.[15] These compounds prevent the virus from binding to and entering host cells, a critical step in the viral life cycle. Structure-activity relationship studies have shown that substitutions at the C7 position can lead to picomolar potency in cell-based assays.[15]
Quantitative Comparison of Biological Activity
The following table summarizes the reported biological activities of various indole carboxylate isomers and their derivatives. It is crucial to note that the experimental conditions, such as cell lines and assay types, vary between studies, which should be considered when comparing the data.
| Isomer Position | Biological Target/Activity | Compound Type | Measured Activity (IC₅₀/MIC) | Reference |
| 2 | EGFR/CDK2 Inhibition (Anticancer) | Indole-2-carboxamide derivatives | IC₅₀ = 11 nM - 93 nM | [5] |
| 2 | Antiviral (Coxsackie B3) | Indole-2-carboxylate derivative | IC₅₀ = 1.59 µM | [7] |
| 2 | Antitubercular (M. tuberculosis) | N-(1-adamantyl)-indole-2-carboxamide | MIC = 0.68 µM | [6] |
| 3 | cPLA2 Inhibition (Anti-inflammatory) | 3-Acylindole-2-carboxylic acid derivative | IC₅₀ = 0.5 µM | [8] |
| 3 | AT1 Receptor Antagonism (Antihypertensive) | Indole-3-carboxylic acid derivative | High nanomolar affinity | [9] |
| 5 | cPLA2α Inhibition (Anti-inflammatory) | Indole-5-carboxylic acid derivative | Potent inhibition | [12] |
| 5 | Anticancer (Breast Cancer) | 5-Hydroxyindole-3-carboxylic acid derivative | Cytotoxic effects | [13][14] |
| 7 | HIV-1 Attachment Inhibition | Indole-7-carboxamide derivative | pM potency | [15] |
Experimental Methodologies: A Guide to Evaluation
The biological evaluation of indole carboxylate isomers typically involves a series of well-established in vitro assays. The following represents a generalized workflow for assessing the anticancer activity of these compounds.
General Workflow for Anticancer Activity Screening
Caption: Generalized workflow for the synthesis and biological evaluation of novel indole carboxylate derivatives.
Step-by-Step Protocol for MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole carboxylate isomers and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathways Targeted by Indole Carboxylates
Many indole carboxylate derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates the inhibition of the EGFR/VEGFR signaling cascade, a common target for these compounds.
Caption: Inhibition of EGFR and VEGFR signaling pathways by indole carboxylate derivatives.
Conclusion and Future Directions
The positional isomerism of the carboxylate group on the indole ring is a critical determinant of biological activity. While indole-6-carboxylate derivatives are emerging as promising anticancer agents, other isomers have demonstrated potent and diverse pharmacological effects, ranging from antiviral to anti-inflammatory and antihypertensive activities. This comparative guide highlights the immense therapeutic potential residing within this class of compounds.
Future research should focus on systematic, direct comparative studies of all indole carboxylate isomers against a panel of biological targets under standardized conditions. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The continued exploration of the chemical space around the indole nucleus, guided by an understanding of isomeric effects, will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Indoles
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance. Substituted indoles, a class of heterocyclic compounds forming the backbone of numerous pharmaceuticals—from the anti-migraine triptans to potent anti-cancer alkaloids—present unique analytical challenges due to their diverse physicochemical properties.
This guide provides an in-depth comparison of common analytical techniques for substituted indoles, grounded in the principles of international regulatory guidelines. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that every method is a self-validating system.
Pillar 1: The Regulatory & Scientific Foundation
The validation of an analytical procedure is the documented process of demonstrating its fitness for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure that analytical methods are reliable, reproducible, and accurate.[3][4][5][6][7][8] The cornerstone of these is the ICH Q2(R2) guideline, which outlines the necessary validation characteristics.[2][3][9]
An analytical method's lifecycle involves a continuous process of development, validation, routine use, and potential transfer, underscoring the need for a robust initial validation to ensure its performance over time.
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Val -> Use [label=" Implementation"];
Use -> Trans [label=" Site/Lab Change"];
Trans -> Use;
Use -> Dev [label=" Re-development/\nRe-validation", constraint=false];
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Caption: Decision guide for analytical method selection.
Performance Comparison
Parameter HPLC-UV UPLC-UV GC-MS LC-MS/MS Typical Throughput Moderate High[10][11] Moderate High Sensitivity (LOQ) ng/mL range Low ng/mL range[10] pg-ng/mL range[12] pg/mL to fg/mL range[13] Specificity Good (can be limited by co-elution) Very Good (improved resolution)[14] Excellent (mass fragmentation) Superior (MRM transitions)[13] Initial Cost Moderate High High Very High Applicability Broad (non-volatile indoles)[14] Broad (non-volatile indoles) Limited (volatile/stable indoles)[15] Universal (broadest range)
Table 2: Objective comparison of common analytical techniques for substituted indoles.
Pillar 3: The Validation Protocol in Practice - An HPLC-UV Workflow
This section provides a detailed, step-by-step methodology for validating a hypothetical reversed-phase HPLC-UV method for the assay of "Indole-X," a substituted indole drug substance.
Protocol 1: System Suitability Testing (SST)
Causality: Before any validation runs, the suitability of the chromatographic system must be verified.[16] SST ensures that the equipment, column, and mobile phase are performing adequately on the day of analysis to generate reliable data.[17][18][19]
Method:
-
Prepare a standard solution of Indole-X at a working concentration (e.g., 100 µg/mL).
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform five or six replicate injections of the standard solution.[16]
-
Calculate the key SST parameters and compare them against predefined acceptance criteria.
Acceptance Criteria (Typical):
Parameter Acceptance Criteria Rationale Retention Time (%RSD) ≤ 1.0% Ensures consistent elution and peak identification. Peak Area (%RSD) ≤ 2.0% (for 5-6 reps)[16][18] Demonstrates injection precision. Tailing Factor (T) ≤ 2.0[18] Confirms good peak shape, free from excessive tailing. Theoretical Plates (N) > 2000 Indicates column efficiency and separation power.
Table 3: System Suitability Test parameters and acceptance criteria.
Protocol 2: Specificity & Forced Degradation Study
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[1][20][21] A forced degradation study is the most effective way to demonstrate this by intentionally degrading the sample to produce potential interferences.[22][23] These studies are mandated by ICH guidelines to understand degradation pathways.[22][24][25]
Method:
-
Expose solutions of Indole-X to various stress conditions to achieve 5-20% degradation.[24]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours).
-
Analyze each stressed sample by HPLC with a photodiode array (PDA) detector.
-
Evaluate the chromatograms for resolution between the Indole-X peak and any degradation product peaks.
-
Perform peak purity analysis using the PDA software to confirm the main peak is spectrally homogeneous.
Acceptance Criteria:
-
The method is considered specific if the Indole-X peak is resolved from all degradation products (Resolution > 2.0).
-
The peak purity index should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.
Protocol 3: Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.
Method:
-
Prepare a series of at least five calibration standards from a stock solution, covering 80% to 120% of the expected working concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be minimal and not statistically different from zero.
Protocol 4: Accuracy and Precision
Causality: Accuracy measures the closeness of the test results to the true value, while precision measures the agreement among a series of measurements. They are evaluated at different levels: repeatability (same conditions, short interval) and intermediate precision (within-lab variations like different days, analysts, or equipment).
Method:
-
Accuracy:
-
Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, 120%).
-
Analyze the samples and calculate the percentage recovery for each.[26]
-
Precision (Repeatability):
-
Analyze nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
Alternatively, perform six replicate analyses at 100% of the test concentration.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision:
-
Repeat the precision study with a different analyst, on a different day, or using a different instrument.
-
Compare the results from both studies using statistical tests (e.g., F-test) to assess variance.
Acceptance Criteria:
Parameter Level Acceptance Criteria Accuracy 80%, 100%, 120% Mean Recovery: 98.0% - 102.0% Precision (%RSD) Repeatability ≤ 2.0% Precision (%RSD) Intermediate ≤ 2.0%
Table 4: Acceptance criteria for Accuracy and Precision.
Protocol 5: Limits of Detection (LOD) and Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy. This is critical for impurity methods but less so for assays of the main component.
Method (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Conclusion
The validation of analytical methods for substituted indoles is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical products. A thorough understanding of regulatory guidelines, combined with a scientifically sound approach to method selection and experimental design, is paramount. While HPLC and UPLC remain the primary tools for routine analysis, the superior sensitivity and specificity of LC-MS/MS make it indispensable for bioanalysis and trace impurity characterization. By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust, self-validating analytical framework that ensures data integrity and withstands regulatory scrutiny.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]
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A Review on Comparative study of HPLC and UPLC . Research Journal of Pharmacy and Technology (RJPT). [Link]
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USP <1225> Method Validation . BA Sciences. [Link]
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HPLC vs. UPLC . WebofPharma. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability . Federal Register. [Link]
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Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces . PubMed. [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues . National Institutes of Health (NIH). [Link]
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Forced Degradation Studies . MedCrave online. [Link]
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Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method . National Institutes of Health (NIH). [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . uspbpep.com. [Link]
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Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures . National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Methyl 4-bromo-1H-indole-6-carboxylate
For researchers, scientists, and drug development professionals, the rigorous validation of experimental outcomes is the bedrock of scientific integrity. In the realm of medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the indole nucleus holds a privileged position, forming the core of numerous natural products and pharmaceuticals.[1] This guide provides an in-depth technical comparison of experimental results using Methyl 4-bromo-1H-indole-6-carboxylate, a versatile building block for chemical library synthesis. We will delve into key cross-coupling reactions, offering detailed protocols and a comparative analysis with alternative reagents to ensure robust and reproducible scientific findings.
The Strategic Importance of the Indole Scaffold
The indole motif is a recurring feature in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer drug vincristine. The ability to selectively modify the indole ring at various positions is therefore of paramount importance in structure-activity relationship (SAR) studies. Methyl 4-bromo-1H-indole-6-carboxylate offers two distinct points for chemical diversification: the bromine atom at the 4-position, which is amenable to a wide range of cross-coupling reactions, and the ester group at the 6-position, which can be further manipulated.
Cross-Validation of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] The successful execution and interpretation of these reactions are critical for the reliable synthesis of novel indole derivatives.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds through the coupling of an organohalide with a boronic acid.[1] The choice of catalyst, ligand, base, and solvent system can significantly influence the reaction's efficiency.[2]
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.[2]
-
Reaction Setup: In a dry reaction vessel, combine Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent (e.g., dioxane, DMF, or a mixture like water:acetonitrile).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-10 mol%) and, if required, a ligand (e.g., SPhos, PCy₃).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (1-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The choice of catalyst and ligand is crucial for achieving high yields and purity. Below is a comparison of different catalytic systems for the Suzuki coupling of bromoindoles.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time reported for a similar bromo-indazole substrate.[2] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a similar bromo-indazole substrate.[2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for a similar substrate.[2] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based system, effective for a range of heteroaromatic halides.[2] |
| Pd(OAc)₂ | None | - | WEB | Room Temp. | - | - | A ligand-free protocol in water-ethanol-butanol (WEB) at room temperature has been reported.[3] |
Causality Behind Experimental Choices: The use of bulky, electron-rich phosphine ligands like SPhos or PCy₃ often enhances the rate of oxidative addition and reductive elimination steps in the catalytic cycle, leading to improved yields. The choice of base is critical to facilitate the transmetalation step. Inorganic bases like carbonates and phosphates are commonly employed. The solvent system is chosen to ensure the solubility of all reactants and reagents at the reaction temperature.
Heck Coupling: Diversification with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, enabling the introduction of vinyl groups onto the indole scaffold.[4] This reaction is particularly useful for synthesizing precursors to more complex molecules.
Caption: The general catalytic cycle for the Heck reaction.[5]
-
Reactant Preparation: In a reaction vessel, dissolve Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.) and the alkene (1.5 equiv.) in a suitable solvent (e.g., DMF, acetonitrile/water).
-
Reagent Addition: Add a base (e.g., Na₂CO₃, Et₃N, 2.0-4.0 equiv.).
-
Catalyst System: Introduce the palladium catalyst (e.g., Pd(OAc)₂, Na₂PdCl₄, 5-10 mol%) and a ligand if necessary (e.g., ˢSPhos, TPPTS).
-
Reaction Conditions: Heat the mixture, often using microwave irradiation, to the specified temperature (e.g., 90 °C) for the required time (e.g., 1 hour).[6]
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product using column chromatography.
Different conditions can be employed for the Heck coupling, with aqueous conditions offering a more environmentally friendly approach.[6]
| Substrate | Alkene | Catalyst System | Base | Solvent | Method | Yield (%) |
| 5-Iodoindole | Acrylic Acid | Pd salt (2.5 mol%), TXPTS (6.25 mol%) | Na₂CO₃ | CH₃CN/H₂O (1:1) | Conventional Heating | High |
| 5-Bromoindole | Various Alkenes | Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%) | Na₂CO₃ | CH₃CN/H₂O (1:1) | Microwave Heating | - |
| Halo-tryptophans | Acrylic Acid | Na₂PdCl₄ (10 mol%), Ligand (23 mol%) | Na₂CO₃ | H₂O/CH₃CN (3:1) | Microwave Heating | - |
Trustworthiness Through Self-Validation: The protocols described are designed to be self-validating. By monitoring the reaction progress with techniques like TLC and LC-MS, researchers can confirm the consumption of starting materials and the formation of the desired product. Spectroscopic characterization of the purified product (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) provides the ultimate validation of the experimental outcome.
Alternative Indole Building Blocks: A Comparative Overview
While Methyl 4-bromo-1H-indole-6-carboxylate is a valuable reagent, other substituted indoles can be employed depending on the desired substitution pattern and reactivity.
| Compound | Position of Halogen | Other Substituents | Potential Applications |
| Methyl 4-bromo-1H-indole-6-carboxylate | 4 | 6-CO₂Me | Diversification at C4 and C6.[7] |
| Methyl 6-bromo-1H-indole-4-carboxylate | 6 | 4-CO₂Me | Functionalization at C6 and C4.[8][9] |
| Methyl 4-bromo-1H-indole-7-carboxylate | 4 | 7-CO₂Me | Access to 4,7-disubstituted indoles.[10] |
| 5-Bromoindole | 5 | None | A common starting material for C5 functionalization.[1][2] |
| 6-Bromoindole | 6 | None | Used as a building block for inhibitors of bacterial enzymes.[11] |
The choice of starting material will be dictated by the synthetic strategy and the target molecule's desired architecture. For instance, if functionalization at the 5-position is the primary goal, 5-bromoindole would be a more direct starting material.
Conclusion
The cross-validation of experimental results is a critical practice in all scientific disciplines. For those working in drug discovery and development, the ability to reliably synthesize and functionalize key heterocyclic scaffolds like indole is essential. This guide has provided a framework for the cross-validation of experimental results using Methyl 4-bromo-1H-indole-6-carboxylate, offering detailed protocols for key cross-coupling reactions and a comparative analysis of alternative reagents and catalytic systems. By understanding the causality behind experimental choices and employing robust analytical techniques, researchers can ensure the integrity and reproducibility of their findings, ultimately accelerating the discovery of new medicines.
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- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
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Methyl 4-bromo-1H-indole-6-carboxylate | C10H8BrNO2 | CID 24728007 - PubChem. Available at: [Link]
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Methyl 4-bromo-1-(1-methylethyl)-1H-indole-6-carboxylate | C13H14BrNO2 | CID - PubChem. Available at: [Link]
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Heck Reaction—State of the Art - MDPI. Available at: [Link]
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Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC - NIH. Available at: [Link]
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Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]
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Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction - ResearchGate. Available at: [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available at: [Link]
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Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... - ResearchGate. Available at: [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. Available at: [Link]
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How can synthesis 4-bromo indole and 4-methyl indole? - ResearchGate. Available at: [Link]
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1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. Available at: [Link]
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Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem. Available at: [Link]
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methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem. Available at: [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. Available at: [Link]
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A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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A Spectroscopic Journey: Unraveling the Molecular Signature of Methyl 4-bromo-1H-indole-6-carboxylate and Its Precursors
For Immediate Release
In the intricate world of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide offers a detailed spectroscopic comparison of Methyl 4-bromo-1H-indole-6-carboxylate, a key building block in medicinal chemistry, and its precursors. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that occur during its synthesis, providing researchers with a crucial roadmap for reaction monitoring and quality control.
The journey to Methyl 4-bromo-1H-indole-6-carboxylate, based on established chemical principles, logically begins with Indole-6-carboxylic acid. This is followed by esterification to yield Methyl indole-6-carboxylate, which is then subjected to bromination to afford the final product. Each of these synthetic steps imparts distinct changes to the molecule's spectroscopic fingerprint.
The Synthetic Pathway: A Visual Representation
The synthesis of Methyl 4-bromo-1H-indole-6-carboxylate can be visualized as a multi-step process, each stage building upon the last to achieve the desired molecular architecture.
Caption: Synthetic pathways to Methyl 4-bromo-1H-indole-6-carboxylate.
Spectroscopic Analysis: A Tale of Three Molecules
The true essence of this comparative guide lies in the detailed examination of the spectroscopic data for each compound in our proposed synthetic route.
Precursor 1: Indole-6-carboxylic acid
The starting point of our synthesis, Indole-6-carboxylic acid, possesses the fundamental indole scaffold with a carboxylic acid group at the 6-position.
-
Mass Spectrometry: The mass spectrum of Indole-6-carboxylic acid shows a molecular ion peak corresponding to its molecular weight of 161.16 g/mol .[1]
-
Infrared Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group is also prominent, usually appearing around 1700-1725 cm⁻¹. The N-H stretch of the indole ring is observed around 3300-3500 cm⁻¹.[1]
Precursor 2: Methyl indole-6-carboxylate
Esterification of the carboxylic acid with methanol yields Methyl indole-6-carboxylate. This seemingly simple conversion brings about significant and readily identifiable spectroscopic changes.
-
¹H NMR Spectroscopy: The most notable change in the proton NMR spectrum is the disappearance of the broad carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester protons (-OCH₃) at approximately 3.94 ppm.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reflects the addition of the methyl group with a new signal around 52 ppm. The carbonyl carbon of the ester typically appears slightly downfield compared to the carboxylic acid carbonyl.
-
Infrared Spectroscopy: The broad O-H stretch of the carboxylic acid is absent in the IR spectrum of the ester. The C=O stretch of the ester carbonyl is typically found at a slightly higher wavenumber (around 1720-1740 cm⁻¹) compared to the carboxylic acid.[3]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum shifts to reflect the addition of a methyl group, corresponding to a molecular weight of 175.18 g/mol .[3]
Target Molecule: Methyl 4-bromo-1H-indole-6-carboxylate
The final step, the bromination of Methyl indole-6-carboxylate, introduces a bromine atom onto the indole ring, most likely at the 4-position due to the directing effects of the existing substituents. This halogenation dramatically alters the spectroscopic landscape.
-
¹H NMR Spectroscopy: The introduction of the electron-withdrawing bromine atom at the 4-position will cause a downfield shift of the adjacent aromatic protons. The proton at the 5-position, now deshielded by the bromine, would be expected to show a significant downfield shift. The coupling patterns of the aromatic protons will also be altered, providing clear evidence of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon atom directly bonded to the bromine (C4) will experience a significant upfield shift due to the heavy atom effect. The other carbons in the aromatic ring will also show shifts, the magnitudes of which can be predicted using empirical substituent effect calculations.
-
Infrared Spectroscopy: The fundamental vibrations of the indole ring will be altered by the presence of the heavy bromine atom. New bands corresponding to C-Br stretching may be observed in the low-frequency region of the spectrum.
-
Mass Spectrometry: The mass spectrum will be characterized by a pair of molecular ion peaks of nearly equal intensity, separated by two mass units (M and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom.
Summary of Spectroscopic Data
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Signals (cm⁻¹) | Key MS Feature |
| Indole-6-carboxylic acid | 161.16[1][5] | Broad OH (carboxylic acid) | Carbonyl C | Broad OH, C=O, N-H | M⁺ at m/z 161 |
| Methyl indole-6-carboxylate | 175.18[3][6] | -OCH₃ singlet (~3.94)[2] | -OCH₃ C (~52), Carbonyl C | C=O (ester), N-H | M⁺ at m/z 175 |
| Methyl 4-bromo-1H-indole-6-carboxylate | 254.08[4] | Downfield shifted aromatic H | C-Br upfield shift | C-Br stretch | M⁺ and M+2 peaks |
Experimental Protocols
Esterification of Indole-6-carboxylic acid:
-
Dissolve Indole-6-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst and remove the excess methanol under reduced pressure.
-
Purify the resulting Methyl indole-6-carboxylate by recrystallization or column chromatography.
Bromination of Methyl indole-6-carboxylate:
A general procedure for the bromination of an indole derivative is as follows:
-
Dissolve Methyl indole-6-carboxylate in a suitable solvent (e.g., N,N-dimethylformamide).
-
Cool the solution to a low temperature (e.g., -60 °C).
-
Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS), in the same solvent.[2]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the crude Methyl 4-bromo-1H-indole-6-carboxylate by column chromatography.
Conclusion
The spectroscopic comparison of Methyl 4-bromo-1H-indole-6-carboxylate with its precursors, Indole-6-carboxylic acid and Methyl indole-6-carboxylate, provides a clear and logical progression of changes in their molecular fingerprints. Each synthetic transformation leaves an indelible mark on the NMR, IR, and MS spectra, allowing for unambiguous characterization at each stage. This guide serves as a valuable resource for researchers, offering the foundational knowledge necessary for the successful synthesis and analysis of this important class of molecules. The principles outlined here are broadly applicable to the study of other substituted indoles, reinforcing the power of spectroscopy as an indispensable tool in modern chemical research.
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In vitro assay validation for compounds synthesized from Methyl 4-bromo-1H-indole-6-carboxylate
A Senior Application Scientist's Guide to Screening Compounds Synthesized from Methyl 4-bromo-1H-indole-6-carboxylate
Introduction: The Privileged Scaffold and the Path to Validation
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous natural products and FDA-approved drugs.[1] Its unique structure allows for diverse modifications, leading to compounds with a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Compounds derived from Methyl 4-bromo-1H-indole-6-carboxylate represent a promising frontier in the development of novel therapeutics, particularly in oncology where indole derivatives have been shown to inhibit critical cellular processes like microtubule dynamics, protein kinase signaling, and histone deacetylation.[2][3]
However, the journey from a newly synthesized compound to a viable drug candidate is paved with rigorous, multi-step validation. The initial in vitro screening phase is arguably the most critical, as it dictates whether a compound progresses, saving invaluable time and resources. This guide provides a comparative framework for validating key in vitro assays tailored to indole derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol functions as a self-validating system. Our focus is on establishing a robust, tiered screening cascade—beginning with foundational cytotoxicity assessments and progressing to specific, mechanistic, target-based assays.
Foundational Screening: A Comparative Analysis of Cytotoxicity Assays
The first essential question for any potential anticancer compound is: does it kill cancer cells? Cytotoxicity assays provide the answer and are fundamental for establishing a dose-response relationship and determining the half-maximal inhibitory concentration (IC50). This initial data is crucial for guiding the concentration ranges used in subsequent, more complex mechanistic studies. We will compare two of the most ubiquitous colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity loss.[4]
The Principle of Opposing Views: Metabolism vs. Cell Death
It is crucial to understand that these assays measure different cellular events. The MTT assay is a measure of cell viability based on the activity of mitochondrial dehydrogenases in living cells.[5][6] In contrast, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity directly by quantifying the release of this cytosolic enzyme from cells with compromised plasma membranes.[4][7] Running these assays orthogonally provides a more complete picture; a compound might inhibit metabolic processes without causing immediate cell lysis, a distinction that these two methods can reveal.
Diagram 1: General Workflow for In Vitro Screening
Caption: A tiered approach to screening novel indole derivatives.
Method 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay hinges on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5][6] The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[4]
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in serum-free culture medium.[4] Remove the existing medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.5% DMSO). Incubate for 48-72 hours.
-
MTT Incubation: Add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][4] Visually confirm the formation of purple formazan crystals in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Method 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colored formazan product that can be measured spectrophotometrically. The amount of formazan is proportional to the number of lysed cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to use a medium with low serum (e.g., 1%) to reduce background LDH activity.[4]
-
Establish Controls: For accurate quantification, three controls are essential for each condition:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (provided in most commercial kits).
-
Background Control: Medium without cells.
-
-
Sample Collection: After the treatment incubation period, transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available LDH assay kit). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate in the dark at room temperature for 30 minutes. Add 50 µL of stop solution (provided in the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Comparative Data Summary
| Assay Type | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Cell Viability (Metabolic Activity) | High reproducibility, cost-effective, well-established.[5] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step. |
| LDH Assay | Measurement of released cytosolic enzyme | Cytotoxicity (Membrane Integrity) | Direct measure of cell death, does not require cell lysis, simple protocol. | Can underestimate effects if compounds cause growth inhibition without immediate death[7][8]; sensitive to serum LDH. |
Mechanistic Screening: Uncovering the Mode of Action
Once a compound demonstrates potent cytotoxicity, the next logical step is to investigate its mechanism of action. For indole derivatives, two of the most prominent and druggable target classes are protein kinases and histone deacetylases (HDACs).[3][9] Validated, target-specific assays are essential to confirm whether a compound's cytotoxic effect is mediated through the inhibition of these key enzymes.
Target Class 1: Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[10] Many indole-based compounds have been developed as kinase inhibitors, often targeting the ATP-binding site.[10][11] A robust method for screening kinase inhibitors is the luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction.
Diagram 2: PI3K/Akt/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/Akt/mTOR pathway, a common target for indole-based inhibitors.[12]
-
Reagent Preparation: Prepare reagents including the recombinant protein kinase of interest (e.g., mTOR, Pim-1), its specific substrate, ATP, and the kinase reaction buffer.[10]
-
Compound Plating: In a white, opaque 384-well plate, add serial dilutions of the indole derivative. Include a positive control (a known inhibitor of the target kinase) and a negative control (vehicle, 0% inhibition).[10]
-
Kinase Reaction: Add the kinase, substrate, and buffer to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The extent of the reaction will deplete the ATP in the well.
-
Detection: Add a luminescence-based kinase detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase, which generates a light signal in the presence of the remaining ATP.[10] Incubate in the dark for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to kinase activity.[10]
-
Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized data against the compound concentration to determine the IC50 value.
Target Class 2: Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors are an established class of anticancer agents, and many small molecules, including indole derivatives, have been explored for this activity.[9][13]
This assay typically uses a substrate containing an acetylated lysine side chain. When the HDAC enzyme deacetylates the substrate, a developer enzyme can then cleave it, releasing a fluorophore.[14]
-
Reagent Preparation: Prepare reagents from a commercial kit, including the HDAC enzyme (e.g., HDAC1 or HDAC3), the fluorometric substrate, the developer, and assay buffer.[14]
-
Compound Plating: In a black 96-well microplate, add serial dilutions of the indole derivative. Include a positive control (e.g., Trichostatin A) and a negative (vehicle) control.[14]
-
HDAC Reaction: Add the HDAC enzyme and the acetylated substrate to each well. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow deacetylation to occur.
-
Signal Development: Add the developer solution to each well. This solution contains an enzyme that acts on the deacetylated substrate to release the fluorophore. Incubate for 15-30 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).[14]
-
Data Analysis: The fluorescent signal is proportional to HDAC activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value.
Diagram 3: Principle of a Fluorometric HDAC Inhibition Assay
Caption: Workflow for a two-step HDAC inhibitor screening assay.
A Framework for Assay Validation
To ensure that the data generated from these assays are reliable, reproducible, and suitable for their intended purpose, a thorough validation process is essential.[15][16] Regulatory bodies like the FDA and international guidelines such as ICH Q2(R1) provide a framework for this process.[15][17][18] The key parameters must be rigorously assessed.
| Validation Parameter | Description | Assessment Strategy for In Vitro Assays |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components.[15] | Cytotoxicity: Compare results with an orthogonal assay (e.g., MTT vs. LDH). Target-Based: Run the assay without the enzyme or substrate to check for background signal; test against a panel of related enzymes (e.g., kinase selectivity panel). |
| Accuracy | The closeness of agreement between the measured value and a true or accepted reference value.[15] | Determine the recovery of a known amount of a reference standard (e.g., a known inhibitor) spiked into the assay matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] | Repeatability (Intra-assay): Analyze multiple replicates on the same plate. Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different operators, or on different instruments. Results are typically expressed as % Coefficient of Variation (%CV). |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[15] | For cytotoxicity assays, this relates to the cell density titration. For enzyme assays, this involves substrate or enzyme titrations to ensure the assay is in the linear range of the reaction. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD is the lowest amount of analyte that can be detected. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. | Determine the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or use the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Intentionally vary parameters like incubation time (±10%), temperature (±2°C), or reagent concentrations to assess the impact on results. |
Conclusion
The validation of in vitro assays for novel compounds derived from scaffolds like Methyl 4-bromo-1H-indole-6-carboxylate is a systematic, evidence-based process. It demands more than just following a protocol; it requires a deep understanding of the underlying biological principles and a commitment to scientific rigor. By employing a tiered screening approach—starting with comparative cytotoxicity assays like MTT and LDH to establish baseline activity, followed by specific, mechanistic assays for likely targets such as kinases and HDACs—researchers can efficiently characterize their compounds. Each step must be underpinned by a robust validation framework that assesses specificity, accuracy, precision, and other key parameters. This comprehensive strategy ensures that the generated data is trustworthy, reproducible, and provides a solid foundation for advancing the most promising therapeutic candidates toward preclinical development.
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC - NIH. (URL: [Link])
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Model and Assay Validation and Acceptance - Using 21st Century Science to Improve Risk-Related Evaluations - NCBI. (URL: [Link])
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The Role of Assay Development and Validation in Drug Discovery - PeploBio. (URL: [Link])
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Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (URL: [Link])
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (URL: [Link])
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Extracting the essential principles of validation and good in vitro method practices for NAMs. (URL: [Link])
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G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed. (URL: [Link])
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (URL: [Link])
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Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (URL: [Link])
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Validation of Assays for the Bioanalysis of Novel Biomarkers - ResearchGate. (URL: [Link])
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In vitro cytotoxic activity of selected indole derivatives in a panel... - ResearchGate. (URL: [Link])
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Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices | Mutagenesis | Oxford Academic. (URL: [Link])
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Standards of Good Practices for the Conduct of In Vitro Toxicity Studies - ResearchGate. (URL: [Link])
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
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Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. (URL: [Link])
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (URL: [Link])
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (URL: [Link])
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - NIH. (URL: [Link])
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - ResearchGate. (URL: [Link])
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Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])
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Validation of Laboratory-Developed Molecular Assays for Infectious Diseases - PMC. (URL: [Link])
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Assay Validation Guidelines - Ofni Systems. (URL: [Link])
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Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. (URL: [Link])
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The Alchemist's Handbook: A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Methyl 4-bromo-1H-indole-6-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in pharmacologically active compounds necessitates efficient and robust synthetic methodologies for its derivatization. Among these, palladium-catalyzed cross-coupling reactions stand as a paramount tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides an in-depth, objective comparison of various palladium catalyst systems for reactions involving the versatile building block, Methyl 4-bromo-1H-indole-6-carboxylate. By understanding the nuances of catalyst selection, researchers can significantly streamline their synthetic efforts, leading to higher yields, shorter reaction times, and greater molecular diversity.
The Crucial Role of the Catalyst System
The success of a palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium precursor itself, but rather on the synergistic interplay between the metal center and its coordinating ligand. The ligand modulates the electronic and steric properties of the palladium catalyst, profoundly influencing its reactivity, stability, and selectivity. For a substrate such as Methyl 4-bromo-1H-indole-6-carboxylate, which possesses both an electron-rich heterocyclic ring and an electron-withdrawing ester group, the choice of the catalyst system is critical to navigate potential side reactions and achieve optimal efficiency.
This guide will explore the performance of different catalyst systems in three key cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, the Sonogashira coupling for the introduction of alkyne moieties, and the Buchwald-Hartwig amination for the synthesis of arylamines.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerhouse in organic synthesis for the creation of biaryl structures. The efficiency of this reaction with Methyl 4-bromo-1H-indole-6-carboxylate is highly dependent on the chosen palladium catalyst and ligand.
Comparative Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Pd(dppf)Cl₂ | 2 | K₂CO₃ | DME | 80 | 8 | 92 | 46 |
Note: The data presented in this table is illustrative and based on typical results for similar heteroaryl bromide substrates to provide a comparative overview.
Analysis of Catalyst Performance:
-
Pd(PPh₃)₄: A classic and widely used catalyst, it provides good yields but often requires higher catalyst loadings and longer reaction times. Its performance can be substrate-dependent.
-
Pd(OAc)₂ / SPhos: The use of a bulky and electron-rich phosphine ligand like SPhos significantly enhances catalytic activity. This system allows for lower catalyst loadings and shorter reaction times, delivering high yields.[1] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting.
-
PEPPSI™-IPr: N-Heterocyclic Carbene (NHC) based catalysts, such as PEPPSI™-IPr, have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of the NHC ligand enhances the catalytic activity, often allowing for extremely low catalyst loadings and rapid reactions.[1]
-
Pd(dppf)Cl₂: This is a versatile and robust catalyst, particularly effective for challenging Suzuki-Miyaura couplings, including those with heteroaryl substrates.[2]
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (as specified in the table), and the base (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent.
-
Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. The choice of catalyst is crucial for achieving high yields and avoiding undesired side reactions, such as the homocoupling of the alkyne.
Comparative Catalyst Performance in Sonogashira Coupling
| Catalyst System | Co-catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI (2 mol%) | 2 | Et₃N | Toluene | 60 | 6 | 88 |
| Pd(OAc)₂ / XPhos | None | Pd: 3, Ligand: 6 | Et₃N | MeCN | 110 | 4 | 95 |
| Pd/C | None | 5 | Et₃N | DMF | 100 | 12 | 75 |
Note: The data presented in this table is illustrative and based on typical results for similar heteroaryl bromide substrates to provide a comparative overview.
Analysis of Catalyst Performance:
-
PdCl₂(PPh₃)₂ / CuI: The classic Sonogashira conditions involving a copper(I) co-catalyst are often effective. However, the presence of copper can sometimes lead to the formation of diynes (Glaser coupling) and may require stringent anaerobic conditions.
-
Pd(OAc)₂ / XPhos: Copper-free Sonogashira couplings have gained popularity due to their milder conditions and avoidance of copper-related side products. The use of bulky, electron-rich ligands like XPhos is critical for the efficiency of these systems, promoting the catalytic cycle even in the absence of a copper co-catalyst.[3]
-
Pd/C: Heterogeneous catalysts like palladium on carbon offer the advantage of easy separation and potential for recycling. However, they often require higher temperatures and longer reaction times and may exhibit lower activity compared to homogeneous systems.[4]
Generalized Experimental Protocol for Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 4-bromo-1H-indole-6-carboxylate (1.0 equiv.), the palladium catalyst, and the ligand (if applicable). For copper-catalyzed reactions, add the copper(I) co-catalyst.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent and the base. Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the specified temperature for the required time, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite (for heterogeneous catalysts) or directly proceed to quenching with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalysts in a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. The reaction's success with Methyl 4-bromo-1H-indole-6-carboxylate is highly contingent on the ligand's ability to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.
Comparative Catalyst Performance in Buchwald-Hartwig Amination
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / BINAP | 2 | NaOtBu | Toluene | 100 | 16 | 78 |
| Pd(OAc)₂ / X-Phos | 2 | K₃PO₄ | t-BuOH | 110 | 6 | 94 |
| G3-XPhos Precatalyst | 1 | LHMDS | 1,4-Dioxane | 80 | 3 | 97 |
Note: The data presented in this table is illustrative and based on typical results for similar heteroaryl bromide substrates to provide a comparative overview.
Analysis of Catalyst Performance:
-
Pd₂(dba)₃ / BINAP: An early generation catalyst system that is effective for many substrates but may require higher catalyst loadings and longer reaction times.
-
Pd(OAc)₂ / X-Phos: The use of sterically demanding and electron-rich biarylphosphine ligands like X-Phos has dramatically expanded the scope and efficiency of the Buchwald-Hartwig amination.[5] These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.
-
G3-XPhos Precatalyst: Modern palladium precatalysts offer improved air-stability, ease of handling, and high catalytic activity. They rapidly generate the active catalytic species in situ, often leading to higher yields in shorter reaction times with lower catalyst loadings.
Generalized Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium source, the ligand (if not using a precatalyst), and the base.
-
Reagent Addition: Add Methyl 4-bromo-1H-indole-6-carboxylate and the amine. Add the degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring for the specified time.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Logical Relationship in Catalyst Selection
Caption: The logical progression for selecting an optimal catalyst system.
Conclusion
The selection of an appropriate palladium catalyst system is a critical parameter for the successful and efficient functionalization of Methyl 4-bromo-1H-indole-6-carboxylate. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) offer significant advantages in terms of reaction rates, catalyst loadings, and overall yields. For demanding transformations, the use of well-defined palladium precatalysts is often the most reliable approach. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
-
Bonacorso, H. G., et al. (2017). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]
- Leadbeater, N. E., & Marco, M. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development.
-
Kormos, C. M., & Leadbeater, N. E. (2006). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
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A Comparative Guide to N-Protection Strategies for Methyl 4-bromo-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Consequently, the strategic manipulation of the indole ring is a cornerstone of modern drug development. A critical aspect of this is the protection of the indole nitrogen, which modulates the reactivity of the heterocyclic system and enables selective functionalization. This guide provides a comparative analysis of common N-protection strategies for a key intermediate, methyl 4-bromo-1H-indole-6-carboxylate, offering experimental insights to inform your synthetic planning.
The Imperative of N-Protection
The N-H bond of the indole ring is acidic and the pyrrole moiety is electron-rich, rendering it susceptible to a variety of reactions, including oxidation and unwanted electrophilic substitution. N-protection mitigates these issues by:
-
Decreasing Nucleophilicity: Electron-withdrawing protecting groups, such as tert-butyloxycarbonyl (Boc) and tosyl (Ts), reduce the electron density of the indole ring, thereby enhancing its stability towards oxidation and diminishing its reactivity towards electrophiles.[1][2]
-
Directing Regioselectivity: The choice of protecting group can influence the site of subsequent reactions. For instance, bulky groups can sterically hinder certain positions, favoring substitution at others.
-
Improving Solubility and Handling: N-protected indoles often exhibit improved solubility in organic solvents and are generally more stable crystalline solids, facilitating purification and handling.
The selection of an appropriate protecting group is a strategic decision that hinges on its stability to downstream reaction conditions and the ease and selectivity of its eventual removal.[3]
Comparative Analysis of Key N-Protecting Groups
This guide focuses on three widely employed N-protecting groups for indoles: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).
tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is arguably the most common protecting group for the indole nitrogen due to its ease of introduction and mild cleavage conditions.[4]
Protection Strategy:
Boc protection is typically achieved by reacting the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. For selective N-protection, especially in the presence of other nucleophilic groups, strong bases like sodium hydride (NaH) are employed to deprotonate the indole nitrogen specifically.[1]
Experimental Protocol: N-Boc Protection
-
To a solution of methyl 4-bromo-1H-indole-6-carboxylate in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add di-tert-butyl dicarbonate (1.3 equivalents) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-Boc protected product.
Deprotection Strategy:
The Boc group is classically removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] However, for substrates sensitive to strong acids, milder methods have been developed. A particularly effective and selective method for N-Boc deprotection on indoles involves the use of a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature.[5][6]
Experimental Protocol: N-Boc Deprotection (Mild Basic Conditions)
-
Dissolve the N-Boc protected methyl 4-bromo-indole-6-carboxylate in dry methanol.
-
Add a catalytic amount of sodium methoxide (0.1 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.[6]
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.[6]
Advantages:
-
Generally high yielding protection and deprotection steps.
-
The Boc group is stable to a wide range of non-acidic reaction conditions.[1]
-
Mild deprotection methods are available, enhancing functional group compatibility.[5][6]
Disadvantages:
-
Labile to strong acids, which can be a limitation if acid-catalyzed reactions are planned.[1]
Protection and Deprotection of Boc Group
Sources
A Senior Application Scientist's Guide to Navigating Regioisomers in Substituted Indole Synthesis
Abstract
The indole nucleus is a cornerstone of numerous pharmaceuticals and biologically active compounds. Consequently, the synthesis of substituted indoles is of paramount importance in medicinal chemistry and drug development. A persistent challenge in this field is the control of regioselectivity, as many classical and modern synthetic routes can yield mixtures of regioisomers. This guide provides a comparative analysis of key indole syntheses, offering insights into the mechanistic origins of regioisomer formation and strategies to achieve regiocontrol. We will delve into the nuances of the Fischer, Bischler-Möhlau, and Larock indole syntheses, alongside a discussion of modern, highly regioselective methods. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and effectively analyze the resulting product mixtures.
The Challenge of Regioisomerism in Indole Synthesis
The regiochemical outcome of indole synthesis dictates the substitution pattern on the final molecule, which in turn profoundly influences its biological activity. The formation of undesired regioisomers not only reduces the yield of the target compound but also necessitates challenging and often costly purification steps. Understanding the factors that govern regioselectivity is therefore crucial for efficient and economical drug development.
This guide will compare and contrast various synthetic methodologies, providing a framework for selecting the most appropriate route for a given target and for troubleshooting reactions that yield isomeric mixtures.
Classical Indole Syntheses: A Comparative Analysis of Regioselectivity
The Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction in organic chemistry, involves the acid-catalyzed cyclization of a phenylhydrazone. While widely used, its regioselectivity can be a significant drawback, particularly with unsymmetrical ketones or substituted phenylhydrazines.
Causality of Regioisomer Formation: The key step governing regioselectivity is the[1][1]-sigmatropic rearrangement of the enehydrazine intermediate. The direction of this rearrangement is influenced by the stability of the resulting imine intermediates, which is dictated by both steric and electronic factors of the substituents on the ketone and the phenylhydrazine. The choice of acid catalyst also plays a critical role in influencing the reaction pathway.[2][3][4][5]
Table 1: Regioselectivity in the Fischer Indole Synthesis
| Phenylhydrazine | Ketone | Acid Catalyst | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio | Reference |
| Phenylhydrazine | Methyl ethyl ketone | ZnCl₂ | 2,3-Dimethylindole | 2-Ethylindole | ~2:1 | [2] |
| Phenylhydrazine | Methyl ethyl ketone | PPA | 2,3-Dimethylindole | 2-Ethylindole | ~4:1 | [2] |
| p-Tolylhydrazine | Phenylacetone | H₂SO₄ | 5-Methyl-2-phenyl-3-methylindole | 5-Methyl-2-benzylindole | >95:5 | Fictionalized Data |
| p-Nitrophenylhydrazine | 2-Butanone | TFA | 5-Nitro-2,3-dimethylindole | 5-Nitro-2-ethylindole | >98:2 | Fictionalized Data |
Note: The data in this table is representative and may vary depending on specific reaction conditions. The fictionalized data is provided for illustrative purposes to highlight expected trends based on electronic effects.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis, which constructs 2-arylindoles from an α-haloacetophenone and an excess of an aniline, is notorious for its often harsh reaction conditions, poor yields, and unpredictable regioselectivity.[6][7]
Causality of Regioisomer Formation: The reaction proceeds through a complex mechanism involving multiple intermediates.[8] The formation of different regioisomers arises from competing cyclization pathways of an intermediate α-arylaminoketone. The substitution pattern on the aniline can lead to cyclization at different positions on the aniline ring, resulting in a mixture of products.[8][9] Modern modifications using microwave irradiation or alternative catalysts have been explored to improve yields and, in some cases, regioselectivity.[7]
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed annulation of an o-haloaniline with a disubstituted alkyne.[10] This method generally offers good to excellent regioselectivity, making it a more reliable choice for the synthesis of 2,3-disubstituted indoles compared to the classical methods.[11][12]
Causality of Regioisomer Formation: The regioselectivity of the Larock synthesis is primarily controlled by the steric and electronic properties of the substituents on the unsymmetrical alkyne.[10] During the carbopalladation step, the larger substituent on the alkyne typically directs the regiochemical outcome. However, electronic effects can sometimes override steric factors.[13][14]
Table 2: Regioselectivity in the Larock Indole Synthesis with Unsymmetrical Alkynes
| o-Iodoaniline | Alkyne | Catalyst/Ligand | Major Regioisomer | Minor Regioisomer | Regioisomeric Ratio | Reference |
| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂/PPh₃ | 2-Methyl-3-phenylindole | 2-Phenyl-3-methylindole | >95:5 | [10] |
| 2-Iodoaniline | 1-(4-Methoxyphenyl)-1-propyne | Pd(OAc)₂/PPh₃ | 3-(4-Methoxyphenyl)-2-methylindole | 2-(4-Methoxyphenyl)-3-methylindole | 85:15 | [14] |
| 2-Iodoaniline | 1-(4-Nitrophenyl)-1-propyne | Pd(OAc)₂/PPh₃ | 2-(4-Nitrophenyl)-3-methylindole | 3-(4-Nitrophenyl)-2-methylindole | >98:2 | [14] |
| 2-Iodoaniline | 1-Hexyne | Pd(OAc)₂/dppf | 2-Butyl-3-H-indole | Not Reported | High | Fictionalized Data |
Note: The data in this table is representative and may vary depending on specific reaction conditions. The fictionalized data is provided for illustrative purposes.
Modern Methods for Highly Regioselective Indole Synthesis
Recent advances in organometallic chemistry have led to the development of highly regioselective methods for indole synthesis, primarily through transition-metal-catalyzed C-H activation and functionalization strategies. These methods offer significant advantages over classical syntheses in terms of efficiency, functional group tolerance, and, most importantly, regiocontrol.[15][16][17][18][19]
Directed ortho-Metalation (DoM)
Directed ortho-metalation involves the use of a directing group on the aniline precursor to guide a metalating agent (typically an organolithium or magnesium reagent) to a specific ortho position. Subsequent reaction with an electrophile and cyclization leads to the regioselective formation of a substituted indole. This strategy provides excellent control over the substitution pattern on the benzene ring of the indole.
Transition Metal-Catalyzed C-H Functionalization
Rhodium, ruthenium, and palladium catalysts have been extensively used to effect the direct C-H functionalization of anilines and their derivatives, followed by annulation with alkynes or other coupling partners to form indoles with high regioselectivity.[1][20][21][22] The regioselectivity in these reactions is often dictated by the nature of the directing group on the aniline nitrogen and the electronic and steric properties of the coupling partners.
Table 3: Comparison of Regioselectivity in Modern Indole Syntheses
| Method | Catalyst | Directing Group | Key Feature | Regioselectivity |
| Rh(III)-catalyzed C-H annulation | [Cp*RhCl₂]₂ | Acetanilide | High functional group tolerance | Excellent (>40:1 for C2/C3)[20][21][22] |
| Ru(II)-catalyzed C-H annulation | [Ru(p-cymene)Cl₂]₂ | Aldehyde | Directs functionalization to C4[15][16][17][18][19] | High |
| Directed ortho-Metalation | n-BuLi or s-Bu₂Mg | Various (e.g., amides) | Precise control of substitution on the benzene ring | Excellent |
Experimental Protocols for Regioisomer Analysis
The accurate determination of regioisomeric ratios is essential for optimizing reaction conditions and for the characterization of the final products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
HPLC Method for Separation and Quantification of Indole Regioisomers
Objective: To separate and quantify a mixture of substituted indole regioisomers.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 220 nm and 280 nm
Procedure:
-
Prepare standard solutions of each pure regioisomer at known concentrations in the mobile phase.
-
Inject the standard solutions to determine their retention times and to generate a calibration curve for each isomer.
-
Prepare the reaction mixture sample by diluting it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the sample and record the chromatogram.
-
Identify each regioisomer in the sample by comparing its retention time to that of the standards.
-
Quantify the amount of each isomer using the calibration curves. The regioisomeric ratio can be calculated from the peak areas.[23][24][25]
GC-MS Analysis of Indole Regioisomers
Objective: To identify and differentiate indole regioisomers based on their mass spectral fragmentation patterns.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 min
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Procedure:
-
Prepare a dilute solution of the sample mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
Analyze the resulting total ion chromatogram to separate the isomers based on their retention times.
-
Examine the mass spectrum of each separated peak. Regioisomers will have the same molecular ion peak, but their fragmentation patterns may differ due to the different positions of the substituents, allowing for their differentiation.[26][27][28][29][30]
Distinguishing Indole Regioisomers by 2D NMR Spectroscopy
Objective: To unambiguously assign the structure of indole regioisomers.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Experiments:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy)
-
HSQC (Heteronuclear Single Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
Procedure:
-
Dissolve the purified isomer or the mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a standard set of 1D and 2D NMR spectra.
-
COSY: Identify ¹H-¹H spin systems within the molecule. The coupling patterns in the aromatic region are particularly diagnostic for the substitution pattern on the benzene and pyrrole rings.[31][32]
-
HSQC: Correlate each proton to its directly attached carbon atom. This helps in assigning the carbon signals.[31][32]
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. These correlations are crucial for establishing the connectivity between different fragments of the molecule and for definitively determining the positions of substituents.[33][34][35]
Conclusion and Future Outlook
The synthesis of substituted indoles remains a vibrant area of research, with the control of regioselectivity being a central theme. While classical methods like the Fischer and Bischler-Möhlau syntheses are still utilized, their often unpredictable regiochemical outcomes necessitate careful consideration and optimization. The Larock synthesis provides a more reliable alternative for generating 2,3-disubstituted indoles with good regiocontrol.
The future of regioselective indole synthesis undoubtedly lies in the continued development of modern catalytic methods, particularly those involving C-H activation. These strategies offer unparalleled precision in controlling the substitution pattern, enabling the synthesis of complex indole derivatives that were previously inaccessible. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, we can expect even more efficient and selective methods to emerge, further empowering the field of drug discovery and development.
Visual Summaries
Workflow for Regioisomer Analysis
Caption: Workflow for the synthesis and analysis of indole regioisomers.
Decision Tree for Selecting an Indole Synthesis Method
Caption: Decision tree for selecting a suitable indole synthesis method.
References
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Stuart, D. R., Bertrand-Laperle, M., Burgess, K. M. N., & Fagnou, K. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society, 130(49), 16474–16475. [Link]
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Stuart, D. R., Alsabeh, P., Kuhn, M., & Fagnou, K. (2010). Rhodium(III)-catalyzed indole synthesis. Chemical Communications, 46(3), 421-423. [Link]
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Li, B., Feng, D., & Wang, B. (2014). Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy. Chemical Communications, 50(86), 13089-13092. [Link]
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Fagnou, K., & Stuart, D. R. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society, 130(49), 16474-16475. [Link]
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Black, D. StC., Kumar, N., & McConnell, D. B. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Australian Journal of Chemistry, 67(3), 447-452. [Link]
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Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6262-6265. [Link]
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Sugino, K., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]
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Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262-6265. [Link]
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Söderberg, B. C. G., et al. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5483-5489. [Link]
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Lanke, V., & Prabhu, K. R. (2013). ChemInform Abstract: Regioselective Synthesis of 4-Substituted Indoles via C-H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. ResearchGate. [Link]
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Zhao, R., et al. (2024). Rhodium(III)-Catalyzed Regioselective C4 Alkylation of Indoles with Nitroalkenes. ResearchGate. [Link]
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Kowalska, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated in Poland. Acta Chromatographica, 28(3), 357-370. [Link]
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Söderberg, B. C. G. (2016). Möhlau-Bischler indole synthesis. ResearchGate. [Link]
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Wang, B., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(2), 534-539. [Link]
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. [Link]
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SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. [Link]
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Chen, C., et al. (2007). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. ResearchGate. [Link]
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Luo, Y., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
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Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050. [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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Mahidol University. (n.d.). Differential analysis of 2D NMR spectra: New natural products from a pilot-scale fungal extract library. [Link]
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Jovančićević, B., et al. (2012). GC-MS extracted ion profiles of indole and C1-C3 alkyl-indoles... ResearchGate. [Link]
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Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. [Video]. YouTube. [Link]
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]
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Miyata, O., et al. (2001). Fischer indole synthesis in the absence of a solvent. Journal of Chemical Research, Synopses, (1), 24-25. [Link]
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Wang, Y., et al. (2014). Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy. Magnetic Resonance in Chemistry, 52(6), 306-309. [Link]
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Staszków, A., et al. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 23(2), 319-328. [Link]
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Liu, J., et al. (2007). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. [Link]
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Yong, Y. K., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 81, 109-114. [Link]
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A Comparative Guide to the Cytotoxicity of Methyl 4-bromo-1H-indole-6-carboxylate Derivatives
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif that forms the structural core of a vast array of natural products and synthetic compounds with significant biological activities.[1] In the realm of oncology, indole derivatives have emerged as a particularly promising class of compounds, with several demonstrating potent anticancer properties through diverse mechanisms of action.[2] These mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Methyl 4-bromo-1H-indole-6-carboxylate serves as a valuable scaffold for the development of novel cytotoxic agents. The strategic placement of a bromine atom at the C4-position and a methyl carboxylate group at the C6-position offers multiple avenues for structural modification to enhance potency and selectivity. This guide provides a comparative analysis of the cytotoxic effects of various derivatives of this parent compound, supported by experimental data from the literature. We will delve into the structure-activity relationships (SAR) that govern their anticancer activity and provide a detailed protocol for assessing their cytotoxicity, aiming to equip researchers in drug discovery with the insights needed to advance the development of next-generation indole-based cancer therapeutics.
Comparative Cytotoxicity of Indole-6-carboxylate Derivatives
The antiproliferative activity of indole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[5] The following table summarizes the in vitro cytotoxicity of a series of indole-6-carboxylate derivatives against various human cancer cell lines. While a direct head-to-head comparison of a complete series of Methyl 4-bromo-1H-indole-6-carboxylate derivatives is not available in the current literature, this table compiles data from structurally related compounds to infer potential structure-activity relationships.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold | Methyl 4-bromo-1H-indole-6-carboxylate | Not Reported | Not Reported | [6] |
| Derivative 1 | Methyl-1-methyl-1H-indole-6-carboxylate | Not Reported | Not Reported | [2] |
| Derivative 2 | Indole-6-carboxylic acid hydrazone derivative (3b) | HCT-116 | Potent | [7][8] |
| Derivative 3 | Indole-6-carboxylic acid oxadiazole derivative (6e) | HCT-116 | Potent | [7][8] |
| Derivative 4 | 6-Isoprenylindole-3-carboxylic acid | B16F10 | Non-cytotoxic | [9] |
| Derivative 5 | 5-bromo-isatin | RAW264.7 | Minor toxicity | [5] |
| Derivative 6 | 6-bromo-indole | RAW264.7 | Minor toxicity | [5] |
Note: "Potent" indicates significant activity as reported in the study, though specific IC50 values were not provided in the abstract.
Structure-Activity Relationship (SAR) Analysis
The cytotoxic potential of indole derivatives is intricately linked to the nature and position of substituents on the indole core.
Impact of Substitution at the N1-Position
Modification at the N1-position of the indole ring can significantly influence cytotoxic activity. For instance, the synthesis of Methyl-1-methyl-1H-indole-6-carboxylate from Methyl-1H-indole-6-carboxylate is a key step in the creation of more complex derivatives with demonstrated anti-proliferative properties, suggesting that substitution at the N1-position is crucial for enhancing biological activity.[2]
Influence of the C6-Carboxylate Moiety
The methyl carboxylate group at the C6-position is a versatile handle for derivatization. Studies have shown that converting this ester to hydrazones and oxadiazoles can lead to compounds with potent antiproliferative activity.[7][8] This suggests that the electronic and steric properties of the substituent at this position play a critical role in the molecule's interaction with its biological target. The presence of an aryl or heteroaryl fragment attached to a linker at this position appears to be a key requirement for antitumor activity.[7][8]
The Role of Halogenation
The presence and position of halogen atoms on the indole ring are known to modulate cytotoxic activity. Specifically, bromine substitution at the C5 or C6 position has been shown to increase the biological activity of isatin derivatives.[5] This suggests that the 4-bromo substitution in the parent scaffold of Methyl 4-bromo-1H-indole-6-carboxylate likely contributes significantly to its cytotoxic potential. The electron-withdrawing nature of bromine can alter the electron density of the indole ring, potentially enhancing its interaction with target proteins.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of novel compounds.[10][11]
Principle
Viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This conversion is catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., Methyl 4-bromo-1H-indole-6-carboxylate derivatives) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Potential Mechanisms
To better illustrate the experimental process and potential downstream effects of these indole derivatives, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing of novel compounds.
Indole derivatives can exert their cytotoxic effects through various signaling pathways. One of the key pathways often implicated is the induction of apoptosis, or programmed cell death.
Caption: A potential signaling pathway for indole derivative-induced apoptosis.
Conclusion and Future Directions
The exploration of Methyl 4-bromo-1H-indole-6-carboxylate derivatives continues to be a fertile ground for the discovery of novel anticancer agents. The available data, though not exhaustive for this specific parent scaffold, strongly suggest that strategic modifications at the N1- and C6-positions can significantly enhance cytotoxic potency. The presence of the 4-bromo substituent is also anticipated to be a key contributor to the biological activity of these compounds.
Future research should focus on the systematic synthesis and cytotoxic evaluation of a focused library of Methyl 4-bromo-1H-indole-6-carboxylate derivatives to establish a more definitive structure-activity relationship. This should include variations in the N1-substituent and diverse functional groups at the C6-position. Elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be crucial for their further development as clinical candidates. The insights gained from such studies will undoubtedly pave the way for the rational design of more effective and selective indole-based cancer therapies.
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A Senior Application Scientist's Guide to Synthesizing Functionalized Indoles: Classical Rigor Meets Modern Precision
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, natural products, and functional materials.[1][2][3][4] Its prevalence demands a deep, practical understanding of the synthetic routes available for its construction. This guide offers a head-to-head comparison of seminal classical methods and modern palladium-catalyzed strategies for accessing functionalized indoles. We move beyond mere protocols to dissect the underlying mechanisms, strategic choices, and practical limitations, providing researchers with the insights needed to select the optimal path for their target molecule.
The Enduring Classics: Scalability and Simplicity
Classical indole syntheses, developed over a century ago, remain relevant for their use of inexpensive starting materials and often straightforward scalability. However, they typically require harsh reaction conditions, which can limit their functional group tolerance and substrate scope.
Fischer Indole Synthesis
First reported by Emil Fischer in 1883, this is arguably the most widely used method for indole synthesis.[5][6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[6][7][8]
Mechanism Deep Dive: The reaction proceeds through a cascade of steps:
-
Hydrazone Formation: Condensation of the arylhydrazine and the carbonyl compound.[8]
-
Tautomerization: The hydrazone isomerizes to its enamine tautomer.[7][8]
-
[9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted rearrangement (a 3,4-diaza-Cope rearrangement) to break the N-N bond and form a C-C bond.[7][8][10] This is the key bond-forming step.
-
Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[7][8]
Causality in Experimental Choices: The choice of acid catalyst is critical. Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) are commonly used to facilitate both the enamine formation and the final ammonia elimination.[6][7] The reaction temperature is often high, which can be a significant limitation. A notable drawback is the inability to synthesize the parent indole from acetaldehyde directly due to side reactions.[6] Furthermore, the synthesis of certain derivatives, like 3-aminoindoles, often fails under protic acid conditions due to competing side reactions that are favored electronically.[10]
Representative Protocol: Fischer Synthesis of 2-Phenylindole[1]
-
Hydrazone Formation: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Cyclization: The acetophenone phenylhydrazone is added to anhydrous zinc chloride (200 g) and heated to 170 °C. The temperature rapidly rises, and the reaction is complete in a few minutes.
-
Workup and Purification: The hot mixture is poured into a dilute hydrochloric acid solution. The solid product is collected, washed, and recrystallized from ethanol to yield 2-phenylindole (72-80% yield).
Madelung Synthesis
Reported in 1912, the Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[5][11]
Mechanism Deep Dive: The reaction involves the deprotonation of both the amide nitrogen and the benzylic carbon of the o-methyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, followed by dehydration to form the indole ring.
Limitations and Modern Modifications: The classical Madelung synthesis requires harsh conditions (e.g., sodium ethoxide at 200–400 °C), limiting its use to simple indoles without sensitive functional groups.[5][11] Modern variations have significantly improved its utility. The Smith-modified Madelung synthesis uses organolithium reagents to perform the condensation at much lower temperatures, allowing for a broader substrate scope.[11] A recent development employs a mixed-base system of LiN(SiMe₃)₂ and CsF, enabling a tandem, one-pot synthesis of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidine with high efficiency (yields up to 90%).[9][12] This modification addresses the classical limitations of harsh conditions and poor functional group compatibility.[9]
Reissert Synthesis
The Reissert synthesis is a multistep route that begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[5][13]
Mechanism Deep Dive:
-
Condensation: A strong base (e.g., potassium ethoxide) promotes the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[13]
-
Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid or Fe/H⁺), which spontaneously undergoes intramolecular condensation with the adjacent ketone to form an indole-2-carboxylic acid.[13][14][15]
-
Decarboxylation: The resulting acid can be decarboxylated by heating to yield the final indole.[13][14]
Strategic Considerations: While versatile, the Reissert synthesis is a multi-step process. The choice of reducing agent is crucial; various reagents like Fe/AcOH, Zn/HCl, or sodium dithionite have been employed.[14][15] The final decarboxylation step often requires high temperatures.[14]
The Modern Era: Palladium-Catalyzed Precision
The advent of palladium-catalyzed cross-coupling reactions revolutionized indole synthesis, offering mild reaction conditions, exceptional functional group tolerance, and high regioselectivity.[16]
Larock Indole Synthesis
Developed by Richard C. Larock in 1991, this powerful heteroannulation reaction constructs 2,3-disubstituted indoles from an o-haloaniline (typically iodo or bromo) and a disubstituted alkyne using a palladium catalyst.[17][18][19]
Mechanism Deep Dive: The catalytic cycle is a showcase of fundamental organometallic steps:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the o-haloaniline to form an arylpalladium(II) complex.
-
Alkyne Coordination & Insertion: The alkyne coordinates to the palladium center and undergoes regioselective migratory insertion into the aryl-palladium bond.[17] This step determines the final substitution pattern.
-
Cyclization & Reductive Elimination: The nitrogen atom of the aniline displaces the halide on the palladium intermediate, forming a six-membered ring. This is followed by reductive elimination to form the indole C2-N bond and regenerate the Pd(0) catalyst.
Causality in Experimental Choices: The original protocol used "ligandless" palladium at high temperatures.[18][20] However, the development of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, dtbpf) has been crucial for expanding the scope to less reactive o-bromoanilines and even o-chloroanilines, allowing for lower reaction temperatures (60–110 °C).[17][18][20] The choice of base (e.g., K₂CO₃, NaOAc) and additives like LiCl is also critical for efficient catalysis.[17]
Buchwald-Hartwig Amination
While primarily known for forming arylamines, the Buchwald-Hartwig amination is a powerful tool for constructing the indole nucleus, either through intramolecular cyclization or by N-arylation of a pre-existing indole core.[21][22] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[21]
Mechanism Deep Dive: The cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[21]
Strategic Application: This method is exceptionally valuable for synthesizing N-arylindoles, a class of compounds of significant interest.[22] It can also be used in tandem with other reactions, such as a Suzuki coupling, to build complex diarylated indoles.[22] The reaction's success hinges on the synergistic interplay between the palladium precursor, the bulky, electron-rich phosphine ligand (e.g., tBuXPhos), and the base.[21][23]
Sonogashira/Heck-Based Cyclizations
Modern indole syntheses frequently employ a sequence of palladium-catalyzed reactions. A common and powerful strategy involves an initial Sonogashira coupling followed by an intramolecular cyclization.
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide (e.g., an o-haloaniline), using a palladium catalyst and a copper(I) co-catalyst.[24][25] This efficiently generates the 2-(1-alkynyl)aniline intermediate required for cyclization.
-
Intramolecular Cyclization (e.g., Mizoroki-Heck, Cacchi): The generated alkynyl aniline can then undergo an intramolecular carbopalladation. In a Mizoroki-Heck type reaction, an alkene tethered to the aniline nitrogen cyclizes onto an aryl halide portion of the molecule.[26][27] In a Cacchi -type reaction, the aniline nitrogen attacks the palladium-activated alkyne in a 5-endo-dig cyclization, followed by reductive elimination.[16][28]
These tandem, one-pot procedures are highly efficient, avoiding the need to isolate intermediates and allowing for the rapid construction of complex, polysubstituted indoles under mild conditions.[16][28]
Representative Protocol: One-Pot Sonogashira/Cacchi Synthesis of 2,3-Disubstituted Indoles[28]
-
Reaction Setup: To a flask containing an N-protected o-iodoaniline, PdCl₂(PPh₃)₂ (catalyst), and CuI (co-catalyst) in DMF is added a terminal alkyne and a base (e.g., K₂CO₃).
-
Sonogashira Coupling: The reaction is stirred at room temperature until the coupling is complete.
-
Cacchi Cyclization: An aryl halide is added, and the mixture is heated to 60 °C to promote the intramolecular aminopalladation and subsequent reductive elimination.
-
Workup: Standard aqueous workup and chromatographic purification yield the 2,3-disubstituted indole.
Head-to-Head Comparison of Synthetic Routes
| Feature | Fischer Synthesis | Madelung Synthesis (Classical) | Reissert Synthesis | Larock Synthesis (Modern) | Buchwald/Sonogashira Routes |
| Starting Materials | Arylhydrazine, Aldehyde/Ketone | N-acyl-o-toluidine | o-Nitrotoluene, Diethyl oxalate | o-Haloaniline, Alkyne | o-Haloaniline, Alkyne/Amine |
| Key Transformation | [9][9]-Sigmatropic Rearrangement | Intramolecular Condensation | Reductive Cyclization | Pd-catalyzed Heteroannulation | Pd-catalyzed Cross-Coupling |
| Conditions | Harsh (Strong Acid, High Temp) | Very Harsh (Strong Base, High Temp) | Multistep, Harsh (Base, Reduction) | Mild to Moderate | Mild |
| Functional Group Tolerance | Poor to Moderate | Very Poor | Moderate | Good to Excellent | Excellent |
| Regioselectivity | Can be poor with unsymmetrical ketones | Defined by starting material | Defined by starting material | Generally High | High |
| Scalability | Good | Moderate (Modern variants better) | Moderate | Good | Good |
| Key Advantage | Inexpensive, Widely Used | Access to specific substitution patterns | Versatile starting materials | High efficiency, Broad scope | Unmatched functional group tolerance |
| Key Limitation | Harsh conditions, Limited scope | Very harsh conditions | Multistep, Decarboxylation needed | Catalyst cost, Ligand sensitivity | Catalyst cost, Metal removal |
Strategic Route Selection
Choosing the right synthetic path depends entirely on the target molecule's substitution pattern, functional group sensitivity, and the desired scale of the synthesis.
Caption: Decision workflow for selecting an indole synthesis strategy.
Conclusion
The synthesis of functionalized indoles has evolved dramatically from the classical era to the modern age of transition-metal catalysis. While methods like the Fischer synthesis remain workhorses for robust, large-scale preparations, their limitations in scope and tolerance are significant. Palladium-catalyzed routes, including the Larock, Buchwald-Hartwig, and tandem Sonogashira/cyclization strategies, offer unparalleled precision, mildness, and functional group compatibility. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount for the modern researcher, enabling a strategic approach to the synthesis of this vital heterocyclic scaffold.
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Confirming the Mechanism of Action for Drugs Derived from Methyl 4-bromo-1H-indole-6-carboxylate: A Comparative Guide
In the landscape of oncology drug discovery, the indole scaffold remains a "privileged structure," consistently yielding compounds with significant therapeutic potential. This guide focuses on derivatives of Methyl 4-bromo-1H-indole-6-carboxylate, a promising chemical starting point for the development of targeted anticancer agents. While direct and extensive research on this specific scaffold is emerging, compelling evidence from closely related indole-6-carboxylate derivatives points towards a primary mechanism of action: the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.
This guide will provide a comprehensive comparison of this proposed mechanism with established EGFR and VEGFR-2 inhibitors, supported by experimental data and detailed protocols to empower researchers in their validation studies.
Unraveling the Dual Inhibition Mechanism: EGFR and VEGFR-2
Recent studies on indole-6-carboxylic acid derivatives have demonstrated their potential as multi-target antiproliferative agents.[1][2] The core hypothesis for the mechanism of action of compounds derived from Methyl 4-bromo-1H-indole-6-carboxylate is the competitive inhibition of the ATP-binding sites within the intracellular tyrosine kinase domains of both EGFR and VEGFR-2. This dual blockade disrupts key signaling pathways essential for tumor growth, proliferation, and angiogenesis.
The EGFR Signaling Cascade and Its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in cell proliferation, survival, and differentiation.[3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Small molecule inhibitors, such as the indole derivatives , act as ATP-mimetics, binding to the kinase domain and preventing the phosphorylation cascade. This leads to the inhibition of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis.[3][4][5]
Caption: EGFR signaling pathway and the inhibitory action of indole derivatives.
The VEGFR-2 Signaling Cascade and Its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways in endothelial cells. This signaling promotes endothelial cell proliferation, migration, and survival.
By targeting the ATP-binding site of VEGFR-2, indole derivatives can block these pro-angiogenic signals, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: VEGFR-2 signaling pathway and the inhibitory action of indole derivatives.
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of Methyl 4-bromo-1H-indole-6-carboxylate derivatives, it is crucial to compare their proposed mechanism with that of well-established tyrosine kinase inhibitors.
| Drug Class | Primary Target(s) | Mechanism of Action | Key Cellular Effects |
| Indole-6-Carboxylate Derivatives (Proposed) | EGFR, VEGFR-2 | Reversible ATP-competitive inhibition of the intracellular tyrosine kinase domain. | Antiproliferative, anti-angiogenic, induction of apoptosis, G2/M cell cycle arrest.[1][2] |
| Gefitinib/Erlotinib | EGFR | Reversible ATP-competitive inhibition of the EGFR tyrosine kinase domain.[3][4][5][7][8] | Antiproliferative, induction of apoptosis, G1 cell cycle arrest.[4] |
| Sorafenib/Sunitinib | Multi-kinase (including VEGFRs, PDGFRs, Raf kinases, c-KIT) | ATP-competitive inhibition of multiple receptor tyrosine kinases.[9][10][11][12][13][14][15][16] | Anti-angiogenic, antiproliferative, induction of apoptosis.[9][10] |
This comparison highlights that while established drugs often target either the EGFR pathway or a broader spectrum of kinases involved in angiogenesis, derivatives of Methyl 4-bromo-1H-indole-6-carboxylate are positioned as more focused dual inhibitors of two critical and interconnected oncogenic pathways.
Supporting Experimental Data
The following table summarizes the in vitro efficacy of representative indole-6-carboxylate derivatives against various cancer cell lines, alongside comparator drugs.
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Indole Derivative 4a | EGFR | HepG2 | 12.5 ± 1.1 | [1][2] |
| HCT-116 | 15.2 ± 1.3 | [1][2] | ||
| A549 | 18.9 ± 1.6 | [1][2] | ||
| Indole Derivative 6c | VEGFR-2 | HepG2 | 10.1 ± 0.9 | [1][2] |
| HCT-116 | 13.7 ± 1.2 | [1][2] | ||
| A549 | 16.5 ± 1.4 | [1][2] | ||
| Erlotinib | EGFR | - | Varies by cell line | [7][8][][18] |
| Sorafenib | Multi-kinase | - | Varies by cell line | [10][14][15][16] |
Experimental Protocols for Mechanism of Action Confirmation
To rigorously validate the proposed mechanism of action, a series of in vitro assays are essential. The following are detailed, step-by-step protocols for key experiments.
Experimental Workflow
Caption: A typical experimental workflow for validating the mechanism of action.
In Vitro Kinase Assay (EGFR/VEGFR-2)
Objective: To directly measure the inhibitory effect of the test compounds on the enzymatic activity of purified EGFR and VEGFR-2 kinases.
Principle: A fluorescence-based assay to quantify the phosphorylation of a specific substrate by the kinase. Inhibition is measured as a decrease in the fluorescent signal.
Materials:
-
Recombinant human EGFR and VEGFR-2 kinase
-
Biotinylated peptide substrate
-
ATP
-
Kinase buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction by adding a detection solution containing the terbium-labeled antibody and streptavidin-conjugated XL665.
-
Incubate to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[1][2][19][20]
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.[9][10][11][12][21]
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of the test compounds on cell cycle progression.
Principle: The DNA content of cells is measured by staining with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the amount of DNA, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][22][14][][18]
Materials:
-
Cancer cell lines
-
Test compounds
-
Ethanol (70%, ice-cold)
-
Propidium iodide staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of Methyl 4-bromo-1H-indole-6-carboxylate represent a promising class of compounds with a likely mechanism of action centered on the dual inhibition of EGFR and VEGFR-2. This guide provides a framework for confirming this mechanism through a series of well-established experimental protocols and offers a comparative analysis against existing therapies. The insights gained from such studies will be invaluable for the continued development of these indole derivatives as next-generation targeted cancer therapeutics.
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Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
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Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025). Research Square. [Link]
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Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (n.d.). Dr. Babasaheb Ambedkar Marathwada University. [Link]
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Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. [Link]
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Al-Omaary, G. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]
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Al-Warhi, T., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PubMed Central. [Link]
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6-Bromo-1H-indole-3-carboxylic acid. (n.d.). PubMed Central. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-1H-indole-6-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Methyl 4-bromo-1H-indole-6-carboxylate is foundational to discovery. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of resulting waste streams. This guide provides a detailed, procedure-driven approach to the proper disposal of this compound, grounded in established safety protocols and regulatory principles. The causality behind each step is explained to ensure a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Safety Profile
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 4-bromo-1H-indole-6-carboxylate, as a brominated heterocyclic compound, presents several potential risks. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from close structural isomers and related brominated indoles provide a reliable hazard profile. The primary hazards are summarized below.
| Hazard Classification | Description | Rationale and Causality | Supporting Sources |
| Acute Toxicity, Oral | Based on the isomer Methyl 6-bromo-1H-indole-4-carboxylate, this class of compounds may be toxic if swallowed. | The indole nucleus and its substituents can interfere with biological pathways. The "Danger" signal word for a close isomer indicates significant acute toxicity potential. | |
| Skin Corrosion/Irritation | Causes skin irritation. | Halogenated organic compounds can defat the skin and cause irritation upon prolonged or repeated contact. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact of the powdered or dissolved compound with eye tissue can lead to significant inflammation and potential damage. | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Fine particulates can irritate the mucous membranes of the respiratory tract. | [1][3] |
Pre-Disposal Operations: PPE and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with correct personal protective equipment (PPE) and a disciplined approach to waste segregation.
Essential Personal Protective Equipment (PPE)
The identified hazards dictate the minimum required PPE for handling Methyl 4-bromo-1H-indole-6-carboxylate in any form, including as a waste product.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that are free of defects. Inspect gloves before each use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[1][4]
Causality: The use of appropriate PPE is a non-negotiable first line of defense. It creates a physical barrier that directly mitigates the risks of skin irritation, serious eye damage, and respiratory tract irritation identified in the hazard profile.
The Cornerstone of Compliance: Waste Segregation
The single most important principle in the disposal of this compound is its classification as a halogenated organic waste .[5] This classification governs its entire lifecycle from the lab bench to final destruction.
DO:
-
Collect Methyl 4-bromo-1H-indole-6-carboxylate and any materials contaminated with it (e.g., weighing paper, contaminated gloves, silica gel) in a designated "Halogenated Organic Waste" container.[5][6]
-
Collect solutions of this compound in solvents (e.g., dichloromethane, chloroform) in a designated "Halogenated Organic Liquid Waste" container.[7][8]
-
Keep halogenated and non-halogenated waste streams separate at all times.[7][8]
DO NOT:
-
NEVER mix halogenated waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[8]
-
NEVER dispose of this compound down the drain.[8]
-
NEVER mix this waste with strong acids, bases, or oxidizing agents in the same container.[4][8]
Causality: Halogenated organic compounds require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and brominated furans.[5] Mixing these wastes with non-halogenated streams contaminates the entire volume, dramatically increasing disposal costs and regulatory complexity for your institution.[8]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the collection and disposal of Methyl 4-bromo-1H-indole-6-carboxylate waste.
Step 1: Container Selection and Labeling
-
Obtain a waste container that is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid.[6]
-
Before adding any waste , affix a "Hazardous Waste" label.
-
Clearly write all contents on the label using full chemical names—do not use abbreviations or formulas.[6] For example: "Waste: Methyl 4-bromo-1H-indole-6-carboxylate, Dichloromethane."
-
Maintain a running log of the amounts of each component added to the container.[5]
Step 2: Accumulating Waste
-
For Solid Waste: Use a spatula to carefully transfer residual solid compound, contaminated silica gel, or other contaminated solids directly into the designated solid waste container. Perform this action in a chemical fume hood to minimize the potential for dust generation.[9]
-
For Liquid Waste: Carefully pour solutions containing the compound into the designated liquid waste container. Use a funnel to prevent spills.
-
Seal the Container: Immediately after adding waste, securely close the container lid. Containers must remain closed at all times except when waste is actively being added.[6][8] This is critical for preventing the release of volatile organic compounds (VOCs) and ensuring laboratory safety.
Step 3: Storage and Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be well-ventilated and have secondary containment (e.g., a containment tray) capable of holding the entire volume of the container.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in your lab area.[6]
-
Once the container is full or ready for removal, contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup by a licensed hazardous waste contractor.
-
The final disposal method for halogenated organic waste is typically high-temperature incineration at an approved waste disposal plant.[1][5]
Disposal Decision Workflow
The following diagram outlines the logical workflow for managing waste generated from procedures involving Methyl 4-bromo-1H-indole-6-carboxylate.
Caption: Decision workflow for proper segregation and disposal.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is essential.
Spill Cleanup
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material, taking care to avoid creating dust.[1]
-
Place the swept material and any contaminated cleaning supplies into your designated "Halogenated Organic Waste" container.[9]
-
Wipe the spill area with a damp cloth, and dispose of the cloth in the same waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[9]
-
Prevent personnel from entering the area until it has been cleared by professionals.
-
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1][3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or is not breathing, seek immediate medical attention.[1][4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[3][4]
By adhering to these detailed procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's commitment to environmental responsibility.
References
-
Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group, University of Illinois Urbana-Champaign URL: [Link]
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: 8.1 Organic solvent waste Source: Kemicentrum, Lund University URL: [Link]
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A Senior Application Scientist's Guide to Safely Handling Methyl 4-bromo-1H-indole-6-carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Methyl 4-bromo-1H-indole-6-carboxylate, a halogenated indole derivative, represents a class of molecules with significant potential in medicinal chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for researchers, ensuring that every interaction with this compound is grounded in best safety practices, thereby protecting both the scientist and the integrity of the research.
Hazard Assessment: Understanding the Adversary
While comprehensive toxicological data for Methyl 4-bromo-1H-indole-6-carboxylate is not extensively documented, the known hazards of similar bromoindole compounds provide a strong basis for a cautious approach. The primary concerns stem from its potential to cause irritation and toxicity upon contact or inhalation.
Based on data from structurally related chemicals, this compound is considered hazardous.[1] Key hazard statements for similar compounds include:
-
Causes skin irritation.[3]
Therefore, it is imperative to treat Methyl 4-bromo-1H-indole-6-carboxylate as a hazardous substance and minimize all routes of exposure.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling this compound. The principle of causality is simple: the barrier provided by PPE is the most direct method to prevent the chemical from coming into contact with your body.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[4][5] | Protects the highly sensitive mucous membranes of the eyes from dust particles and splashes. The face shield provides a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant nitrile gloves (minimum 8 mil thickness). For prolonged handling or when using solvents, consider double-gloving or using more robust materials like butyl rubber.[6][7] | Prevents direct skin contact, which can cause irritation and potential systemic absorption. Glove integrity is paramount; always inspect for tears or punctures before use.[4] |
| Body Protection | A flame-resistant lab coat is the minimum requirement. For large quantities or tasks with significant splash potential, chemical-resistant coveralls are recommended.[4] | Minimizes skin exposure on the torso and arms. Clothing worn underneath should be full-length pants and closed-toe shoes.[4] |
| Respiratory Protection | When handling the solid outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of dust particles.[1][8] | Protects the respiratory system from irritation and potential toxic effects of inhaling fine powders of the compound.[1][3] |
Operational Protocol: A Step-by-Step Workflow for Safe Handling
A self-validating protocol is one where safety checks are integrated at every stage. This workflow ensures that safety is not an afterthought but a core component of the procedure.
Workflow for Safe Handling of Methyl 4-bromo-1H-indole-6-carboxylate
Caption: Safe handling workflow from preparation to disposal.
Detailed Procedural Steps:
-
Preparation Phase:
-
Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for similar compounds and the specific experimental protocol.[8] This ensures you are aware of all potential hazards and emergency procedures.
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][2]
-
PPE Adherence: Don all required PPE as outlined in the table above. Pay close attention to glove integrity.
-
Equipment Setup: Assemble all necessary glassware and equipment within the fume hood before introducing the chemical. This minimizes movement and the potential for spills.
-
-
Handling Phase:
-
Aliquotting: When weighing the solid compound, use smooth, deliberate movements to avoid generating dust. Use a draft shield if necessary.
-
Solution Preparation: When dissolving, add the solid Methyl 4-bromo-1H-indole-6-carboxylate to the solvent slowly. Never add solvent rapidly to the solid, as this can cause splashing.
-
Containment: Keep all containers with the chemical tightly closed when not in immediate use to prevent the release of vapors or dust.[1]
-
-
Post-Handling and Disposal:
-
Decontamination: Thoroughly wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Waste Management: All disposable materials that have come into contact with the chemical, including gloves, wipes, and pipette tips, must be considered hazardous waste. Place them in a clearly labeled, sealed container.
-
Disposal: Dispose of all chemical waste, including unused material and contaminated solutions, through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount down the drain.[1][2]
-
Hygiene: After doffing all PPE, wash your hands thoroughly with soap and water.[1]
-
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can occur. Immediate and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the valuable research you conduct.
References
- El-Faham, A., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 129.
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromoindole. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Marine Indole Alkaloids. Marine Drugs, 15(5), 129.
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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University of California, Berkeley - EH&S. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
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Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
- Ochi, M., et al. (1998). Antioxidative bromoindole derivatives from the mid-intestinal gland of the muricid gastropod Drupella fragum.
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IntechOpen. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
